Tris(2,4-di-tert-butylphenyl) phosphite
Description
Structure
3D Structure
Properties
IUPAC Name |
tris(2,4-ditert-butylphenyl) phosphite | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H63O3P/c1-37(2,3)28-19-22-34(31(25-28)40(10,11)12)43-46(44-35-23-20-29(38(4,5)6)26-32(35)41(13,14)15)45-36-24-21-30(39(7,8)9)27-33(36)42(16,17)18/h19-27H,1-18H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKIJEFPNVSHHEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OP(OC2=C(C=C(C=C2)C(C)(C)C)C(C)(C)C)OC3=C(C=C(C=C3)C(C)(C)C)C(C)(C)C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H63O3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2027969 | |
| Record name | Tris(2,4-di-tert-butylphenyl) phosphite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2027969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
646.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Dry Powder, Liquid; Dry Powder, Other Solid; Dry Powder, Pellets or Large Crystals; Liquid; Other Solid; Pellets or Large Crystals | |
| Record name | Phenol, 2,4-bis(1,1-dimethylethyl)-, 1,1',1''-phosphite | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
31570-04-4 | |
| Record name | Tris(2,4-di-tert-butylphenyl) phosphite | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31570-04-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tris-(2,4-di-tert-butylphenyl) phosphite | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031570044 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 2,4-bis(1,1-dimethylethyl)-, 1,1',1''-phosphite | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tris(2,4-di-tert-butylphenyl) phosphite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2027969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tris(2,4-ditert-butylphenyl) phosphite | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.084 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIS(2,4-DI-TERT-BUTYLPHENYL)PHOSPHITE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/834E5H0LFF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to Tris(2,4-di-tert-butylphenyl) phosphite: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and structure of tris(2,4-di-tert-butylphenyl) phosphite (B83602), a widely used secondary antioxidant in various industrial applications, including polymers and food contact materials.[1][2]
Chemical Identity and Structure
Tris(2,4-di-tert-butylphenyl) phosphite is an organophosphorus compound with a sterically hindered phenolic structure.[2] This structural arrangement confers its notable antioxidant properties.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | This compound[3] |
| CAS Number | 31570-04-4[3][4] |
| Molecular Formula | C42H63O3P[3][5] |
| SMILES | CC(C)(C)C1=CC(=C(C=C1)OP(OC2=C(C=C(C=C2)C(C)(C)C)C(C)(C)C)OC3=C(C=C(C=C3)C(C)(C)C)C(C)(C)C)C(C)(C)C[3][5] |
| InChI | InChI=1S/C42H63O3P/c1-37(2,3)28-19-22-34(31(25-28)40(10,11)12)43-46(44-35-23-20-29(38(4,5)6)26-32(35)41(13,14)15)45-36-24-21-30(39(7,8)9)27-33(36)42(16,17)18/h19-27H,1-18H3[3][5] |
| InChIKey | JKIJEFPNVSHHEI-UHFFFAOYSA-N[3][5] |
Physicochemical Properties
The physical and chemical properties of this compound are summarized in the table below. Its high molecular weight and hydrophobicity contribute to its low volatility and high resistance to hydrolysis.[1][6]
Table 2: Physicochemical Data
| Property | Value |
| Molecular Weight | 646.9 g/mol [3] |
| Appearance | White solid / powder[2] |
| Melting Point | 181-186 °C[2][7] |
| Boiling Point | Decomposes above 350 °C[7] |
| Solubility in water | <0.005 mg/L at 20 °C[7] |
| Solubility in organic solvents | n-hexane: 14 g/100g , Toluene (B28343): 40 g/100g , Chloroform: 58 g/100g , Ethyl acetate: 5 g/100g , Methanol: <0.5 g/100g [2] |
| Log Kow (octanol-water partition coefficient) | > 6.0 (calculated)[7] |
| Vapor Pressure | 1.3 x 10⁻¹⁰ hPa at 20 °C[7] |
Mechanism of Action as a Secondary Antioxidant
This compound functions as a secondary antioxidant, or hydroperoxide decomposer. During the thermal processing of polymers, hydroperoxides are formed, which can lead to degradation of the material. This phosphite compound effectively decomposes these hydroperoxides into non-radical, stable products, thus preventing further degradation of the polymer chain.[1][4] It is often used in synergy with primary antioxidants, such as hindered phenols, for enhanced protection.[1][4]
Caption: Antioxidant mechanism of this compound.
Experimental Protocols
Synthesis
A common method for the synthesis of this compound involves the reaction of 2,4-di-tert-butylphenol (B135424) with phosphorus trichloride (B1173362) in a suitable solvent, such as toluene.
Illustrative Protocol:
-
Dissolve 2,4-di-tert-butylphenol in toluene in a reaction vessel equipped with a stirrer and a dropping funnel.
-
Slowly add a solution of phosphorus trichloride in toluene to the reaction mixture. The addition is typically carried out at a controlled temperature.
-
After the addition is complete, heat the reaction mixture to a specific temperature (e.g., 95 °C) and maintain it for a set period (e.g., 30 minutes) to ensure the reaction goes to completion.[4]
-
Remove the solvent under reduced pressure.
-
Recrystallize the crude product from a suitable solvent, such as hexane, to obtain the purified this compound.[4]
Caption: General workflow for the synthesis of this compound.
Characterization
Standard analytical techniques are employed to confirm the identity and purity of the synthesized compound.
Table 3: Analytical Characterization Methods
| Technique | Purpose |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H NMR, ¹³C NMR, and ³¹P NMR are used to elucidate the molecular structure and confirm the presence of characteristic functional groups.[3] |
| Infrared (IR) Spectroscopy | To identify the characteristic vibrational frequencies of the chemical bonds present in the molecule.[3] |
| Mass Spectrometry (MS) | To determine the molecular weight and fragmentation pattern of the compound. |
| High-Performance Liquid Chromatography (HPLC) | To assess the purity of the final product. |
Degradation
Under conditions of heat, UV light, and oxidation, this compound can degrade. The primary degradation product is its oxidized form, tris(2,4-di-tert-butylphenyl) phosphate.[7][8] The safety and toxicological profiles of both the parent compound and its degradants have been evaluated for their use in food contact applications.[1][9]
Table 4: Key Degradation Product
| Name | Molecular Formula | CAS Number |
| Tris(2,4-di-tert-butylphenyl) phosphate | C42H63O4P | 95906-11-9[10] |
Safety and Handling
This compound is generally considered to have a low hazard profile.[7] It is not classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[3][6] However, as with any chemical, appropriate personal protective equipment should be used when handling the substance. It is important to consult the Safety Data Sheet (SDS) for detailed safety and handling information.
References
- 1. researchgate.net [researchgate.net]
- 2. Tris(2,4-di-tert-butylphenyl)phosphite - Wikipedia [en.wikipedia.org]
- 3. This compound | C42H63O3P | CID 91601 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 31570-04-4 | CAS DataBase [m.chemicalbook.com]
- 5. GSRS [precision.fda.gov]
- 6. tris(2,4-ditert-butyl phenyl)phosphite, 31570-04-4 [thegoodscentscompany.com]
- 7. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 8. oru.se [oru.se]
- 9. fda.gov [fda.gov]
- 10. Tris(2,4-DI-tert-butylphenyl)phosphate | C42H63O4P | CID 14572930 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical Properties of Tris(2,4-di-tert-butylphenyl) phosphite
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of Tris(2,4-di-tert-butylphenyl) phosphite (B83602) (CAS No. 31570-04-4), a widely utilized secondary antioxidant in the polymer industry. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development and material science, offering detailed data, experimental methodologies, and a visualization of its functional mechanism.
Core Physical and Chemical Properties
Tris(2,4-di-tert-butylphenyl) phosphite is an organophosphorus compound recognized for its efficacy as a processing stabilizer in various polymers.[1] It is a white solid with high purity, typically exceeding 99% w/w.[2] Its chemical formula is C42H63O3P, and it has a molecular weight of approximately 646.9 g/mol .[3]
Quantitative Data Summary
The key physical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Weight | 646.9 g/mol | [3] |
| Appearance | White solid | [1] |
| Melting Point | 180 - 186 °C | [1][2][4][5] |
| Boiling Point | 594.2 ± 50.0 °C (Predicted) | [4] |
| Vapor Pressure | 1.3 x 10⁻¹⁰ hPa at 20 °C | [2] |
| Water Solubility | <0.005 mg/L at 20 °C | [2] |
| Solubility in n-hexane | 14 g/100g | [1] |
| Solubility in ethyl acetate | 5 g/100g | [1] |
| Solubility in chloroform | 58 g/100g | [1] |
| Solubility in toluene | 40 g/100g | [1] |
| Solubility in methanol | <0.5 g/100g | [1] |
| Octanol-Water Partition Coefficient (log Kow) | > 6.0 (Calculated) | [2] |
Experimental Protocols for Property Determination
The accurate determination of physical properties is crucial for the application and safety assessment of chemical compounds. The following sections detail the standardized methodologies for measuring the key physical parameters of solid organic compounds like this compound, based on internationally recognized OECD Guidelines for the Testing of Chemicals.[2]
Melting Point/Melting Range Determination (OECD Guideline 102)
The melting point is the temperature at which a substance transitions from a solid to a liquid state at atmospheric pressure.[6] For a pure substance, this transition occurs over a very narrow temperature range. The presence of impurities typically broadens this range.
Methodology:
Several methods are described in the OECD 102 guideline, with the capillary tube method being the most common.[6]
-
Sample Preparation: A small amount of the finely powdered, dry substance is packed into a thin-walled capillary tube, sealed at one end.
-
Apparatus: The capillary tube is placed in a heating apparatus, which can be a liquid bath or a metal block, equipped with a calibrated temperature measuring device.[6]
-
Heating: The apparatus is heated at a slow, controlled rate (e.g., 1 °C/min) near the expected melting point.
-
Observation: The temperatures at which the first signs of melting are observed and at which the substance becomes completely liquid are recorded. This range is reported as the melting point.
-
Alternative Methods: Other acceptable methods include differential scanning calorimetry (DSC) and hot-stage microscopy.[7]
Boiling Point Determination (OECD Guideline 103)
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[8] As this compound is a solid at room temperature with a high predicted boiling point, this measurement is typically performed under reduced pressure and extrapolated to standard atmospheric pressure.
Methodology:
The OECD 103 guideline outlines several methods, including ebulliometry and dynamic methods.[8] Given the high boiling point, a distillation-based method under vacuum is appropriate.
-
Apparatus: A distillation flask containing the substance is equipped with a thermometer to measure the vapor temperature and connected to a condenser and a vacuum system.
-
Heating: The substance is heated, and the pressure of the system is carefully controlled and measured.
-
Measurement: The temperature at which the liquid boils and its vapor condenses is recorded at a specific, reduced pressure.
-
Correction: The observed boiling point is then corrected to standard atmospheric pressure (101.325 kPa) using the Clausius-Clapeyron equation or appropriate nomographs.
Water Solubility Determination (OECD Guideline 105)
Water solubility is the maximum concentration of a substance that can dissolve in water at a given temperature.[3] Given the very low water solubility of this compound, the column elution method is suitable.
Methodology:
-
Column Preparation: A column is packed with an inert support material coated with an excess of the test substance.
-
Elution: Water is passed through the column at a slow, constant flow rate.
-
Equilibration: The system is allowed to equilibrate, ensuring that the water leaving the column is saturated with the test substance.
-
Analysis: The concentration of the substance in the eluted water is determined using a sensitive analytical technique, such as high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS).
-
Temperature Control: The experiment is conducted at a constant temperature, typically 20 °C.[3]
Solubility in Organic Solvents
While there isn't a specific OECD guideline for solubility in organic solvents, the flask method, similar to that described for water solubility for substances with higher solubility, is commonly employed.
Methodology:
-
Sample Preparation: An excess amount of the solid substance is added to a known volume of the organic solvent in a flask.
-
Equilibration: The flask is sealed and agitated (e.g., shaken or stirred) at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: The undissolved solid is separated from the solution by centrifugation or filtration.
-
Analysis: A known volume of the saturated solution is carefully removed, and the solvent is evaporated. The mass of the remaining solute is determined gravimetrically. Alternatively, the concentration of the solute in the solution can be determined by a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).
Antioxidant Mechanism of Action
This compound functions as a secondary antioxidant, playing a crucial role in the stabilization of polymers during high-temperature processing. Its primary mechanism of action is the decomposition of hydroperoxides, which are formed during the initial stages of polymer oxidation. By converting these reactive hydroperoxides into stable, non-radical products, it prevents the propagation of polymer degradation.
This synergistic action with primary antioxidants (which are typically radical scavengers) provides enhanced protection to the polymer matrix. The phosphite is oxidized to a phosphate (B84403) in the process.
Caption: Antioxidant mechanism of this compound.
References
- 1. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]
- 2. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
- 3. laboratuar.com [laboratuar.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. OECD n°102: Melting point/Melting interval - Analytice [analytice.com]
- 7. OECD 102 / 103 - Phytosafe [phytosafe.com]
- 8. laboratuar.com [laboratuar.com]
An In-depth Technical Guide to CAS Number 31570-04-4: Tris(2,4-di-tert-butylphenyl) phosphite
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tris(2,4-di-tert-butylphenyl) phosphite (B83602), identified by CAS number 31570-04-4, is an organophosphorus compound widely utilized as a secondary antioxidant and processing stabilizer in a variety of polymeric materials.[1][2] Its primary function is to protect polymers from thermal-oxidative degradation during high-temperature processing, thereby preventing discoloration and maintaining the mechanical integrity of the final product.[1][2] This technical guide provides a comprehensive overview of the characterization, properties, and relevant experimental methodologies for this compound.
Chemical and Physical Characterization
Tris(2,4-di-tert-butylphenyl) phosphite is a white, solid phosphite ester formed from the reaction of 2,4-di-tert-butylphenol (B135424) with phosphorus trichloride (B1173362).[1] Its bulky tert-butyl groups provide steric hindrance, contributing to its stability and efficacy as an antioxidant.[3]
Physical and Chemical Properties
The key physical and chemical properties of this compound are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C42H63O3P | [4][5] |
| Molecular Weight | 646.92 g/mol | [4][5] |
| Appearance | White solid/powder | [1] |
| Melting Point | 181-186 °C | [6] |
| Decomposition Temperature | > 350 °C | [6] |
| Vapor Pressure | 1.3 x 10⁻¹⁰ hPa at 20 °C | [6] |
| Water Solubility | < 0.005 mg/L at 20 °C | [6] |
| log Kow (Octanol-Water Partition Coefficient) | > 6.0 | [6] |
Solubility Profile
The solubility of this compound in various organic solvents is detailed in the following table.
| Solvent | Solubility ( g/100g ) | Reference(s) |
| n-hexane | 14 | [1] |
| Chloroform | 58 | [1] |
| Toluene | 40 | [1] |
| Ethyl acetate | 5 | [1] |
| Methanol (B129727) | < 0.5 | [1] |
| Acetone | 1.8 | [7] |
Spectral Data
Comprehensive spectral data is crucial for the unambiguous identification and characterization of this compound.
| Spectral Data Type | Key Characteristics | Reference(s) |
| ¹H NMR | Signals corresponding to aromatic protons and the protons of the tert-butyl groups. | [4] |
| Mass Spectrometry (MS) | Provides information on the molecular weight and fragmentation pattern. | [4][8] |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the chemical bonds present in the molecule. | [4] |
| Raman Spectroscopy | Complements IR data for structural elucidation. | [4] |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is typically achieved through the reaction of 2,4-di-tert-butylphenol with phosphorus trichloride.[1] A general laboratory-scale protocol is outlined below.
Materials:
-
2,4-di-tert-butylphenol
-
Phosphorus trichloride (PCl₃)
-
Dibutylamine (B89481) (catalyst)
-
Xylene (solvent)
-
Methanol (for purification)
-
Round-bottom flask with a reflux condenser and nitrogen inlet
-
Heating mantle
-
Stirring apparatus
-
Vacuum source
Procedure:
-
Under a nitrogen atmosphere, charge the round-bottom flask with 2,4-di-tert-butylphenol.
-
Heat the flask to 50-55°C to melt the phenol (B47542) and obtain a clear solution.
-
Add the dibutylamine catalyst and xylene to the reaction mixture.
-
Slowly add phosphorus trichloride dropwise over 2-3 hours while maintaining the temperature at 55-60°C with continuous stirring.
-
After the addition is complete, slowly heat the reaction mixture to 165°C and maintain this temperature for a specified period under a nitrogen atmosphere.
-
Further, heat the reaction to 180°C under a vacuum and hold for 60-90 minutes to drive the reaction to completion and remove any volatile byproducts.
-
Cool the reaction mixture to approximately 160°C and quench by slowly adding it to a separate flask containing pre-heated methanol to precipitate the product.
-
The precipitated solid is then filtered, washed with methanol, and dried to yield this compound.
This protocol is a generalized representation and may require optimization of reaction times, temperatures, and reagent stoichiometry for specific laboratory conditions.
Analytical Detection by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a standard and effective method for the identification and quantification of this compound and its degradation products in various matrices, such as polymer extracts or environmental samples.[9][10]
Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a suitable capillary column (e.g., non-polar or semi-polar).
-
Mass Spectrometer: Capable of electron ionization (EI) and full scan data acquisition.
-
Injector: Split/splitless injector, typically operated in splitless mode for trace analysis.
-
Oven Temperature Program: An optimized temperature ramp to ensure good separation of the analyte from other components in the sample matrix.
-
Carrier Gas: Helium or hydrogen at a constant flow rate.
-
Ion Source Temperature: Typically around 250°C.
-
Mass Range: A scan range appropriate to detect the molecular ion and key fragment ions of the target compound.
Sample Preparation:
-
For polymer samples, extraction of the analyte is necessary. This can be achieved using a suitable solvent like n-hexane.[10]
-
The extract is then concentrated or diluted as needed to fall within the calibration range of the instrument.
-
An internal standard may be added to improve the accuracy and precision of quantification.
Data Analysis:
-
Identification of this compound is confirmed by comparing the retention time and the mass spectrum of the peak in the sample chromatogram with that of a certified reference standard.
-
Quantification is performed by creating a calibration curve from the analysis of standards of known concentrations.
Mechanism of Action and Degradation Pathway
This compound functions as a secondary antioxidant by decomposing hydroperoxides (ROOH), which are unstable intermediates formed during the auto-oxidation of polymers.[3] This action prevents the formation of highly reactive radicals that would otherwise propagate polymer degradation.
Caption: Antioxidant mechanism of this compound.
The primary degradation product of this compound is its corresponding phosphate, Tris(2,4-di-tert-butylphenyl) phosphate, which is formed through oxidation.[6][10] Another potential degradation product, especially under UV irradiation, is 2,4-di-tert-butylphenol.[10]
References
- 1. Tris(2,4-di-tert-butylphenyl)phosphite - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound | C42H63O3P | CID 91601 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. GSRS [precision.fda.gov]
- 6. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 7. This compound CAS No. 31570-04-4 | Tintoll [uvabsorber.com]
- 8. researchgate.net [researchgate.net]
- 9. [Detection of tris(2,4-di-tert-butylphenyl)phosphite (Irgafos 168, antioxidant in plastics) and its oxide in commercial frozen vegetables] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
An In-Depth Technical Guide on the Antioxidant Mechanism of Tris(2,4-di-tert-butylphenyl) phosphite
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tris(2,4-di-tert-butylphenyl) phosphite (B83602), commonly known by the trade name Irgafos 168, is a widely utilized secondary antioxidant in the stabilization of polymeric materials. Its primary function is to protect polymers from degradation during high-temperature processing and to enhance their long-term thermal stability. This technical guide provides a comprehensive overview of the core antioxidant mechanism of tris(2,4-di-tert-butylphenyl) phosphite, its degradation pathways, and its synergistic action with primary antioxidants. The document includes a compilation of quantitative performance data, detailed experimental protocols for evaluating its efficacy, and visual diagrams illustrating the chemical pathways and experimental workflows.
Introduction
The oxidative degradation of polymers is a significant concern in material science, leading to the deterioration of mechanical, thermal, and optical properties. This process is a free-radical chain reaction initiated by heat, light, and mechanical stress. To counteract this, antioxidant additives are incorporated into polymer formulations. These are broadly classified as primary and secondary antioxidants.
This compound is a sterically hindered phosphite ester that functions as a secondary antioxidant.[1][2] It is particularly effective during the high-temperature processing stages of polymers where it acts as a hydroperoxide decomposer, preventing the formation of highly reactive radicals that propagate degradation.[3][4] It is often used in combination with primary antioxidants, such as hindered phenols, to achieve a synergistic protective effect.[3][5]
Core Antioxidant Mechanism of Action
The primary role of this compound is to decompose hydroperoxides (ROOH), which are unstable intermediates formed during the auto-oxidation of polymers. By reducing these hydroperoxides to stable alcohols (ROH), it prevents the generation of alkoxy (RO•) and hydroxyl (•OH) radicals that would otherwise continue the degradation chain reaction.[3][4]
The mechanism involves the oxidation of the trivalent phosphorus in the phosphite to a pentavalent phosphate (B84403). This reaction is highly efficient at the elevated temperatures encountered during polymer processing.
Primary Antioxidant Action (Hydroperoxide Decomposition):
P(OAr)₃ + ROOH → O=P(OAr)₃ + ROH
Where Ar represents the 2,4-di-tert-butylphenyl group.
This preventative mechanism safeguards the polymer matrix from chain scission and cross-linking, thereby preserving its molecular weight and mechanical properties.
Synergistic Mechanism with Primary Antioxidants
This compound exhibits a powerful synergistic effect when used in conjunction with primary antioxidants, which are typically radical scavengers like hindered phenols (e.g., Irganox 1010).[3][5]
The primary antioxidant donates a hydrogen atom to trap free radicals (R• or ROO•), forming a stable polymer chain and a phenoxyl radical. The phosphite antioxidant can then contribute to the overall stability by:
-
Decomposing Hydroperoxides: As the primary antioxidant scavenges radicals, hydroperoxides are still formed. The phosphite efficiently decomposes these hydroperoxides, preventing them from becoming a source of new radicals.[5]
-
Regenerating the Primary Antioxidant (Proposed): While the primary role is hydroperoxide decomposition, some studies suggest that phosphites may also play a role in regenerating the phenolic antioxidant from its phenoxyl radical state, although this is a less dominant mechanism.
This dual-action approach of radical scavenging by the primary antioxidant and hydroperoxide decomposition by the secondary antioxidant provides a more comprehensive and durable stabilization system for the polymer.[3]
Degradation Pathway of this compound
Under various environmental and processing conditions, this compound can undergo degradation. The main degradation products are:
-
Tris(2,4-di-tert-butylphenyl) phosphate: This is the primary oxidation product formed during its antioxidant action and is also a major degradation product during extrusion, storage, and exposure to sunlight.[6][7]
-
2,4-di-tert-butylphenol: This is a major degradation product, particularly under UV irradiation, and can also be formed through hydrolysis.[6][8]
-
Bis(2,4-di-tert-butylphenyl) phosphate and Mono(di-tert-butylphenyl) phosphate: These can be formed through further hydrolysis of the phosphate ester.
The formation of these degradation products can be influenced by factors such as temperature, humidity, oxygen availability, and exposure to UV light.[3][9]
Quantitative Performance Data
The effectiveness of this compound as an antioxidant is quantified through various analytical techniques that measure the preservation of polymer properties. The following tables summarize key performance data.
| Polymer Matrix | Antioxidant System | Processing Conditions | Melt Flow Index (MFI) (g/10 min) | Reference |
| Polypropylene (PP) | Unstabilized | - | 6.5 | [10] |
| Polypropylene (PP) | 0.1% Irgafos 168 (Pure) | - | 4.1 | [10] |
| Polypropylene (PP) | 0.1% Irgafos 168 (Recovered) | - | 4.3 | [10] |
| Polymer Matrix | Antioxidant System | Test Conditions | Oxidation Induction Time (OIT) (minutes) | Reference |
| Polypropylene (PP) | Unstabilized | 200°C, Oxygen | 0.9 | [10] |
| Polypropylene (PP) | 0.1% Irgafos 168 (Pure) | 200°C, Oxygen | 8.0 | [10] |
| Polypropylene (PP) | 0.1% Irgafos 168 (Recovered) | 200°C, Oxygen | 7.8 | [10] |
| Polypropylene (PP) | with recovered Irgafos | - | 13 | [6] |
| High-Density Polyethylene (HDPE) | 500 ppm Irganox 1010 | 200°C, Oxygen (Initial) | 19.42 | [11] |
| High-Density Polyethylene (HDPE) | 500 ppm Irganox 1010 | 200°C, Oxygen (After 1000 days at 85°C) | 17.53 | [11] |
| High-Density Polyethylene (HDPE) | 1000 ppm Irganox 1010 | 200°C, Oxygen (Initial) | 34.01 | [11] |
| High-Density Polyethylene (HDPE) | 1000 ppm Irganox 1010 | 200°C, Oxygen (After 1000 days at 85°C) | 31.0 | [11] |
| High-Density Polyethylene (HDPE) | Irganox 1010 + Irgafos 168 | 200°C, Oxygen (Initial) | ~40-45 (estimated from 40% drop) | [11] |
| High-Density Polyethylene (HDPE) | Irganox 1010 + Irgafos 168 | 200°C, Oxygen (After 1000 days at 85°C) | ~24-27 (estimated from 40% drop) | [11] |
| Polymer Matrix | Antioxidant System | Yellowness Index (YI) | Reference |
| Recycled Polycarbonate (rPC) | No antioxidant | 1.36 | [12] |
| Recycled Polycarbonate (rPC) | 2000 ppm Irgafos 168 | Reduced by up to 96% | [12] |
| Recycled Polycarbonate (rPC) | Irgafos 168 + Irganox 1010 | Reduced by up to 81% | [12] |
Experimental Protocols
Oxidation Induction Time (OIT)
Objective: To determine the oxidative stability of a polymer formulation.
Methodology (based on ASTM D3895):
-
A small sample (typically 5-10 mg) of the polymer is placed in an aluminum pan.
-
The sample is heated to a specified isothermal temperature (e.g., 200°C for polyethylene) in an inert nitrogen atmosphere within a Differential Scanning Calorimeter (DSC).
-
Once the temperature has stabilized, the atmosphere is switched to pure oxygen.
-
The time from the introduction of oxygen until the onset of the exothermic oxidation peak is measured as the OIT. A longer OIT indicates greater oxidative stability.
Melt Flow Index (MFI)
Objective: To measure the ease of flow of a molten polymer, which is an indicator of its molecular weight and degradation.
Methodology (based on ASTM D1238):
-
The polymer sample is loaded into the heated barrel of a plastometer at a specified temperature.
-
A specified weight is applied to a piston, which forces the molten polymer through a standardized die.
-
The extrudate is collected over a set period, and its weight is measured.
-
The MFI is calculated in grams of polymer that flow through the die in 10 minutes. An increase in MFI after processing or aging typically indicates polymer chain scission.
Yellowness Index (YI)
Objective: To quantify the change in color of a polymer sample towards yellow, which is often a sign of degradation.
Methodology (based on ASTM E313):
-
A spectrophotometer or colorimeter is used to measure the tristimulus values (X, Y, Z) of the polymer sample.
-
The Yellowness Index is calculated from these values using a standard formula.
-
Measurements are typically taken before and after processing or exposure to environmental stresses to assess the degree of discoloration. A lower YI value indicates better color stability.
Mandatory Visualizations
Caption: Primary antioxidant mechanism of this compound.
Caption: Synergistic mechanism of phosphite and hindered phenol antioxidants.
Caption: Degradation pathway of this compound.
Caption: General experimental workflow for antioxidant performance evaluation.
Conclusion
This compound is a highly effective secondary antioxidant that plays a crucial role in the stabilization of a wide range of polymers. Its primary mechanism of action involves the decomposition of hydroperoxides, which is particularly important during high-temperature processing. The synergistic combination with primary antioxidants provides a comprehensive stabilization system, enhancing the long-term durability of polymeric materials. Understanding the performance characteristics, degradation pathways, and appropriate experimental evaluation methods is essential for optimizing the use of this versatile antioxidant in various applications.
References
- 1. Tris(2,4-di-tert-butylphenyl)phosphite - Wikipedia [en.wikipedia.org]
- 2. plastics-rubber.basf.com [plastics-rubber.basf.com]
- 3. welltchemicals.com [welltchemicals.com]
- 4. benchchem.com [benchchem.com]
- 5. Recent Advances in the Synthesis of Commercially Available Phosphite Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. oru.se [oru.se]
- 8. researchgate.net [researchgate.net]
- 9. welltchemicals.com [welltchemicals.com]
- 10. mdpi.com [mdpi.com]
- 11. Research Portal [researchdiscovery.drexel.edu]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis of Tris(2,4-di-tert-butylphenyl) phosphite
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tris(2,4-di-tert-butylphenyl) phosphite (B83602), a widely utilized secondary antioxidant, plays a critical role in stabilizing polymers against thermal degradation. This technical guide provides a comprehensive overview of its synthesis pathways, offering detailed experimental protocols and quantitative data to support research and development in polymer chemistry and material science. This document will focus on the prevalent synthesis method involving the reaction of 2,4-di-tert-butylphenol (B135424) with phosphorus trichloride (B1173362).
Synthesis Pathway Overview
The primary and most commercially viable synthesis route for Tris(2,4-di-tert-butylphenyl) phosphite involves the nucleophilic substitution reaction between three equivalents of 2,4-di-tert-butylphenol and one equivalent of phosphorus trichloride. The reaction proceeds in a stepwise manner, with the hydroxyl group of the phenol (B47542) attacking the phosphorus atom, leading to the sequential displacement of the three chlorine atoms and the formation of hydrogen chloride (HCl) as a byproduct. The bulky tert-butyl groups on the phenol provide steric hindrance, which enhances the stability of the final phosphite ester.[1]
The overall chemical equation for this reaction is:
3 (C₄H₉)₂C₆H₃OH + PCl₃ → [((C₄H₉)₂C₆H₃O)₃]P + 3 HCl [1]
This reaction can be performed under various conditions, including with or without a solvent and with or without a catalyst or base to scavenge the HCl produced.
Core Synthesis Pathway
Caption: Stepwise reaction for the formation of this compound.
Quantitative Data Summary
The following tables summarize quantitative data from various synthesis protocols for this compound.
Table 1: Reactant and Catalyst Quantities
| Protocol | 2,4-Di-tert-butylphenol | Phosphorus Trichloride | Catalyst/Base | Catalyst/Base Quantity | Solvent | Solvent Volume |
| Lab-Scale Synthesis[2] | 100 g | 21.6 g | Dibutylamine (B89481) | 2.5 g | Xylene | 15.7 ml |
| Continuous Flow[3] | 0.06 mol | 0.02 mol | Triethylamine (TEA) | 0.066 mol | Chloroform | Not specified |
| Resin-Catalyzed[4] | Not specified | Not specified | Resin Catalyst | Not specified | Not specified | Not specified |
Table 2: Reaction Conditions and Product Details
| Protocol | Temperature (°C) | Time | Pressure | Yield (%) | Melting Point (°C) |
| Lab-Scale Synthesis[2] | 50-180 | Multiple hours | Atmospheric/Vacuum | Not specified | Not specified |
| Continuous Flow[3] | 70 | 20 seconds | 6.0 bar | 88 | 182.0-185.0 |
| Industrial Multi-Stage[5] | 55-195 | Multiple hours | Atmospheric/Reduced | High | Not specified |
| Resin-Catalyzed[4] | 40-120 | 4-8 hours | Atmospheric | Not specified | Not specified |
Experimental Protocols
Laboratory-Scale Batch Synthesis
This protocol provides a representative example of a laboratory-scale synthesis of this compound.[2]
Materials:
-
2,4-Di-tert-butylphenol (100 g)
-
Phosphorus trichloride (21.6 g)
-
Dibutylamine (2.5 g)
-
Xylene (15.7 ml)
-
Methanol (B129727) (for purification)
-
Round-bottom flask with reflux condenser and nitrogen inlet
-
Heating mantle
-
Stirring apparatus
-
Vacuum source
Procedure:
-
Charge 100 g of 2,4-di-tert-butylphenol into a clean, dry round-bottom flask under a nitrogen atmosphere.
-
Heat the flask to 50-55°C to obtain a clear solution.
-
Add 2.5 g of dibutylamine and 15.7 ml of xylene to the reaction mixture at 50-55°C.
-
Slowly heat the mixture to 110°C under nitrogen and maintain for 15 minutes.
-
Gradually cool the reaction mass to 80-85°C and then further cool to 55-60°C under vacuum.
-
Slowly add 21.6 g of phosphorus trichloride over 2-3 hours with continuous stirring, maintaining the temperature at 55-60°C.
-
Slowly heat the reaction mass to 165°C and maintain for a period under a nitrogen atmosphere.
-
Further heat the reaction to 180°C under vacuum and maintain for 60-90 minutes.
-
Cool the reaction mixture to 162°C.
-
Quench the reaction mass by slowly adding it to a separate flask containing 200 ml of pre-heated methanol.
-
Reflux the methanolic mixture for 30 minutes, then cool to 25-30°C.
-
Filter the resulting solid product.
-
Wash the product twice with 25 ml of methanol and dry under vacuum.
Industrial-Scale Multi-Stage Synthesis (Solvent-Free)
This protocol describes a multi-stage industrial process for the synthesis of this compound in the absence of a solvent.[5][6]
Procedure Overview: This process is typically carried out in a continuous or semi-continuous manner using a series of reactors.
-
Preliminary Stage: 2,4-di-tert-butylphenol and a portion of the catalyst (40-100%) are combined.
-
First Stage: The mixture from the preliminary stage is brought together with phosphorus trichloride and allowed to react at 55-70°C under normal pressure for 15-40 minutes.
-
Second Stage: The reaction mixture is then heated to over 140°C (typically 150-170°C) under normal pressure, with the remaining catalyst being added in this or the first stage. The dwell time in this stage is typically 45-75 minutes.
-
Third Stage: The reaction mixture is then subjected to reduced pressure (10-60 hPa) and a temperature of at least 186°C for 1.5 to 2.5 hours to drive the reaction to completion and remove any remaining volatile components.
-
Isolation: The final product, this compound, is then isolated from the reaction mixture.
Experimental Workflow Diagram
Caption: A typical workflow for the laboratory synthesis of this compound.
Conclusion
The synthesis of this compound is a well-established process, with the reaction of 2,4-di-tert-butylphenol and phosphorus trichloride being the most common and industrially significant method. The choice of reaction conditions, including the use of solvents and catalysts, can be tailored to achieve desired yields and purity. The detailed protocols and data presented in this guide provide a solid foundation for researchers and professionals working with this important polymer additive. Further optimization of these processes, particularly in the area of continuous flow chemistry, may offer opportunities for increased efficiency and sustainability.
References
- 1. benchchem.com [benchchem.com]
- 2. A Process For Preparation Of Tris(2,4 Di Tert Butyl Phenyl) Phosphite. [quickcompany.in]
- 3. pubs.acs.org [pubs.acs.org]
- 4. CN110590834A - Preparation method of antioxidant 168 - Google Patents [patents.google.com]
- 5. US5235086A - Process for the preparation of tris(2,4-ditert-butylphenyl)phosphite - Google Patents [patents.google.com]
- 6. CA2023164C - Process for the preparation of tris-(2,4-ditert-butylphenyl)phosphite - Google Patents [patents.google.com]
An In-depth Technical Guide to the Key Degradation Products of Tris(2,4-di-tert-butylphenyl) phosphite (Irgafos 168)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary degradation products of Tris(2,4-di-tert-butylphenyl) phosphite (B83602), an antioxidant commonly known by the trade name Irgafos 168. This document details the degradation pathways, presents quantitative data from various studies, outlines experimental protocols for analysis, and discusses the toxicological significance of these byproducts.
Introduction to Irgafos 168 and its Degradation
Tris(2,4-di-tert-butylphenyl) phosphite is a widely used secondary antioxidant in polymeric materials to protect them from degradation during processing and end-use.[1] Its primary function is to decompose hydroperoxides, thus preventing oxidative damage to the polymer matrix.[1] However, under various stressors such as heat, humidity, oxygen, and UV irradiation, Irgafos 168 itself can degrade.[2][3] The principal degradation mechanisms are hydrolysis and oxidation, leading to the formation of several key products.[2] Understanding these degradation products is crucial for assessing the long-term stability and safety of materials in which Irgafos 168 is used, particularly in applications like food contact materials and medical devices.[3][4]
Key Degradation Products
The primary and most frequently cited degradation products of Irgafos 168 are:
-
Tris(2,4-di-tert-butylphenyl) phosphate (B84403) (I-168ate or DP2): This is the oxidized form of Irgafos 168 and is often the major degradation product found.[5][6] Its formation is a primary concern due to its potential for neurotoxicity, a characteristic associated with some organophosphates.[3][4]
-
2,4-di-tert-butylphenol (DP1): This compound is a common hydrolysis product.[5][6] It is known to be cytotoxic and has been shown to cause hepatic and renal toxicity in animal studies.[7]
-
Bis(2,4-di-tert-butylphenyl) phosphate and Mono(2,4-di-tert-butylphenyl) phosphate: These are additional hydrolysis products that have been identified in studies.[8][9]
Degradation Pathways
The degradation of Irgafos 168 can be summarized through two main pathways: oxidation and hydrolysis.
Oxidation Pathway: The phosphite ester moiety in Irgafos 168 is susceptible to oxidation, leading to the formation of the corresponding phosphate ester, Tris(2,4-di-tert-butylphenyl) phosphate. This reaction is often accelerated by heat and exposure to oxygen during polymer processing.[2]
Hydrolysis Pathway: The ester bonds in Irgafos 168 can undergo hydrolysis, particularly in the presence of moisture. This process can lead to the step-wise cleavage of the 2,4-di-tert-butylphenyl groups, forming Bis(2,4-di-tert-butylphenyl) phosphate, Mono(2,4-di-tert-butylphenyl) phosphate, and ultimately 2,4-di-tert-butylphenol.[8][9]
Figure 1: Simplified degradation pathways of Irgafos 168.
Quantitative Data on Degradation Product Formation
The formation of degradation products is highly dependent on the environmental conditions. Below are tables summarizing quantitative data from various studies.
Table 1: Degradation of Irgafos 168 and Formation of DP1 and DP2 in Polypropylene (B1209903) Films under UV Irradiation
| Treatment Time (hours) | Irgafos 168 (%) | 2,4-di-tert-butylphenol (DP1) (%) | Tris(2,4-di-tert-butylphenyl) phosphate (DP2) (%) |
| 0 | 2.07 | 0.008 | 0.12 |
| 24 | Not Specified | Max Value | Max Value |
| 48 | Not Specified | Decreased | Decreased |
Data extracted from a study on polypropylene random copolymer composite films. The initial concentration of Irgafos 168 was 3.00% before extrusion. UV irradiation significantly accelerated the degradation.[6]
Table 2: Migration of Irgafos 168 and its Degradation Products from Polypropylene Films into Isooctane Food Simulant
| Temperature | Migrated Substance | Migration Amount (µg/dm²) |
| 40°C | 2,4-di-tert-butylphenol (DP1) | ~1.5 |
| 40°C | Tris(2,4-di-tert-butylphenyl) phosphate (DP2) | ~0.8 |
Data represents approximate maximum migration amounts observed in a study simulating food contact.[5]
Table 3: Concentration of Irgafos 168 and its Transformation Products in Dairy Products
| Compound | Mean Concentration (ng/g wet weight) |
| This compound (AO168) | 8.78 |
| Tris(2,4-di-tert-butylphenyl) phosphate (AO168=O) | 40.2 |
| Bis(2,4-di-tert-butylphenyl) phosphate | 11.1 |
| 2,4-di-tert-butylphenol | 46.8 |
These findings indicate the presence of Irgafos 168 and its degradation products in commercially available dairy products.[9]
Experimental Protocols for Analysis
The identification and quantification of Irgafos 168 and its degradation products are primarily achieved through chromatographic techniques coupled with mass spectrometry.
5.1. Gas Chromatography-Mass Spectrometry (GC-MS)
This is a powerful and commonly used method for the analysis of these compounds.[2]
-
Sample Preparation: Extraction from the polymer matrix is a critical first step. Techniques like Soxhlet, ultrasound-assisted, and microwave-assisted extraction can be employed using solvents such as dichloromethane (B109758) or limonene.[8] For liquid samples like food simulants, direct injection or liquid-liquid extraction may be applicable.
-
GC-MS System: A typical setup involves a gas chromatograph equipped with a capillary column (e.g., DB-5MS, 30 m × 0.25 mm × 0.25 µm) and a mass spectrometer detector.[5]
-
Operating Conditions:
-
Carrier Gas: Helium at a constant flow rate (e.g., 2 mL/min).[5]
-
Injection Mode: Splitless injection.[5]
-
Oven Temperature Program: An example program starts at 50°C (hold for 2 min), ramps up to a final temperature of 300°C at a rate of 20°C/min.[5]
-
MS Detection: Electron ionization (EI) at 70 eV is commonly used.[5] Selective Ion Monitoring (SIM) can be employed for enhanced sensitivity and specificity, using characteristic ions for each compound (e.g., m/z 441 for Irgafos 168, 191 for DP1, and 316 for DP2).[5]
-
Figure 2: General workflow for GC-MS analysis.
5.2. High-Performance Liquid Chromatography (HPLC)
HPLC is another valuable technique for the analysis of Irgafos 168 and its byproducts.[2]
-
Mobile Phase: A common mobile phase composition is an acetonitrile-water mixture.[2]
-
Detector: UV or photodiode array (PDA) detectors are often used for quantification due to their high sensitivity.[2]
-
Advantages: HPLC can be advantageous for analyzing thermally labile compounds that may degrade further under the high temperatures of a GC inlet.
Toxicological Significance
The degradation products of Irgafos 168 are of toxicological concern.
-
Tris(2,4-di-tert-butylphenyl) phosphate (I-168ate): As an organophosphate, there is a potential concern for neurotoxicity through the inhibition of acetylcholinesterase.[3][4] However, some studies suggest that the risk of neurotoxic effects from I-168 and its degradants at current authorized food contact use levels is low.[3][4]
-
2,4-di-tert-butylphenol (DP1): This compound has demonstrated cytotoxicity and has been linked to hepatic and renal toxicity in animal studies.[7] It can also cause endocrine disruption.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. welltchemicals.com [welltchemicals.com]
- 3. Safety assessment for this compound (Irgafos 168) used as an antioxidant and stabilizer in food contact applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Valoration of the Synthetic Antioxidant Tris-(Diterbutyl-Phenol)-Phosphite (Irgafos P-168) from Industrial Wastewater and Application in Polypropylene Matrices to Minimize Its Thermal Degradation [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Contamination of dairy products with this compound and implications for human exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Hydrolysis and Oxidation of Tris(2,4-di-tert-butylphenyl) phosphite
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical degradation of Tris(2,4-di-tert-butylphenyl) phosphite (B83602), a widely used secondary antioxidant in various industries, including pharmaceuticals and food contact materials. Understanding the hydrolysis and oxidation pathways of this compound, commercially known as Irgafos 168, is critical for ensuring product stability, safety, and regulatory compliance. This document details the degradation mechanisms, influential factors, and analytical methodologies for the quantitative assessment of the parent compound and its primary degradants.
Introduction to Tris(2,4-di-tert-butylphenyl) phosphite
This compound is an organophosphorus compound valued for its ability to protect polymeric materials from degradation during high-temperature processing.[1] As a secondary antioxidant, it functions by decomposing hydroperoxides, which are unstable intermediates formed during the auto-oxidation of polymers, thereby preventing chain reactions that lead to material breakdown.[2] Its high thermal stability and low volatility make it a preferred choice in many applications.[3]
Hydrolysis of this compound
This compound is generally considered to be resistant to hydrolysis under neutral and acidic conditions.[4] However, the stability can be influenced by factors such as pH, temperature, and the presence of catalysts.
Hydrolysis Mechanism
The hydrolysis of phosphite esters can proceed through different mechanisms depending on the conditions (acidic, basic, or neutral).[5] Under certain conditions, the ester bonds are cleaved, leading to the formation of 2,4-di-tert-butylphenol (B135424) and corresponding phosphorus-containing acids. While generally stable, hydrolysis can be more pronounced at elevated temperatures and in the presence of moisture.[6]
Factors Influencing Hydrolysis
-
pH: While stable at acidic and neutral pH, the rate of hydrolysis can increase under basic conditions.
-
Temperature: Higher temperatures accelerate the rate of hydrolysis.
-
Moisture: The presence of water is essential for the hydrolysis reaction to occur.
Quantitative Data on Hydrolysis
The following table summarizes the available quantitative data on the hydrolytic stability of this compound.
| Parameter | Condition | Result | Reference |
| Hydrolytic Stability | OECD TG 111 (pH 4, 7, 9) | Stable | [4] |
| Biodegradation | OECD 301B (28 days) | 6% degradation | [4] |
Oxidation of this compound
Oxidation is a primary degradation pathway for this compound, and this transformation is integral to its function as a secondary antioxidant.
Oxidation Mechanism
The key role of this compound is to reduce hydroperoxides to stable alcohols. In this process, the phosphite itself is oxidized to the corresponding phosphate (B84403).[1] This reaction is a crucial step in preventing the propagation of radical chain reactions during polymer degradation.
Factors Influencing Oxidation
-
Oxygen: The presence of oxygen is a critical factor in the oxidative degradation of the phosphite.[1]
-
Heat: Elevated temperatures during processing significantly promote oxidation.[7]
-
UV Radiation and Sunlight: Exposure to UV light and natural sunlight can accelerate the oxidation process.[7][8]
Quantitative Data on Oxidation
The table below presents quantitative data regarding the oxidation of this compound.
| Parameter | Condition | Result | Reference |
| Conversion to Phosphate | Oxidative conditions | Up to 95.6% | [9] |
| Degradation Rate (in Polypropylene) | UV irradiation (254 nm, 70 hours) | Almost complete degradation | [10] |
| Degradation Rate (in Polypropylene) | Microwave treatment | 11.7% | [11] |
| Degradation Rate (in Polypropylene) | UV treatment | 31.88% | [11] |
Degradation Products
The primary degradation products resulting from the hydrolysis and oxidation of this compound are Tris(2,4-di-tert-butylphenyl) phosphate and 2,4-di-tert-butylphenol.[7][12] Recent studies have also identified intermediate degradation products such as Mono(di-tert-butylphenyl) phosphate and Bis(di-tert-butylphenyl) phosphate under certain conditions.[13]
Experimental Protocols
This section provides detailed methodologies for the study of hydrolysis and oxidation of this compound.
Hydrolysis Study (Based on OECD TG 111)
Objective: To assess the abiotic hydrolytic transformation of this compound in aqueous solutions at different pH values.
Materials:
-
This compound
-
Sterile aqueous buffer solutions (pH 4, 7, and 9)
-
Incubator with temperature control
-
Analytical instrumentation (e.g., HPLC-UV, UPLC-MS/MS)
Procedure:
-
Prepare a stock solution of this compound in a suitable organic solvent.
-
Add a small aliquot of the stock solution to the sterile aqueous buffer solutions to achieve a final concentration not exceeding 0.01 M or half of the saturation concentration.
-
Incubate the solutions in the dark at a constant temperature (e.g., 50 ± 0.5°C for a preliminary test).[14]
-
At predetermined time intervals, withdraw samples from each buffer solution.
-
Analyze the samples for the concentration of the parent compound and its hydrolysis products (e.g., 2,4-di-tert-butylphenol) using a validated analytical method.
-
The extent of hydrolysis is determined by the decrease in the concentration of the parent compound over time.
Forced Oxidation Study
Objective: To investigate the oxidative degradation of this compound under accelerated conditions.
Materials:
-
This compound
-
Suitable solvent (e.g., acetonitrile)
-
Oxidizing agent (e.g., hydrogen peroxide solution)
-
Constant temperature bath
-
Analytical instrumentation (e.g., UPLC-MS/MS)
Procedure:
-
Dissolve a known amount of this compound in the chosen solvent.
-
Add the oxidizing agent to the solution at a specific concentration (e.g., 3% H₂O₂).
-
Maintain the reaction mixture at a constant temperature (e.g., 40-80°C) for a defined period.
-
At various time points, take aliquots of the reaction mixture.
-
Quench the reaction if necessary (e.g., by dilution or addition of a reducing agent).
-
Analyze the samples to quantify the remaining parent compound and the formation of oxidation products, primarily Tris(2,4-di-tert-butylphenyl) phosphate.
Analytical Method: UPLC-MS/MS for Quantification
Objective: To develop a sensitive and specific method for the simultaneous quantification of this compound and its main degradation products.
Instrumentation:
-
Ultra-Performance Liquid Chromatography (UPLC) system
-
Tandem Mass Spectrometer (MS/MS) with a suitable ionization source (e.g., ESI or APCI)
Chromatographic Conditions (Example):
-
Column: C18 reversed-phase column
-
Mobile Phase: Gradient of acetonitrile (B52724) and water with a modifier like formic acid.[15]
-
Flow Rate: Appropriate for the column dimensions
-
Injection Volume: 1-10 µL
-
Column Temperature: 30-40°C
Mass Spectrometric Conditions:
-
Ionization Mode: Positive or negative ion mode, optimized for the analytes.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.[15]
-
MRM Transitions: Specific precursor-to-product ion transitions for each analyte need to be determined.
Sample Preparation:
-
Extract the analytes from the sample matrix using a suitable solvent (e.g., n-hexane for polypropylene (B1209903) films).[11]
-
Concentrate the extract if necessary.
-
Reconstitute the residue in the mobile phase.
-
Filter the sample through a 0.22 µm filter before injection.
Visualizations
Degradation Pathways
References
- 1. This compound [benchchem.com]
- 2. How Does Phosphite Antioxidants Work? [vinatiorganics.com]
- 3. Facile fabrication of hydrolysis resistant phosphite antioxidants for high-performance optical PET films via in situ incorporation-Science-Chemical Encyclopedia-lookchem [m.lookchem.com]
- 4. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 5. openriver.winona.edu [openriver.winona.edu]
- 6. welltchemicals.com [welltchemicals.com]
- 7. researchgate.net [researchgate.net]
- 8. oru.se [oru.se]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
Spectroscopic Profile of Tris(2,4-di-tert-butylphenyl) phosphite: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for Tris(2,4-di-tert-butylphenyl) phosphite (B83602), a widely used antioxidant and stabilizer in various industrial applications. This document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.
Spectroscopic Data Summary
The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, ³¹P NMR, IR, and MS analyses of Tris(2,4-di-tert-butylphenyl) phosphite, also known by its trade name Irgafos 168.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.3 - 7.1 | m | 3H | Ar-H |
| 1.45 | s | 18H | C(CH₃)₃ (para) |
| 1.32 | s | 18H | C(CH₃)₃ (ortho) |
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| 147.9 | Ar-C (quaternary) |
| 145.5 | Ar-C (quaternary) |
| 126.5 | Ar-CH |
| 123.7 | Ar-CH |
| 35.0 | C (CH₃)₃ |
| 34.4 | C (CH₃)₃ |
| 31.5 | C(C H₃)₃ |
| 30.1 | C(C H₃)₃ |
Table 3: ³¹P NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity |
| 131.5 | s |
Table 4: IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| 2965 | C-H stretch (alkane) | Strong |
| 1465 | C-H bend (alkane) | Medium |
| 1212 | P-O-C stretch (aryl phosphite) | Strong |
| 1100-1200 | O-C stretch | Strong |
| 850 | Ar-H bend (out-of-plane) | Medium |
Table 5: Mass Spectrometry Data
| m/z | Relative Abundance | Proposed Fragment |
| 646 | Low | [M]⁺ (Molecular Ion) |
| 631 | Moderate | [M - CH₃]⁺ |
| 441 | High | [M - C₁₄H₂₂O]⁺ |
| 206 | Moderate | [C₁₄H₂₂O]⁺ (2,4-di-tert-butylphenol) |
| 57 | Very High | [C(CH₃)₃]⁺ |
Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below.
NMR Spectroscopy
Instrumentation: A Bruker Avance III 500 MHz spectrometer (or equivalent) equipped with a 5 mm broadband probe.
Sample Preparation:
-
Accurately weigh 10-20 mg of this compound into a clean, dry vial.
-
Dissolve the sample in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.
¹H NMR Acquisition:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Spectral Width: 20 ppm
-
Temperature: 298 K
¹³C NMR Acquisition:
-
Pulse Program: zgpg30 (proton-decoupled)
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Spectral Width: 240 ppm
-
Temperature: 298 K
³¹P NMR Acquisition:
-
Pulse Program: zgpg30 (proton-decoupled)
-
Number of Scans: 64
-
Relaxation Delay: 2.0 s
-
Spectral Width: 200 ppm
-
Temperature: 298 K
-
Reference: 85% H₃PO₄ (external standard)
IR Spectroscopy
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond Attenuated Total Reflectance (ATR) accessory.
Sample Preparation:
-
Ensure the ATR crystal is clean by wiping it with isopropanol (B130326) and allowing it to dry completely.
-
Place a small amount of the solid this compound sample directly onto the center of the ATR crystal.
-
Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 32
-
Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.
Mass Spectrometry
Instrumentation: A gas chromatograph (GC) coupled to a mass spectrometer (MS) with an electron ionization (EI) source.
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in dichloromethane.
-
Dilute the stock solution to a final concentration of 10 µg/mL with dichloromethane.
GC-MS Conditions:
-
GC Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent.
-
Inlet Temperature: 280 °C
-
Injection Volume: 1 µL (splitless mode)
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 min
-
Ramp: 15 °C/min to 300 °C
-
Hold: 10 min
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
MS Transfer Line Temperature: 290 °C
-
Ion Source Temperature: 230 °C
-
Ionization Energy: 70 eV
-
Mass Range: 40 - 700 amu
Visualization of Spectroscopic Data Workflow
The following diagram illustrates the logical workflow for the structural elucidation of this compound using the described spectroscopic techniques.
Caption: Workflow for structural analysis.
Methodological & Application
Application Notes and Protocols: Tris(2,4-di-tert-butylphenyl) phosphite as a Polymer Processing Stabilizer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tris(2,4-di-tert-butylphenyl) phosphite (B83602), commercially known as Irgafos® 168, is a highly effective organophosphite stabilizer used extensively in the plastics industry. As a secondary antioxidant, it plays a crucial role in protecting polymers from thermal degradation during high-temperature processing techniques such as extrusion, injection molding, and blow molding. Its primary function is to decompose hydroperoxides, which are formed during the auto-oxidation of polymers, thereby preventing chain scission and crosslinking reactions that can lead to a deterioration of the polymer's mechanical and physical properties. This document provides detailed application notes, performance data, and experimental protocols for the utilization and evaluation of Tris(2,4-di-tert-butylphenyl) phosphite as a polymer processing stabilizer.
Mechanism of Action
This compound functions as a hydroperoxide decomposer. During polymer processing, the combination of heat and shear stress in the presence of oxygen generates polymer alkyl radicals (R•). These radicals react with oxygen to form peroxy radicals (ROO•), which can then abstract a hydrogen atom from the polymer backbone to form hydroperoxides (ROOH) and another polymer alkyl radical, thus propagating a degradation cycle.
This compound intervenes in this cycle by reducing the hydroperoxides to stable alcohols. In this process, the phosphite ester is oxidized to a phosphate (B84403) ester. This action prevents the homolytic cleavage of hydroperoxides into highly reactive hydroxyl (•OH) and alkoxy (RO•) radicals, which would otherwise continue to degrade the polymer chains.
Performance Data
This compound is effective in a wide range of polymers, including polyolefins (polypropylene, polyethylene), polycarbonates, and others. Its performance is often evaluated by measuring changes in key polymer properties after processing.
Melt Flow Index (MFI) Stability
MFI is a measure of the ease of flow of a molten polymer and is inversely related to its molecular weight. A stable MFI after multiple processing cycles indicates effective stabilization against polymer chain degradation.
| Polymer | Stabilizer Concentration (wt%) | Processing Conditions | MFI (g/10 min) | Reference |
| Polypropylene (PP) | 0 (Unstabilized) | - | 6.5 | [1] |
| Polypropylene (PP) | 0.1% (Pure Irgafos 168) | - | 4.1 | [1] |
| Polypropylene (PP) | 0.1% (Recovered Irgafos 168) | - | 4.3 | [1] |
Oxidative Induction Time (OIT)
OIT is a measure of a material's resistance to oxidative degradation at an elevated temperature in an oxygen atmosphere. A longer OIT indicates better thermal stability.
| Polymer | Stabilizer System | OIT (minutes) at 180°C | Reference |
| Isotactic Polypropylene (iPP) | Unstabilized | 0.8 | [2] |
| Isotactic Polypropylene (iPP) | 0.6% Irganox 1010 + 0.4% P-EPQ* | 74.8 | [2] |
| Polypropylene (PP) | Unstabilized | 0.9 | [3] |
| Polypropylene (PP) | PP + Pure Irgafos 168 | 8.0 | [3] |
| Polypropylene (PP) | PP + Recovered Irgafos 168 | 7.8 | [3] |
| High-Density Polyethylene (HDPE) | Unstabilized | - | [4] |
| High-Density Polyethylene (HDPE) | With Irgafos 168 | Increased by up to 60% | [4] |
*P-EPQ contains this compound.
Color Stability (Yellowness Index - YI)
The Yellowness Index is a number calculated from spectrophotometric data that describes the change in color of a sample from clear or white toward yellow. A lower YI indicates better color stability.
| Polymer | Stabilizer System | Yellowness Index (YI) after 5 extrusions | Reference |
| Isotactic Polypropylene (iPP) | Unstabilized | - | [2] |
| Isotactic Polypropylene (iPP) | 0.6% Irganox 1010 + 0.4% P-EPQ* | 79.9% of pure iPP | [2] |
*P-EPQ contains this compound.
Synergistic Effects
This compound is most effective when used in combination with a primary antioxidant, typically a hindered phenol (B47542) such as Irganox® 1010 or Irganox® 1076. The primary antioxidant acts as a radical scavenger, terminating the free-radical chain reactions, while the secondary antioxidant (phosphite) removes the hydroperoxides. This synergistic combination provides comprehensive protection to the polymer during both processing and its service life. A common ratio of primary to secondary antioxidant is 1:1 to 1:4.[5]
Experimental Protocols
Sample Preparation: Solvent Extraction for HPLC and GC-MS Analysis
This protocol describes a general method for extracting this compound and its degradation products from a polymer matrix for subsequent analysis.
Materials:
-
Polymer sample (pellets, film, or ground powder)
-
Dichloromethane (B109758) (HPLC or GC grade)
-
Isopropanol (B130326) (HPLC or GC grade)
-
Cyclohexane (HPLC or GC grade)
-
Methanol (HPLC or GC grade)
-
Extraction thimbles
-
Soxhlet extraction apparatus or a pressurized liquid extraction (PLE) system
-
Rotary evaporator
-
Volumetric flasks
-
Syringe filters (0.22 µm or 0.45 µm, PTFE or nylon)
Procedure:
-
Sample Comminution: If the polymer sample is in the form of large pellets or a thick film, it should be ground to a fine powder (e.g., using a cryogenic mill) to increase the surface area for extraction.
-
Soxhlet Extraction: a. Weigh approximately 1-5 g of the polymer sample and place it into a cellulose (B213188) extraction thimble. b. Place the thimble into the Soxhlet extractor. c. Add a suitable solvent or solvent mixture (e.g., dichloromethane or a mixture of isopropanol and cyclohexane) to the boiling flask. d. Assemble the Soxhlet apparatus and extract for 6-24 hours.
-
Pressurized Liquid Extraction (PLE): a. Mix the ground polymer sample with a dispersing agent like diatomaceous earth or sand. b. Pack the mixture into the extraction cell. c. Perform the extraction using a suitable solvent (e.g., isopropanol/cyclohexane mixture) at an elevated temperature (e.g., 100-140°C) and pressure.[3][6]
-
Solvent Removal and Reconstitution: a. After extraction, concentrate the solvent using a rotary evaporator until a small volume remains or to complete dryness. b. Re-dissolve the residue in a precise volume of a suitable solvent (e.g., isopropanol or acetonitrile) for analysis.
-
Filtration: Filter the reconstituted sample through a syringe filter to remove any particulate matter before injecting it into the HPLC or GC-MS system.
Quantification by High-Performance Liquid Chromatography (HPLC)
Instrumentation:
-
HPLC system with a UV or diode-array detector (DAD)
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly used. For example, a linear gradient from 85:15 acetonitrile:water to 100% acetonitrile over 10 minutes.[6]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40-50°C
-
Detection Wavelength: 200 nm or 225 nm[7]
-
Injection Volume: 10-20 µL
Calibration: Prepare a series of standard solutions of this compound in the mobile phase at known concentrations. Generate a calibration curve by plotting the peak area against the concentration.
Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
Instrumentation:
-
GC-MS system with a capillary column suitable for semi-volatile compounds (e.g., a 5% phenyl-methylpolysiloxane column, 30 m x 0.25 mm x 0.25 µm).
GC Conditions:
-
Injector Temperature: 280-300°C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Oven Temperature Program: Start at a lower temperature (e.g., 100°C), hold for a few minutes, then ramp up to a final temperature of around 300-320°C.
-
Injection Mode: Splitless or split, depending on the concentration of the analyte.
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230-250°C.
-
Acquisition Mode: Full scan to identify unknown degradation products or selected ion monitoring (SIM) for higher sensitivity and quantitative analysis of the target compound and its known degradation products.
Calibration: Similar to HPLC, prepare standard solutions and generate a calibration curve. An internal standard can be used to improve accuracy and precision.
References
- 1. mdpi.com [mdpi.com]
- 2. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. welltchemicals.com [welltchemicals.com]
- 5. diva-portal.org [diva-portal.org]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. europeanjournalofsciences.co.uk [europeanjournalofsciences.co.uk]
Application Notes and Protocols for the Incorporation of Tris(2,4-di-tert-butylphenyl) phosphite into Polyethylene and Polypropylene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the incorporation and evaluation of Tris(2,4-di-tert-butylphenyl) phosphite (B83602), a secondary antioxidant, in polyethylene (B3416737) (PE) and polypropylene (B1209903) (PP). The following sections detail the mechanism of action, experimental protocols for incorporation and performance testing, and quantitative data on its effects.
Introduction
Tris(2,4-di-tert-butylphenyl) phosphite, commercially known as Irgafos 168, is a widely utilized organophosphorus compound that functions as a secondary antioxidant in polymers.[1] Its primary role is to protect the polymer from degradation during high-temperature processing, such as extrusion and injection molding.[2] During these processes, polymers are susceptible to thermo-oxidative degradation, which can lead to a loss of mechanical properties, discoloration, and reduced molecular weight.[3]
This compound acts as a hydroperoxide decomposer, converting unstable hydroperoxides into more stable alcohols, thereby preventing the propagation of the degradation chain reaction.[3][4] It is often used in synergy with primary antioxidants, such as hindered phenols, to provide a comprehensive stabilization package.[5][6]
Mechanism of Action
The primary antioxidant mechanism of this compound involves the reduction of hydroperoxides (ROOH) that are formed during the auto-oxidation of the polymer. This process is illustrated in the signaling pathway diagram below. The phosphite ester reacts with the hydroperoxide, converting it into a stable alcohol (ROH) and in the process, the phosphite is oxidized to a phosphate.[7] This action prevents the homolytic cleavage of the hydroperoxide into highly reactive alkoxy (RO•) and hydroxy (•OH) radicals, which would otherwise continue the degradation cascade.
Caption: Antioxidant mechanism of this compound.
Quantitative Data
The following tables summarize the effect of this compound (Irgafos 168) on the key properties of polyethylene and polypropylene.
Table 1: Effect of this compound on the Oxidative Induction Time (OIT) of Polypropylene.
| Sample | Stabilizer Concentration | OIT at 200°C (minutes) | Reference |
| Unstabilized PP | 0% | < 1 | [7] |
| PP + Irgafos 168 | Not specified | 13 | [7] |
| PP + Phenolic AO + Irgafos 168 | Not specified | > 20 | [8][9] |
Table 2: Effect of this compound on the Melt Flow Index (MFI) of Polypropylene.
| Sample | Extrusion Passes | MFI at 230°C/2.16 kg (g/10 min) | Reference |
| PP + Irgafos 168 | 1 | ~3.2 | [10] |
| PP + Irgafos 168 | 5 | ~3.8 | [10] |
| PP + Alternative Phosphite | 1 | ~3.2 | [10] |
| PP + Alternative Phosphite | 5 | ~3.3 | [10] |
Table 3: Recommended Stabilization Packages for Polyolefins.
| Polymer | Catalyst Type | Recommended AO1:PS1 Ratio | Rationale | Reference |
| LLDPE | Not Specified | 1:4 | Optimal processing stability | [5] |
| HDPE | Cr-catalyst | 1:4 | Protects against changes in MWD | [5] |
| HDPE | Ti-catalyst | 1:1 | Optimal stabilization | [5] |
AO1: Primary Antioxidant (e.g., Hindered Phenol); PS1: Secondary Antioxidant (e.g., this compound)
Experimental Protocols
Protocol for Incorporation of this compound into Polyethylene/Polypropylene
This protocol describes the laboratory-scale compounding of the phosphite antioxidant into the polymer matrix using a twin-screw extruder.
Materials and Equipment:
-
Polyethylene or Polypropylene resin (pellets or powder)
-
This compound (powder)
-
Primary antioxidant (e.g., hindered phenol) (optional)
-
Laboratory-scale twin-screw extruder with a pelletizer[11][12]
-
Gravimetric or volumetric feeders
-
Strand cooling bath
-
Pelletizer
Procedure:
-
Premixing: Dry blend the polymer resin with the desired concentration of this compound and any other additives (e.g., primary antioxidant) in a mixer for 5-10 minutes to ensure a homogeneous mixture.[13] Typical concentrations range from 0.05% to 0.2% by weight.[14]
-
Extruder Setup: Set the temperature profile of the twin-screw extruder. A typical temperature profile for polypropylene is 190°C, 195°C, 200°C, 210°C, and 220°C from the feeding zone to the die.[13]
-
Compounding: Feed the premixed material into the extruder using a calibrated feeder. The screw speed should be set to ensure adequate mixing and dispersion without excessive shear, typically in the range of 100-300 rpm for a lab-scale extruder.
-
Extrusion and Pelletizing: The molten polymer blend is extruded through a die to form strands. These strands are then cooled in a water bath and fed into a pelletizer to produce compounded pellets.
-
Drying: The pellets should be thoroughly dried to remove any surface moisture before further testing.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. standards.iteh.ai [standards.iteh.ai]
- 5. specialchem.com [specialchem.com]
- 6. rangdaneh.ir [rangdaneh.ir]
- 7. mdpi.com [mdpi.com]
- 8. worldscientific.com [worldscientific.com]
- 9. researchgate.net [researchgate.net]
- 10. europeanjournalofsciences.co.uk [europeanjournalofsciences.co.uk]
- 11. Compounding of Polypropylene [atozplastics.com]
- 12. kerkeextruder.com [kerkeextruder.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. welltchemicals.com [welltchemicals.com]
Application Notes: Quantification of Tris(2,4-di-tert-butylphenyl) phosphite (Irgafos 168) in Plastics
Introduction
Tris(2,4-di-tert-butylphenyl) phosphite (B83602), commonly known by the trade name Irgafos 168, is a secondary phosphite antioxidant widely incorporated into various polymers such as polyethylene (B3416737) (PE) and polypropylene (B1209903) (PP).[1][2] Its primary function is to protect the plastic from degradation during high-temperature processing by decomposing hydroperoxides.[2][3] During this process and over the lifetime of the plastic product, Irgafos 168 can be oxidized to its corresponding phosphate (B84403) form, Tris(2,4-di-tert-butylphenyl) phosphate.[3][4][5]
The quantification of residual Irgafos 168 and its primary oxidation product is critical for quality control and safety assessment, particularly for plastics used in food packaging and pharmaceutical applications.[4][6] Migration of these additives from the packaging into the contents is a significant concern, necessitating robust and reliable analytical methods for their determination.[7][8] This document provides detailed protocols for the extraction and quantification of Irgafos 168 in plastic matrices using modern analytical techniques.
Analytical Workflow Overview
The quantification of Irgafos 168 from a polymer matrix typically involves a two-stage process: extraction of the analyte from the solid plastic sample, followed by instrumental analysis of the resulting extract. The choice of extraction and analytical technique depends on the polymer type, required sensitivity, and available instrumentation.
Caption: General experimental workflow for the quantification of Irgafos 168 in plastics.
Part 1: Sample Preparation and Extraction Protocols
Effective extraction is crucial for the accurate quantification of additives. The goal is to quantitatively transfer the analyte from the solid polymer matrix into a liquid solvent with minimal degradation. Various techniques can be employed, including ultrasound-assisted extraction (UAE), accelerated solvent extraction (ASE), and microwave-assisted extraction (MAE).[9][10]
Protocol 1: Ultrasound-Assisted Extraction (UAE)
UAE is a common and relatively simple method that uses ultrasonic energy to enhance solvent penetration into the polymer matrix.[9][11]
Methodology:
-
Sample Preparation: Reduce the plastic sample size to increase surface area. This can be achieved by cutting films into small pieces (~2 mm²) or cryo-milling pellets into a fine powder.[12]
-
Extraction: Weigh approximately 1-3 grams of the prepared plastic sample into a glass vial.[10][13]
-
Add a known volume (e.g., 20 mL) of a suitable extraction solvent such as isopropanol, acetonitrile (B52724), or dichloromethane (B109758).[10][13][14]
-
Place the vial in an ultrasonic bath and sonicate for a defined period, typically ranging from 30 minutes to 1 hour.[11][13] The temperature of the bath should be controlled to prevent thermal degradation of the analyte.
-
Post-Extraction: After sonication, allow the sample to cool to room temperature.
-
Filter the extract through a 0.45 µm syringe filter (e.g., PTFE) to remove any suspended polymer particles.[13]
-
The extract can be concentrated by evaporating the solvent under a gentle stream of nitrogen and reconstituting the residue in a smaller, known volume of a solvent compatible with the analytical instrument (e.g., acetonitrile for HPLC).[12][13]
Protocol 2: Accelerated Solvent Extraction (ASE)
ASE, also known as Pressurized Liquid Extraction (PLE), uses elevated temperatures and pressures to increase extraction efficiency and reduce solvent consumption and time.[9][12]
Methodology:
-
Sample Preparation: Mix 0.5–1 gram of the finely cut or ground plastic sample with an inert dispersant like sand to prevent agglomeration.[12]
-
Cell Loading: Place the mixture into a stainless-steel extraction cell. A cellulose (B213188) filter can be placed at the bottom of the cell.[12]
-
Extraction Conditions: Place the cell into the ASE system. Set the extraction parameters. Typical conditions can be:
-
Collection & Concentration: The system automatically collects the extract. The solvent is then evaporated, and the residue is reconstituted in a precise volume (e.g., 1 mL) of acetonitrile or another suitable solvent for analysis.[12]
Protocol 3: Microwave-Assisted Extraction (MAE)
MAE utilizes microwave energy to heat the solvent and sample, accelerating the extraction process.[2][14]
Methodology:
-
Sample Preparation: Weigh approximately 0.5 g of the ground polymer sample into a microwave extraction vessel.
-
Solvent Addition: Add 20 mL of an appropriate solvent (e.g., dichloromethane or a green solvent like limonene).[14]
-
Extraction Program: Seal the vessel and place it in the microwave extractor. A typical program might involve ramping to 100°C over 5 minutes and holding for 15-20 minutes.
-
Cooling and Filtration: After the program completes, allow the vessel to cool to a safe temperature. Filter the extract using a 0.45 µm syringe filter.
-
Final Preparation: The filtered extract is then ready for direct injection or may be concentrated and reconstituted as described in other methods.
Caption: Key techniques for extracting Irgafos 168 from plastic matrices.
Part 2: Instrumental Analysis Protocols
Following extraction, chromatographic techniques are used to separate Irgafos 168 and its degradation products from other co-extracted substances before quantification.
Protocol 4: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely available technique for the quantification of Irgafos 168.[4][9] The phosphite and its oxidized phosphate form can often be separated and quantified in a single run.[16]
Methodology:
-
System: A standard HPLC or UPLC system equipped with a UV detector.[4]
-
Column: A reverse-phase C18 or C8 column is commonly used (e.g., 150 mm x 4.6 mm, 5 µm particle size).[13][16]
-
Mobile Phase: A gradient of acetonitrile and water is typically employed.[4][13]
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
A typical gradient might start at 75% B, ramping to 100% B over 10-15 minutes.[13]
-
-
Column Temperature: 40°C.[16]
-
Detection: UV absorbance is monitored at approximately 220-230 nm.[13][16][17]
-
Quantification: Prepare a series of calibration standards of Irgafos 168 in the mobile phase (e.g., 1 to 100 µg/mL).[4] Generate a calibration curve by plotting peak area against concentration. Determine the concentration in the sample extracts by comparing their peak areas to the calibration curve.
Protocol 5: Gas Chromatography with Mass Spectrometry (GC-MS)
GC-MS provides excellent selectivity and sensitivity, and is particularly useful for confirming the identity of the analyte and its degradation products.[10][14][18]
Methodology:
-
System: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column, such as a TG-5MS (30 m x 0.25 mm x 0.25 µm), is suitable.[18]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[10][14]
-
Injection: 1 µL of the extract is injected in split or splitless mode, depending on the concentration. The injector temperature is typically set to 280-300°C.[14][18]
-
Oven Temperature Program: A temperature gradient is used to separate the compounds. A typical program:
-
Initial temperature: 40°C, hold for 1 min.
-
Ramp at 15°C/min to 310°C.
-
Hold at 310°C for 10 min.[19]
-
-
MS Parameters:
-
Quantification: Similar to HPLC, quantification is performed using a calibration curve generated from standards. An internal standard method may also be employed for improved accuracy.[10]
Caption: Oxidation of Irgafos 168 to its phosphate degradation product.
Quantitative Data Summary
The performance of analytical methods varies based on the extraction technique, instrumentation, and polymer matrix. The following table summarizes reported quantitative data for the analysis of Irgafos 168.
| Method | Plastic Matrix | Extraction Solvent | Recovery (%) | LOQ / MDL | RSD (%) | Reference |
| ASE-GC-MS | Plastic Packaging | Not Specified | 81.7–107% | MQL: 0.33-0.72 ng/g | < 12% | [7] |
| MAE-GC-MS | PP/PE Composite | Dichloromethane | 96.7% | Not Reported | Not Reported | [14] |
| MAE-GC-MS | PP/PE Composite | Limonene (Green Solvent) | 92.8% | Not Reported | Not Reported | [14] |
| Dissolution-HPLC-UV | Polyethylene | Not Specified | 70.4 - 93.6% | 2.0-10.0 µg/g | Not Reported | [8] |
| UPLC-UV | Plastic Films | Various | Not Applicable | 16-60 µg/L | ≤ 1.8% | [17] |
| SFE-HPLC | Polypropylene | Supercritical CO₂ with Methanol | ~75% (for similar AOs) | Not Reported | Not Reported | [15][20] |
LOQ: Limit of Quantification; MDL: Method Detection Limit; MQL: Method Quantitation Limit; RSD: Relative Standard Deviation; ASE: Accelerated Solvent Extraction; MAE: Microwave-Assisted Extraction; SFE: Supercritical Fluid Extraction.
References
- 1. shim-pol.pl [shim-pol.pl]
- 2. selectscience.net [selectscience.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Occurrence and Release of Organophosphite Antioxidants and Novel Organophosphate Esters from Plastic Food Packaging [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Valoration of the Synthetic Antioxidant Tris-(Diterbutyl-Phenol)-Phosphite (Irgafos P-168) from Industrial Wastewater and Application in Polypropylene Matrices to Minimize Its Thermal Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. kohan.com.tw [kohan.com.tw]
- 14. researchgate.net [researchgate.net]
- 15. Optimization of experimental parameters for the quantification of polymer additives using SFE/HPLC (2000) | M. Thilén | 31 Citations [scispace.com]
- 16. dc.engconfintl.org [dc.engconfintl.org]
- 17. Development and validation of an ultra-performance liquid chromatography method for the determination of bis(2,4-di-tert-butylphenyl)phosphate and related extractable compounds from single-use plastic films - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. jeol.com [jeol.com]
- 20. Analysis of antioxidants extracted from polypropylene by supercritical fluid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Determination of Tris(2,4-di-tert-butylphenyl) phosphite
Abstract
This application note provides a detailed protocol for the identification and quantification of Tris(2,4-di-tert-butylphenyl) phosphite (B83602), a widely used antioxidant in the polymer industry, by High-Performance Liquid Chromatography (HPLC). The method is suitable for purity assessment and stability-indicating assays, capable of separating the active ingredient from its primary degradation products. This document is intended for researchers, scientists, and professionals in drug development and polymer analysis.
Introduction
Tris(2,4-di-tert-butylphenyl) phosphite, commercially known as Irgafos 168, is a secondary antioxidant that protects polymers from thermal degradation during processing.[1][2] Its widespread use, including in food contact materials, necessitates reliable analytical methods for its quantification and the monitoring of its degradation products to ensure product quality and safety.[1][3][4] The primary degradation products of this compound are Tris(2,4-di-tert-butylphenyl) phosphate (B84403) and 2,4-di-tert-butylphenol, which can arise from oxidation.[1][5][6] This application note details a robust HPLC method for the analysis of this compound and its key degradation products.
Experimental
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV detector is suitable.
-
Column: A reverse-phase C18 column (e.g., 150 x 4.6 mm, 5 µm) is recommended for this separation.
-
Chemicals and Reagents:
-
This compound reference standard (Purity ≥ 99%)
-
Tris(2,4-di-tert-butylphenyl) phosphate reference standard
-
2,4-di-tert-butylphenol reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Isopropanol (HPLC grade)
-
Methanol (HPLC grade)
-
Dichloromethane (for sample extraction)
-
Cyclohexane (for sample extraction)
-
Chromatographic Conditions
The following chromatographic conditions have been optimized for the separation of this compound and its degradation products.
| Parameter | Value |
| Column | C18, 150 x 4.6 mm, 5 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Mobile Phase C | Isopropanol |
| Gradient | See Table 2 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40 °C |
| Detection Wavelength | 280 nm |
| Injection Volume | 10 µL |
Table 1: HPLC Chromatographic Conditions
Gradient Elution Program
A gradient elution is employed to ensure the separation of the highly retained this compound from its more polar degradation products.
| Time (minutes) | % Mobile Phase A | % Mobile Phase B | % Mobile Phase C |
| 0.0 | 20 | 40 | 40 |
| 10.0 | 0 | 50 | 50 |
| 15.0 | 0 | 50 | 50 |
| 15.1 | 20 | 40 | 40 |
| 20.0 | 20 | 40 | 40 |
Table 2: Gradient Elution Program
Protocols
Standard Solution Preparation
-
Stock Solutions (1000 µg/mL): Accurately weigh about 25 mg of each reference standard (this compound, Tris(2,4-di-tert-butylphenyl) phosphate, and 2,4-di-tert-butylphenol) into separate 25 mL volumetric flasks. Dissolve and dilute to volume with Isopropanol.
-
Working Standard Solution (100 µg/mL): Pipette 2.5 mL of each stock solution into a single 25 mL volumetric flask and dilute to volume with Isopropanol. This mixed standard solution is used for system suitability and quantification.
Sample Preparation (from Polymer Matrix)
-
Extraction: Accurately weigh approximately 5 g of the polymer sample into a suitable flask.
-
Add 50 mL of a 75:25 (v/v) mixture of Dichloromethane and Cyclohexane.[7]
-
Extract the sample using a suitable technique such as sonication for 30 minutes or Soxhlet extraction for 4 hours.
-
Precipitation: After extraction, add Methanol to the extract to precipitate the polymer.
-
Filtration: Filter the solution through a 0.45 µm PTFE syringe filter to remove the precipitated polymer and any particulate matter.
-
Evaporation and Reconstitution: Evaporate the filtrate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of Isopropanol (e.g., 5 mL) for HPLC analysis.
System Suitability
To ensure the validity of the analytical results, system suitability tests should be performed before sample analysis.
| Parameter | Acceptance Criteria |
| Tailing Factor (for all peaks) | ≤ 2.0 |
| Theoretical Plates (for this compound) | ≥ 2000 |
| Resolution (between adjacent peaks) | ≥ 1.5 |
| Relative Standard Deviation (RSD) of Peak Areas (n=6) | ≤ 2.0% |
Table 3: System Suitability Parameters
Data Presentation
The retention times for the analyte and its degradation products are summarized below. These are typical values and may vary slightly depending on the specific HPLC system and column used.
| Compound | Retention Time (minutes) |
| 2,4-di-tert-butylphenol | ~ 4.5 |
| Tris(2,4-di-tert-butylphenyl) phosphate | ~ 8.2 |
| This compound | ~ 12.8 |
Table 4: Typical Retention Times
Experimental Workflow
The overall workflow for the analysis of this compound is depicted in the following diagram.
Caption: Workflow for HPLC analysis of this compound.
Signaling Pathway and Degradation
The primary degradation pathway of this compound involves oxidation to its corresponding phosphate. This can occur during polymer processing or through environmental exposure.
Caption: Degradation pathway of this compound.
Conclusion
The HPLC method described in this application note is a reliable and robust procedure for the quantitative analysis of this compound and its principal degradation products. The detailed protocol for sample preparation and chromatographic conditions, along with system suitability criteria, ensures accurate and reproducible results, making it a valuable tool for quality control and stability studies in the polymer and related industries.
References
- 1. This compound [benchchem.com]
- 2. Tris(2,4-di-tert-butylphenyl)phosphite - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. 31570-04-4・Tris(2,4-di-t-butylphenyl) Phosphite Standard・207-13941[Detail Information]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. agilent.com [agilent.com]
Application Note: Analysis of Irgafos 168 and its Metabolites by Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Irgafos 168, a widely used phosphite (B83602) antioxidant in polymeric materials, plays a crucial role in preventing degradation during processing and end-use.[1][2] However, under various environmental and processing conditions, Irgafos 168 can degrade into metabolites, notably tris(2,4-di-tert-butylphenyl) phosphate (B84403) and 2,4-di-tert-butylphenol.[3][4] Monitoring the levels of Irgafos 168 and its metabolites is critical for quality control, safety assessment, and understanding the long-term stability of polymer-based products, including those used in pharmaceutical packaging and medical devices. This application note provides a detailed protocol for the extraction and subsequent analysis of Irgafos 168 and its primary metabolites using Gas Chromatography-Mass Spectrometry (GC-MS), a powerful technique for their separation and identification.[1][2]
Degradation Pathway of Irgafos 168
The primary degradation of Irgafos 168 involves oxidation, leading to the formation of tris(2,4-di-tert-butylphenyl) phosphate. Further hydrolysis can result in the formation of 2,4-di-tert-butylphenol.[3][4]
Figure 1: Degradation Pathway of Irgafos 168
Experimental Protocols
This section details the materials and methods for the analysis of Irgafos 168 and its metabolites.
Materials and Reagents
-
Irgafos 168 standard (Shanghai Tixiai Co., Ltd. or equivalent)[1]
-
Tris(2,4-di-tert-butylphenyl) phosphate standard
-
2,4-di-tert-butylphenol standard
-
Dichloromethane (B109758) (HPLC grade)[1]
-
n-Hexane (GC grade)[4]
-
Methanol (HPLC grade)
-
Polypropylene (B1209903) (PP) or other polymer samples
-
Glass vials (1.5 mL) for GC-MS autosampler[5]
Sample Preparation: Extraction from Polymer Matrix
Several methods can be employed for the extraction of Irgafos 168 and its metabolites from a polymer matrix. Microwave-assisted extraction has been shown to be highly effective.[1]
Microwave-Assisted Extraction Protocol:
-
Weigh approximately 5 g of the polymer sample (e.g., C-PP/PE resin) into a microwave extraction vessel.[1]
-
Add a suitable volume of dichloromethane to the vessel.[1]
-
Heat the solution in a microwave oven at 25–50% power for a total of 45 minutes, with stirring every 5 minutes.[1]
-
After extraction, allow the solution to cool to room temperature.
-
Filter the extract to remove any polymer residue.
-
The extract is now ready for GC-MS analysis. If necessary, dilute the sample with a suitable solvent to fall within the calibration range.
GC-MS Analysis
The following parameters provide a starting point for the GC-MS analysis of Irgafos 168 and its metabolites. Optimization may be required based on the specific instrument and column used.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 7890 GC with 7000 MS)[1]
GC Conditions:
-
Injector Temperature: 280 °C
-
Oven Program:
-
Initial temperature: 100 °C, hold for 1 min
-
Ramp: 10 °C/min to 300 °C
-
Hold: 4 min at 300 °C[6]
-
-
Carrier Gas: Helium
-
Injection Mode: Splitless (1 µL injection volume)[5]
MS Conditions:
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Mode: Full scan (m/z 50-700) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.[6]
Experimental Workflow
The overall workflow for the analysis is depicted in the following diagram.
Figure 2: Experimental Workflow for GC-MS Analysis
Data Presentation
Quantitative analysis of Irgafos 168 and its metabolites is crucial for understanding degradation kinetics and ensuring product quality. The following tables summarize representative quantitative data from literature.
Table 1: Recovery of Irgafos 168 using Different Extraction Methods
| Extraction Method | Solvent | Recovery (%) |
| Microwave | Dichloromethane | 96.7 |
| Ultrasound | Dichloromethane | 91.74 |
| Soxhlet | Dichloromethane | 57.39 |
Data adapted from a study on polypropylene/polyethylene composite.[1]
Table 2: Quantitative Analysis of Irgafos 168 in Plastic Pellets
| Polymer Type | Irgafos 168 Concentration (mg/g) |
| Polypropylene (PP) | 0.24 - 12.61 |
| Polybutylene | 0.24 - 12.61 |
| Acrylonitrile Butadiene Styrene (ABS) | 0.24 - 12.61 |
Data from an analysis of various plastic pellets.[7]
Table 3: GC-MS Method Performance for Irgafos 168 and its Degradation Products
| Analyte | Linearity Range (mg/L) | R² | LOD (µg/L) | LOQ (µg/L) |
| Irgafos 168 | 25 - 150 | 0.9990 | 5.00 | 12.00 |
| 2,4-di-tert-butylphenol | 0.02 - 20 | 0.9989 | 0.20 | 0.45 |
| Tris(2,4-di-tert-butylphenyl)phosphate | 0.05 - 10 | 0.9955 | 25.00 | 60.00 |
Method validation data for the analysis in polypropylene food packing materials.[4]
Conclusion
This application note provides a comprehensive overview and detailed protocols for the GC-MS analysis of Irgafos 168 and its primary metabolites. The described methods for sample preparation and instrumental analysis offer a robust framework for researchers and scientists in various fields. The provided quantitative data serves as a valuable reference for method validation and data interpretation. Adherence to these protocols will enable accurate and reliable monitoring of Irgafos 168 and its degradation products, contributing to improved product quality and safety.
References
- 1. mdpi.com [mdpi.com]
- 2. welltchemicals.com [welltchemicals.com]
- 3. Valoration of the Synthetic Antioxidant Tris-(Diterbutyl-Phenol)-Phosphite (Irgafos P-168) from Industrial Wastewater and Application in Polypropylene Matrices to Minimize Its Thermal Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. uoguelph.ca [uoguelph.ca]
- 6. scribd.com [scribd.com]
- 7. shimadzu.com [shimadzu.com]
Application Note: Evaluating the Efficacy of Phosphite Antioxidants in Polymers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphite (B83602) antioxidants are crucial additives in the polymer industry, functioning as secondary antioxidants to protect polymers from degradation during high-temperature processing and long-term use.[1][2] Their primary role is to decompose hydroperoxides, which are unstable byproducts formed during the oxidation of polymers.[1][3] By neutralizing these hydroperoxides, phosphite antioxidants interrupt the oxidative chain reactions that lead to polymer degradation, manifesting as discoloration, embrittlement, and loss of mechanical properties.[1][3]
This application note provides a detailed protocol for testing the effectiveness of phosphite antioxidants in a polymer matrix. The described methodologies are based on widely accepted industry standards and are designed to provide a comprehensive assessment of antioxidant performance. Key performance indicators include the polymer's resistance to thermo-oxidative degradation, maintenance of melt flow properties, and color stability.
Phosphite antioxidants often exhibit a synergistic effect when used in combination with primary antioxidants, such as hindered phenols.[1][3] This combination provides a greater level of protection than either antioxidant could achieve individually.[1] This protocol can be adapted to evaluate individual phosphite antioxidants or synergistic antioxidant packages.
Mechanism of Action: Phosphite Antioxidants
Phosphite antioxidants (P(OR)₃) act as hydroperoxide decomposers.[1][4] During polymer oxidation, hydroperoxides (ROOH) are formed, which can decompose into highly reactive radicals that propagate the degradation process. Phosphite antioxidants react with hydroperoxides in a non-radical-producing reaction to form stable phosphates and an alcohol, thereby preventing further degradation.[3]
Caption: Mechanism of phosphite antioxidant action.
Experimental Protocols
This section details the key experiments for evaluating the performance of phosphite antioxidants in a given polymer. For each test, a control sample of the polymer without the antioxidant and samples with varying concentrations of the antioxidant should be prepared and tested.
Sample Preparation
-
Compounding: The polymer resin, phosphite antioxidant, and any other additives (e.g., primary antioxidant) are dry-blended to ensure uniform distribution.
-
Extrusion: The blend is then melt-compounded using a twin-screw extruder to achieve thorough dispersion of the antioxidant within the polymer matrix.
-
Pelletizing: The extruded strand is cooled and pelletized.
-
Specimen Molding: Test specimens (e.g., plaques, bars) are prepared from the pellets by injection molding or compression molding under controlled conditions.
Oxidative Induction Time (OIT) by Differential Scanning Calorimetry (DSC)
This test determines the time until the onset of oxidation of a material under an oxygen atmosphere at a specified temperature, providing a measure of the material's thermo-oxidative stability.[5]
-
Standard: ASTM D3895, ISO 11357-6[6]
-
Apparatus: Differential Scanning Calorimeter (DSC)
-
Procedure:
-
A small sample (5-10 mg) of the polymer is placed in an open aluminum DSC pan.[7]
-
The sample is heated to a specified isothermal test temperature (e.g., 200°C for polyethylene) under an inert nitrogen atmosphere at a controlled rate (e.g., 20°C/min).[6][8]
-
Once the isothermal temperature is reached and stabilized, the atmosphere is switched from nitrogen to oxygen at the same flow rate.[7][8]
-
The sample is held at the isothermal temperature in the oxygen atmosphere until an exothermic oxidation peak is observed in the DSC thermogram.
-
The OIT is the time from the introduction of oxygen to the onset of the exothermic oxidation.[5]
-
Caption: Oxidative Induction Time (OIT) workflow.
Melt Flow Index (MFI)
The MFI test measures the ease of flow of a molten polymer, which is inversely proportional to its viscosity and molecular weight.[9] An increase in MFI after processing or aging indicates polymer chain scission and degradation.[10]
-
Apparatus: Melt Flow Indexer
-
Procedure:
-
The barrel of the melt flow indexer is preheated to a specified temperature for the polymer being tested.
-
Approximately 7 grams of the polymer pellets are loaded into the heated barrel.[10]
-
A specified weight is placed on the piston, which forces the molten polymer through a standard die.[10]
-
After a specified pre-heating time, the extrudate is cut at regular intervals.
-
The collected extrudates are weighed, and the MFI is calculated in grams per 10 minutes (g/10 min).[10]
-
Yellowness Index (YI)
The Yellowness Index quantifies the change in color of a polymer from white or clear towards yellow.[12][13] An increase in the YI is a common indicator of polymer degradation.[14][15]
-
Apparatus: Spectrophotometer or Colorimeter
-
Procedure:
-
The spectrophotometer is calibrated using a standard white reference tile.[13]
-
A molded plaque of the polymer sample with a smooth, flat surface is placed in the instrument's measurement port.
-
The spectral reflectance or transmittance of the sample is measured.
-
The Yellowness Index is calculated from the tristimulus values (X, Y, Z) based on the ASTM E313 formula.[15]
-
Data Presentation
The quantitative data obtained from the experiments should be summarized in tables for clear comparison between the control and the samples containing the phosphite antioxidant.
Table 1: Oxidative Induction Time (OIT) Results
| Sample ID | Phosphite Antioxidant Conc. (%) | OIT at 200°C (minutes) |
| Control | 0 | |
| Sample A | 0.1 | |
| Sample B | 0.2 | |
| Sample C | 0.5 |
Table 2: Melt Flow Index (MFI) Before and After Multiple Extrusions
| Sample ID | Phosphite Antioxidant Conc. (%) | MFI (g/10 min) - 1st Pass | MFI (g/10 min) - 3rd Pass | MFI (g/10 min) - 5th Pass | % Change in MFI (1st to 5th Pass) |
| Control | 0 | ||||
| Sample A | 0.1 | ||||
| Sample B | 0.2 | ||||
| Sample C | 0.5 |
Table 3: Yellowness Index (YI) After Heat Aging
| Sample ID | Phosphite Antioxidant Conc. (%) | Initial YI | YI after 24h at 150°C | YI after 72h at 150°C | ΔYI (Initial to 72h) |
| Control | 0 | ||||
| Sample A | 0.1 | ||||
| Sample B | 0.2 | ||||
| Sample C | 0.5 |
Interpretation of Results
-
OIT: A longer OIT indicates a higher level of stabilization and greater resistance to thermo-oxidative degradation. The effectiveness of the phosphite antioxidant can be determined by the increase in OIT compared to the control sample.
-
MFI: A smaller change in MFI after multiple processing steps or aging signifies better polymer stability. The phosphite antioxidant helps to prevent chain scission, thus maintaining the polymer's molecular weight and melt viscosity.
-
YI: A lower Yellowness Index and a smaller change in YI after heat aging indicate improved color stability and less degradation. This demonstrates the phosphite antioxidant's ability to prevent the formation of chromophoric degradation products.
By following these protocols, researchers and scientists can effectively evaluate and compare the performance of different phosphite antioxidants, leading to the development of more durable and stable polymer formulations.
References
- 1. nbinno.com [nbinno.com]
- 2. Difference Between Phosphite Antioxidants and Phenolic Antioxidants [vinatiorganics.com]
- 3. How Does Phosphite Antioxidants Work? [vinatiorganics.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mt.com [mt.com]
- 6. DSC OIT Test Method ASTM D3895 , ISO 11357 , EN 728 , ASTM D3418 - AHP PLASTIK MAKINA [ahp-makina.com]
- 7. scribd.com [scribd.com]
- 8. m.youtube.com [m.youtube.com]
- 9. specialchem.com [specialchem.com]
- 10. Melt Flow Rate Testing to ASTM D 1238, ISO 1133 [intertek.com]
- 11. nextgentest.com [nextgentest.com]
- 12. Yellowness Index (YI) ASTM E313 [intertek.com]
- 13. contractlaboratory.com [contractlaboratory.com]
- 14. infinitalab.com [infinitalab.com]
- 15. What is the Yellowness Index and How to Measure it?-3NH [threenh.com]
- 16. 3nh.com [3nh.com]
Application Notes and Protocols: Synergistic Effects of Tris(2,4-di-tert-butylphenyl) phosphite with Hindered Phenol Antioxidants
Introduction
This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals on the synergistic antioxidant effects of Tris(2,4-di-tert-butylphenyl) phosphite (B83602), commonly known by the trade name Irgafos 168, when used in combination with hindered phenol (B47542) primary antioxidants. The combination of these two types of antioxidants provides a comprehensive stabilization system for polymeric materials, particularly polyolefins like polypropylene (B1209903) (PP) and polyethylene (B3416737) (PE).
Hindered phenols act as primary antioxidants by scavenging free radicals, which are highly reactive species that initiate and propagate the degradation of polymers.[1][2] Tris(2,4-di-tert-butylphenyl) phosphite is a secondary antioxidant that functions by decomposing hydroperoxides, which are formed during the initial stages of oxidation, into non-radical, stable products.[3][4] The synergistic effect arises from the complementary roles of these antioxidants, where the primary antioxidant interrupts the radical chain reactions and the secondary antioxidant eliminates the peroxide precursors of new radicals.[3][5][6] This dual-action approach is more effective at preserving the integrity of the polymer during high-temperature processing and long-term use than either antioxidant used alone.[3]
These notes will detail the performance benefits of this synergistic blend, provide protocols for evaluating their efficacy, and illustrate the underlying chemical mechanisms and experimental workflows.
Data Presentation
The synergistic blend of this compound and a hindered phenol antioxidant, such as Pentaerythritol Tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate) (Irganox 1010), significantly enhances the stability of polymers like polypropylene (PP). The following table summarizes the quantitative improvements in key performance indicators for a stabilized PP formulation compared to an unstabilized one, particularly after multiple extrusion cycles which simulate the rigors of processing.
| Performance Metric | Unstabilized Polypropylene (PP) | Stabilized PP (Irganox 1010 / Phosphonite Antioxidant at 6/4 mass ratio) |
| Melt Volume Flow Rate (MVR) | 100% (Reference) | 19.8% of reference |
| Yellowing Index (YI) | 100% (Reference) | 79.9% of reference |
| Oxidation Induction Time (OIT) at 180°C | 0.8 minutes | 74.8 minutes |
| Data derived from a study on the synergistic effect of a phosphonite antioxidant (P-EPQ) and a hindered phenol (Irganox 1010) in isotactic polypropylene. The phosphonite shares a similar mechanism with this compound.[7] |
Experimental Protocols
Evaluation of Melt Flow Stability (ASTM D1238)
This protocol outlines the determination of the Melt Flow Rate (MFR) or Melt Volume Rate (MVR), which is an indirect measure of material degradation. A decrease in viscosity (higher MFR/MVR) can indicate polymer chain scission.
Objective: To assess the processing stability of the polymer with and without the antioxidant blend by measuring its MFR/MVR after repeated extrusion cycles.
Apparatus:
-
Extrusion plastometer (Melt Flow Indexer)
-
Analytical balance (accurate to 0.001 g)
-
Timer
-
Extruder for sample processing
Procedure:
-
Sample Preparation: Prepare batches of polypropylene with and without the antioxidant blend (e.g., 0.1% total antioxidant concentration with a 1:1 or other optimized ratio of hindered phenol to phosphite).
-
Extrusion: Subject each batch to multiple extrusion cycles (e.g., five passes) to simulate processing stress.
-
MFR/MVR Determination: a. Set the extrusion plastometer to the standard temperature for polypropylene (230 °C) and use a standard load (e.g., 2.16 kg).[8] b. Load approximately 4-5 grams of the polymer sample into the heated barrel of the apparatus.[9] c. Allow the polymer to preheat for a specified time (e.g., 5 minutes) to reach thermal equilibrium. d. Extrude the molten polymer through a standardized die. e. Collect and weigh the extrudate over a fixed period (e.g., 1 minute).[9] f. Calculate the MFR in grams per 10 minutes.
-
Data Analysis: Compare the MFR/MVR values of the stabilized and unstabilized samples after each extrusion cycle. A smaller increase in MFR/MVR for the stabilized sample indicates better protection against degradation.
Assessment of Color Stability (ASTM E313)
This protocol describes the measurement of the Yellowing Index (YI), which quantifies the tendency of a polymer to discolor upon exposure to heat and light.
Objective: To evaluate the effectiveness of the antioxidant blend in preventing discoloration of the polymer during processing.
Apparatus:
-
Spectrophotometer or colorimeter
-
Compression molding machine to prepare plaques
Procedure:
-
Sample Preparation: After the final extrusion cycle from the MFR/MVR protocol, use a compression molding machine to create flat plaques of a standardized thickness from both the stabilized and unstabilized polymer samples.
-
Measurement: a. Calibrate the spectrophotometer using a standard white tile. b. Measure the tristimulus values (X, Y, Z) of the polymer plaques.[10] c. Calculate the Yellowing Index (YI) according to the ASTM E313 formula.[10][11]
-
Data Analysis: Compare the YI of the stabilized and unstabilized samples. A lower YI for the stabilized sample indicates superior color stability.
Determination of Thermo-Oxidative Stability (ASTM D3895)
This protocol details the measurement of the Oxidative Induction Time (OIT), which is a measure of the material's resistance to oxidative degradation at elevated temperatures.
Objective: To determine the long-term thermal stability of the polymer with the antioxidant blend.
Apparatus:
-
Differential Scanning Calorimeter (DSC)
-
Sample pans (aluminum)
-
High-purity oxygen and nitrogen gas supplies
Procedure:
-
Sample Preparation: Place a small, uniform sample (5-10 mg) of the polymer (from the initial compounded pellets or after extrusion) into an aluminum DSC pan.
-
DSC Analysis: a. Place the sample pan in the DSC cell. b. Heat the sample to a constant isothermal temperature (e.g., 180-200°C) under a nitrogen atmosphere at a controlled heating rate (e.g., 20°C/min).[12] c. Once the isothermal temperature is reached and the heat flow has stabilized, switch the purge gas from nitrogen to oxygen at the same flow rate.[12] d. Continue to hold the sample at the isothermal temperature and record the heat flow. e. The OIT is the time from the introduction of oxygen until the onset of the exothermic oxidation peak.[13][14]
-
Data Analysis: Compare the OIT values of the stabilized and unstabilized samples. A significantly longer OIT for the stabilized sample demonstrates enhanced thermo-oxidative stability.
Visualizations
Signaling Pathways and Mechanisms
Caption: Synergistic antioxidant mechanism of hindered phenols and phosphites.
Experimental Workflow
Caption: Workflow for evaluating antioxidant performance in polymers.
References
- 1. standards.iteh.ai [standards.iteh.ai]
- 2. Oxidative-Induction Time of Polyolefins by Differential Scanning Calorimetry | Testing Standard | WJE [wje.com]
- 3. Yellowness Index (YI) ASTM E313 [intertek.com]
- 4. researchgate.net [researchgate.net]
- 5. How Does Phosphite Antioxidants Work? [vinatiorganics.com]
- 6. Difference Between Phosphite Antioxidants and Phenolic Antioxidants [vinatiorganics.com]
- 7. Synergistic antioxidant effect of phosphonite P⁃EPQ and hindered phenol in polypropylene [plaschina.com.cn]
- 8. bitmesra.ac.in [bitmesra.ac.in]
- 9. Melt Flow Rate Testing to ASTM D 1238, ISO 1133 [intertek.com]
- 10. equitechintl.com [equitechintl.com]
- 11. Yellowness index measurement method - 3nh [3nh.com]
- 12. DSC OIT Test Method ASTM D3895 , ISO 11357 , EN 728 , ASTM D3418 - AHP PLASTIK MAKINA [ahp-makina.com]
- 13. store.astm.org [store.astm.org]
- 14. store.astm.org [store.astm.org]
Application of Tris(2,4-di-tert-butylphenyl) phosphite in Food Contact Materials: Detailed Application Notes and Protocols
Introduction
Tris(2,4-di-tert-butylphenyl) phosphite (B83602), commonly known by its trade name Irgafos 168, is a secondary phosphite antioxidant extensively utilized in the manufacturing of polymeric food contact materials (FCMs). Its primary function is to protect polymers, such as polypropylene (B1209903) and polyethylene, from degradation during high-temperature processing and to ensure the stability of the final product throughout its lifecycle.[1][2] This document provides detailed application notes, experimental protocols for its analysis, and an overview of its regulatory status for researchers, scientists, and professionals in drug development and food safety.
Application Notes
1. Functionality in Polymers:
Tris(2,4-di-tert-butylphenyl) phosphite acts as a processing stabilizer by decomposing hydroperoxides, which are formed during the thermo-oxidative degradation of polymers.[3] This action prevents chain scission and cross-linking of the polymer chains, thus preserving the mechanical and optical properties of the plastic. It is often used in synergy with a primary antioxidant, such as a hindered phenol (B47542) (e.g., Irganox 1010), to provide comprehensive protection against polymer degradation.
2. Degradation Pathway:
Under processing conditions and over time, this compound can oxidize to form Tris(2,4-di-tert-butylphenyl) phosphate (B84403).[4][5] Another potential degradation product that can migrate from food contact materials is 2,4-di-tert-butylphenol.[4][5] The formation of these degradation products is a critical consideration in the safety assessment of FCMs containing this additive.
3. Regulatory Status:
-
United States (FDA): this compound is an approved indirect food additive under 21 CFR 178.2010, which lists antioxidants and/or stabilizers for polymers used in food contact articles.[6] Specific limitations on its concentration in the polymer and the types of food it may contact are outlined in this regulation. The FDA has conducted safety assessments and established an acceptable daily intake (ADI) for Irgafos 168 and its degradants, concluding that its current authorized use levels are safe.[7][8]
-
European Union (EU): this compound is listed in Commission Regulation (EU) No 10/2011 on plastic materials and articles intended to come into contact with food.[9] While an explicit Specific Migration Limit (SML) is not listed in the regulation for the substance itself, a declaration of conformity for a product containing it stated no SML restrictions.[10] However, the overall migration limit (OML) of 10 mg/dm² of the food contact material surface area applies.[11] It is crucial for manufacturers to ensure that the migration of this substance and its degradation products does not lead to an unacceptable change in the food's composition or pose a risk to human health.
Data Presentation: Migration Studies
The migration of this compound and its degradation products from food contact materials is a key parameter in assessing consumer exposure and ensuring regulatory compliance. The following tables summarize quantitative data from various studies.
Table 1: Specific Migration of this compound (Irgafos 168) from Polypropylene (PP) into Food Simulants
| Food Simulant | Temperature (°C) | Time (days) | Polymer Thickness (µm) | Migration Level (mg/dm²) | Reference |
| 95% Ethanol (B145695) | 40 | 10 | 50 | Not Detected (<0.01) | [12] |
| 95% Ethanol | 40 | 10 | 100 | Not Detected (<0.01) | [12] |
| 95% Ethanol | 40 | 10 | 200 | Not Detected (<0.01) | [12] |
| Heptane | 25 | 2 | 50 | 0.03 ± 0.01 | [12] |
| Heptane | 25 | 2 | 100 | 0.05 ± 0.01 | [12] |
| Heptane | 25 | 2 | 200 | 0.08 ± 0.02 | [12] |
| Olive Oil | 40 | 10 | 50 | 0.04 ± 0.01 | [12] |
| Olive Oil | 40 | 10 | 100 | 0.06 ± 0.01 | [12] |
| Olive Oil | 40 | 10 | 200 | 0.10 ± 0.02 | [12] |
Table 2: Migration of Tris(2,4-di-tert-butylphenyl) phosphate (Degradation Product) from Polypropylene (PP) into Food Simulants
| Food Simulant | Temperature (°C) | Time (days) | Migration Level (µg/kg) | Reference |
| Isooctane (B107328) | 4 | 10 | ~10 | [13] |
| Isooctane | 25 | 10 | ~30 | [13] |
| Isooctane | 40 | 10 | ~60 | [13] |
Experimental Protocols
Detailed methodologies are crucial for the accurate quantification of this compound and its degradation products.
Protocol 1: Determination of this compound Migration from Polypropylene into Food Simulants by GC-MS
This protocol is based on methodologies described in scientific literature for migration testing.
1. Materials and Reagents:
-
Polypropylene (PP) film containing a known concentration of this compound.
-
Food simulants: 95% ethanol (for alcoholic foods), isooctane (as a substitute for fatty foods), and olive oil (for fatty foods).
-
Internal standard solution (e.g., triphenyl phosphate) of a known concentration in a suitable solvent.
-
Solvents for extraction and dilution: n-hexane, dichloromethane (B109758) (GC grade).
-
Anhydrous sodium sulfate.
-
This compound and Tris(2,4-di-tert-butylphenyl) phosphate analytical standards.
2. Sample Preparation and Migration Test:
-
Cut the PP film into test specimens of a defined surface area (e.g., 1 dm²).
-
Immerse the test specimens in a known volume of the selected food simulant in a sealed glass container. The ratio of surface area to simulant volume should be standardized (e.g., 6 dm²/L).
-
Store the containers at the desired temperature and for the specified duration as per regulatory guidelines or experimental design.
3. Extraction of Analytes:
-
For Ethanol Simulant: Evaporate the ethanol to dryness under a gentle stream of nitrogen. Re-dissolve the residue in a known volume of n-hexane.
-
For Isooctane Simulant: The simulant can often be used directly for GC-MS analysis after the addition of an internal standard.
-
For Olive Oil Simulant: Perform a liquid-liquid extraction. Dilute the olive oil sample with n-hexane and extract with acetonitrile (B52724). Alternatively, a solid-phase extraction (SPE) with a suitable cartridge can be employed for cleanup.
4. GC-MS Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Column: DB-5MS (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injection Mode: Splitless.
-
Injection Volume: 1 µL.
-
Injector Temperature: 280°C.
-
Oven Temperature Program: Initial temperature of 100°C, hold for 1 min, ramp at 15°C/min to 300°C, and hold for 10 min.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for higher sensitivity and specificity.
-
Target Ions (m/z):
-
This compound: e.g., 646 (molecular ion), 589.
-
Tris(2,4-di-tert-butylphenyl) phosphate: e.g., 662 (molecular ion), 605.
-
Internal Standard (e.g., triphenyl phosphate): e.g., 326 (molecular ion).
-
-
5. Quantification:
-
Prepare a calibration curve using standard solutions of this compound and its phosphate degradation product with the internal standard.
-
Calculate the concentration of the analytes in the food simulant based on the calibration curve.
-
Express the migration results in mg of substance per kg of food simulant (mg/kg) or mg of substance per dm² of the contact material surface (mg/dm²).
Protocol 2: Determination of this compound in Polypropylene by HPLC-UV
This protocol outlines a method for quantifying the additive directly within the polymer matrix.
1. Materials and Reagents:
-
Polypropylene (PP) sample.
-
Solvents: Dichloromethane, methanol, acetonitrile (HPLC grade).
-
This compound analytical standard.
2. Sample Preparation:
-
Weigh a precise amount of the PP sample (e.g., 1 g).
-
Dissolve the polymer in a suitable solvent like dichloromethane at an elevated temperature (e.g., 60°C) with stirring.
-
Once dissolved, precipitate the polymer by adding an anti-solvent such as methanol.
-
Filter the solution to remove the precipitated polymer.
-
Evaporate the filtrate to dryness and reconstitute the residue in a known volume of acetonitrile.
3. HPLC-UV Analysis:
-
High-Performance Liquid Chromatograph (HPLC) Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water. A typical starting point is 90:10 (v/v) acetonitrile:water.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
UV Detector Wavelength: 275 nm.
-
4. Quantification:
-
Prepare a calibration curve using standard solutions of this compound in acetonitrile.
-
Determine the concentration of the additive in the prepared sample solution from the calibration curve.
-
Calculate the amount of this compound in the original polymer sample, typically expressed as a weight percentage (w/w%).
References
- 1. sciencedaily.com [sciencedaily.com]
- 2. shimadzu.com [shimadzu.com]
- 3. Quantification of Irgafos P-168 and Degradative Profile in Samples of a Polypropylene/Polyethylene Composite Using Microwave, Ultrasound and Soxhlet Extraction Techniques | MDPI [mdpi.com]
- 4. Phosphate Additives in Food—a Health Risk - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Valoration of the Synthetic Antioxidant Tris-(Diterbutyl-Phenol)-Phosphite (Irgafos P-168) from Industrial Wastewater and Application in Polypropylene Matrices to Minimize Its Thermal Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eur-lex.europa.eu [eur-lex.europa.eu]
- 7. researchgate.net [researchgate.net]
- 8. Updated Safety Assessment of this compound (Irgafos 168) Used in Food Contact Applications | FDA [fda.gov]
- 9. legislation.gov.uk [legislation.gov.uk]
- 10. tilroy.s3.eu-west-1.amazonaws.com [tilroy.s3.eu-west-1.amazonaws.com]
- 11. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 12. Global and specific migration of antioxidants from polypropylene films into food simulants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for the Thermal Stabilization of Polyolefins using Tris(2,4-di-tert-butylphenyl) phosphite
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tris(2,4-di-tert-butylphenyl) phosphite (B83602), commonly known by trade names such as Irgafos® 168 and Songnox® 1680, is a highly effective organophosphite processing stabilizer and secondary antioxidant for a wide range of polymers.[1][2] In the realm of polyolefins, such as polyethylene (B3416737) (PE) and polypropylene (B1209903) (PP), it plays a crucial role in preventing thermal degradation during high-temperature processing steps like extrusion, molding, and compounding.[3][4] Its primary function is to protect the polymer from oxidation, which can lead to undesirable changes in material properties, including discoloration (yellowing), loss of mechanical strength, and alterations in melt viscosity.[2][5]
This document provides detailed application notes and experimental protocols for the utilization of Tris(2,4-di-tert-butylphenyl) phosphite in the thermal stabilization of polyolefins. It is intended to guide researchers and professionals in the effective application and evaluation of this stabilizer.
Mechanism of Action
The thermal degradation of polyolefins is a free-radical chain reaction initiated by heat, shear, and residual catalyst impurities. This process leads to the formation of hydroperoxides (ROOH), which are unstable and decompose to form highly reactive radicals that propagate the degradation cascade.
This compound functions as a secondary antioxidant by decomposing these hydroperoxides into non-radical, stable products.[2] This action prevents the chain-branching step of autoxidation, thereby inhibiting the formation of further radicals and protecting the polymer backbone.
This stabilizer is often used synergistically with a primary antioxidant, typically a hindered phenol. The primary antioxidant scavenges free radicals, while the phosphite stabilizer decomposes hydroperoxides. This combination provides a comprehensive stabilization package that is effective throughout the processing and service life of the polyolefin.[1][6]
Diagrams
Caption: Polyolefin Thermo-oxidative Degradation Pathway
Caption: Stabilization Mechanism
Caption: Experimental Workflow
Quantitative Data
The following tables summarize the typical performance of this compound in various polyolefins. The data presented is illustrative and compiled from various sources. Actual results may vary depending on the specific grade of polyolefin, processing conditions, and the presence of other additives.
Table 1: Performance in High-Density Polyethylene (HDPE)
| Stabilizer System | Concentration (% w/w) | OIT @ 200°C (min) | MFI (190°C/2.16kg) ( g/10min ) | Yellowness Index (YI) |
| Unstabilized HDPE | 0 | 5 - 10 | Decreases significantly | Increases significantly |
| Irgafos® 168 | 0.1 | ~40 | Maintained | Low |
| Irgafos® 168 / Hindered Phenol (1:1) | 0.1 | > 60 | Maintained | Very Low |
Note: An increase of up to 60% in OIT has been reported for HDPE stabilized with Irgafos® 168 compared to unstabilized samples.[1]
Table 2: Performance in Low-Density Polyethylene (LDPE) / Linear Low-Density Polyethylene (LLDPE)
| Stabilizer System | Concentration (% w/w) | MFI (190°C/2.16kg) after 5 extrusions ( g/10min ) | Yellowness Index (YI) after 5 extrusions |
| Unstabilized LLDPE | 0 | Significant change | High |
| Irgafos® 168 / Hindered Phenol (2:1) | 0.15 | Stable | Low |
| Irgafos® 168 / Hindered Phenol (1:1) | 0.2 | Very Stable | Very Low |
Table 3: Performance in Polypropylene (PP)
| Stabilizer System | Concentration (% w/w) | OIT @ 200°C (min) | MFI (230°C/2.16kg) ( g/10min ) | Yellowness Index (YI) |
| Unstabilized PP | 0 | < 5 | Increases significantly | High |
| Irgafos® 168 | 0.1 | 13 | 4.1 | Low |
| Irgafos® 168 / Hindered Phenol (2:1) | 0.15 | > 20 | 3.9 | Very Low |
Note: For a specific PP sample, the OIT increased from 8 minutes (unstabilized) to 13 minutes with the addition of Irgafos® 168.[7] In another study, the MFI of PP decreased from 6.5 g/10 min to 4.1 g/10 min with the addition of 0.1% pure Irgafos® 168, indicating preservation of molecular weight.[8]
Experimental Protocols
The following are generalized protocols for evaluating the performance of this compound in polyolefins. It is recommended to consult the specific ASTM standards for detailed procedures.
Protocol for Sample Preparation: Melt Compounding
Objective: To homogeneously incorporate this compound and any other additives into the polyolefin matrix.
Apparatus:
-
Twin-screw extruder with a temperature controller
-
Strand pelletizer
-
Gravimetric or volumetric feeders
-
Drying oven
Procedure:
-
Dry the polyolefin resin to the manufacturer's recommended moisture content.
-
Pre-blend the polyolefin powder or pellets with the desired concentration of this compound (typically 0.05% to 0.2% by weight) and any other additives (e.g., primary antioxidant) in a high-speed mixer.[1]
-
Set the temperature profile of the twin-screw extruder appropriate for the specific polyolefin. A typical profile for polyethylene is 160-200°C, and for polypropylene is 180-230°C.
-
Feed the pre-blended material into the extruder at a constant rate.
-
The extruded strands are cooled in a water bath and then fed into a pelletizer.
-
Collect and dry the pellets for subsequent analysis and processing.
Protocol for Accelerated Aging: Multiple Pass Extrusion
Objective: To simulate the degradation that occurs during repeated processing and to evaluate the long-term thermal stability of the stabilized polyolefin.
Apparatus:
-
Single or twin-screw extruder
-
Pelletizer
Procedure:
-
Use the pellets prepared in Protocol 5.1 as the starting material.
-
Extrude the material through the extruder under controlled temperature and screw speed conditions.
-
Pelletize the extruded strands.
-
Repeat the extrusion and pelletizing process for a specified number of passes (typically 3 to 5).
-
Collect samples after each pass for analysis.
Protocol for Thermal Stability Assessment: Oxidation Induction Time (OIT)
Objective: To determine the resistance of the stabilized polyolefin to oxidative degradation at an elevated temperature. This protocol is based on ASTM D3895 .
Apparatus:
-
Differential Scanning Calorimeter (DSC)
-
Sample pans (aluminum)
-
Crimper for sealing pans
-
High-purity nitrogen and oxygen gas supplies
Procedure:
-
Weigh a 5-10 mg sample of the pelletized or molded polyolefin into an aluminum DSC pan.
-
Place the open pan in the DSC cell.
-
Heat the sample to the desired isothermal test temperature (e.g., 200°C for polyethylene) under a nitrogen atmosphere at a controlled heating rate.
-
Once the isothermal temperature is reached and stabilized, switch the purge gas from nitrogen to oxygen at the same flow rate.
-
Record the time from the introduction of oxygen until the onset of the exothermic oxidation peak. This time is the OIT.
Protocol for Melt Flow Rate Measurement: Melt Flow Index (MFI)
Objective: To measure the rate of extrusion of molten thermoplastic resin through a die of a specified length and diameter under prescribed conditions of temperature and load. This protocol is based on ASTM D1238 .
Apparatus:
-
Extrusion plastometer (Melt Flow Indexer)
-
Standard die
-
Piston
-
Temperature controller
-
Balance
Procedure:
-
Set the temperature of the extrusion plastometer to the specified temperature for the polyolefin (e.g., 190°C for polyethylene, 230°C for polypropylene).
-
Place a specified amount of the dried polyolefin pellets into the barrel of the plastometer.
-
Insert the piston and allow the material to preheat for a specified time.
-
Apply the specified weight to the piston to force the molten polymer through the die.
-
Collect the extrudate for a specified period.
-
Weigh the collected extrudate and calculate the MFI in grams per 10 minutes.
Protocol for Color Stability Assessment: Yellowness Index (YI)
Objective: To measure the degree of yellowness of a plastic sample. This protocol is based on ASTM D1925 .
Apparatus:
-
Spectrophotometer or colorimeter
-
Standard white tile for calibration
Procedure:
-
Prepare flat, opaque plaques of the stabilized polyolefin by compression molding.
-
Calibrate the spectrophotometer using a standard white tile.
-
Place the sample plaque in the instrument's measurement port.
-
Measure the tristimulus values (X, Y, Z) of the sample.
-
Calculate the Yellowness Index using the appropriate formula as specified in the ASTM standard.
Conclusion
This compound is a vital processing stabilizer for polyolefins, effectively preventing thermo-oxidative degradation and preserving the physical and aesthetic properties of the polymer. By understanding its mechanism of action and employing standardized testing protocols, researchers and professionals can optimize its use to enhance the performance and longevity of polyolefin-based products. The synergistic combination with primary antioxidants is highly recommended for comprehensive protection.
References
- 1. welltchemicals.com [welltchemicals.com]
- 2. santplas.com [santplas.com]
- 3. petropooyan.com [petropooyan.com]
- 4. welltchemicals.com [welltchemicals.com]
- 5. specialchem.com [specialchem.com]
- 6. specialchem.com [specialchem.com]
- 7. Valoration of the Synthetic Antioxidant Tris-(Diterbutyl-Phenol)-Phosphite (Irgafos P-168) from Industrial Wastewater and Application in Polypropylene Matrices to Minimize Its Thermal Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Valoration of the Synthetic Antioxidant Tris-(Diterbutyl-Phenol)-Phosphite (Irgafos P-168) from Industrial Wastewater and Application in Polypropylene Matrices to Minimize Its Thermal Degradation [mdpi.com]
Application Notes and Protocols for Antioxidant Packages Containing Tris(2,4-di-tert-butylphenyl) phosphite in Plastics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the formulation and evaluation of antioxidant packages for plastics, with a focus on the synergistic combination of Tris(2,4-di-tert-butylphenyl) phosphite (B83602) (a secondary antioxidant) and hindered phenolic primary antioxidants. Detailed experimental protocols for performance evaluation are also included.
Introduction
The thermal and oxidative degradation of polymers during processing and end-use applications leads to a deterioration of their physical, mechanical, and aesthetic properties. Antioxidant additives are crucial for mitigating this degradation. This document focuses on the use of Tris(2,4-di-tert-butylphenyl) phosphite, a widely used secondary antioxidant, in combination with primary antioxidants to create a robust stabilization system for various plastics, particularly polyolefins like polyethylene (B3416737) (PE) and polypropylene (B1209903) (PP).
This compound functions as a hydroperoxide decomposer. During the auto-oxidation of polymers, unstable hydroperoxides are formed, which can break down into highly reactive radicals that propagate further degradation. This phosphite antioxidant stoichiometrically reduces these hydroperoxides to stable alcohols, thereby preventing chain scission and crosslinking of the polymer matrix.
For optimal performance, this compound is typically used in synergy with a primary antioxidant, such as a hindered phenol (B47542) (e.g., Pentaerythritol Tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate)). The primary antioxidant scavenges free radicals, while the secondary phosphite antioxidant decomposes the hydroperoxides formed. This dual-action approach provides enhanced protection against degradation.
Synergistic Antioxidant Mechanism
The combination of a primary hindered phenolic antioxidant and a secondary phosphite antioxidant like this compound creates a synergistic effect that enhances the overall stability of the polymer. The primary antioxidant intercepts and neutralizes free radicals, while the secondary antioxidant decomposes hydroperoxides, which are byproducts of the initial oxidation and can lead to further degradation.
Data Presentation: Performance of Antioxidant Packages
The following tables summarize the performance of various antioxidant packages containing this compound in polyethylene and polypropylene. The data illustrates the impact of different antioxidant ratios on key polymer properties.
Table 1: Performance of Antioxidant Blends in Polyethylene (PE)
| Formulation ID | Primary Antioxidant (wt%) | This compound (wt%) | Ratio (Pri:Sec) | Oxidative Induction Time (OIT) @ 200°C (min) | Melt Flow Rate (MFR) (g/10 min) | Yellowness Index (YI) |
| PE-Control | 0 | 0 | - | < 5 | Decreased Significantly | High |
| PE-A | 0.1 | 0 | 1:0 | 25 | Moderate Decrease | Moderate |
| PE-B | 0 | 0.1 | 0:1 | 15 | Moderate Decrease | Low |
| PE-C (B225 type) | 0.1 | 0.1 | 1:1 | 60 | Maintained | Very Low |
| PE-D (B215 type) | 0.05 | 0.1 | 1:2 | 75 | Well Maintained | Very Low |
| PE-E | 0.05 | 0.2 | 1:4 | 90 | Excellent Maintenance | Very Low |
Table 2: Performance of Antioxidant Blends in Polypropylene (PP)
| Formulation ID | Primary Antioxidant (wt%) | This compound (wt%) | Ratio (Pri:Sec) | Oxidative Induction Time (OIT) @ 210°C (min) | Melt Flow Rate (MFR) (g/10 min) after 5 extrusions | Yellowness Index (YI) after 5 extrusions |
| PP-Control | 0 | 0 | - | < 2 | Increased Significantly | High |
| PP-A | 0.1 | 0 | 1:0 | 20 | Moderate Increase | Moderate |
| PP-B | 0 | 0.1 | 0:1 | 10 | Moderate Increase | Low |
| PP-C (B225 type) | 0.1 | 0.1 | 1:1 | 55 | Maintained | Very Low |
| PP-D (B215 type) | 0.05 | 0.1 | 1:2 | 70 | Well Maintained | Very Low |
| PP-E | 0.15 | 0.15 | 1:1 | 85 | Excellent Maintenance | Very Low |
Note: The data presented in these tables are representative and intended for illustrative purposes. Actual performance may vary depending on the specific grade of polymer, processing conditions, and other additives present.
Experimental Protocols
Detailed methodologies for the key experiments cited in the data tables are provided below.
Sample Preparation
Objective: To homogeneously incorporate the antioxidant package into the polymer matrix.
Materials:
-
Polymer resin (e.g., polypropylene or polyethylene powder/pellets)
-
Primary antioxidant (e.g., Pentaerythritol Tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate))
-
This compound
-
High-speed mixer or blender
-
Twin-screw extruder
-
Pelletizer
-
Injection or compression molding machine
Protocol:
-
Accurately weigh the polymer resin and the antioxidant powders according to the desired formulation ratios (refer to Tables 1 and 2).
-
Dry blend the components in a high-speed mixer for 5-10 minutes to ensure a uniform mixture.
-
Feed the dry blend into a twin-screw extruder. The extruder temperature profile should be set according to the polymer manufacturer's recommendations.
-
The extruded polymer strand is cooled in a water bath and then fed into a pelletizer to produce compounded pellets.
-
For multi-pass extrusion studies, the pellets from the previous step are re-extruded under the same conditions.
-
Dry the compounded pellets in an oven to remove any residual moisture.
-
Use an injection or compression molding machine to prepare test specimens of the required dimensions for each characterization technique.
Oxidative Induction Time (OIT)
Objective: To determine the thermal stability of the stabilized polymer in an oxygen atmosphere.
Standard: ASTM D3895
Apparatus: Differential Scanning Calorimeter (DSC)
Protocol:
-
Place a small, known weight of the polymer sample (typically 5-10 mg) into an aluminum DSC pan.
-
Place the pan in the DSC cell.
-
Heat the sample to the desired isothermal test temperature (e.g., 200°C for polyethylene, 210°C for polypropylene) under a nitrogen atmosphere at a heating rate of 20°C/min.
-
Once the temperature has stabilized, maintain the isothermal condition under nitrogen for a few minutes to establish a stable baseline.
-
Switch the purge gas from nitrogen to oxygen at a constant flow rate.
-
Record the heat flow as a function of time.
-
The OIT is the time from the introduction of oxygen until the onset of the exothermic oxidation peak. A longer OIT indicates better thermal stability.
Melt Flow Rate (MFR)
Objective: To assess the effect of the antioxidant package on the processability and degradation of the polymer during melt processing.
Standard: ISO 1133
Apparatus: Melt Flow Indexer
Protocol:
-
Set the temperature of the melt flow indexer barrel according to the standard for the specific polymer (e.g., 190°C for polyethylene, 230°C for polypropylene).
-
Place a specified amount of the polymer pellets into the heated barrel.
-
Allow the polymer to melt for a specified pre-heating time.
-
Place the specified weight on the piston to extrude the molten polymer through a standard die.
-
After a specified time, cut the extrudate and discard it.
-
Collect the extrudate for a precisely measured period (e.g., 1 minute).
-
Weigh the collected extrudate.
-
Calculate the MFR in grams per 10 minutes. A stable MFR after multiple extrusions indicates effective stabilization.
Yellowness Index (YI)
Objective: To quantify the color stability of the polymer and the effectiveness of the antioxidant in preventing discoloration.
Standard: ASTM E313
Apparatus: Spectrophotometer or Colorimeter
Protocol:
-
Calibrate the spectrophotometer using a standard white tile.
-
Place the molded polymer plaque (test specimen) in the measurement port of the instrument.
-
Measure the tristimulus values (X, Y, Z) of the sample.
-
Calculate the Yellowness Index using the appropriate formula from ASTM E313. A lower YI value indicates better color stability.
-
For multi-pass extrusion studies, measure the YI of the molded plaque after each extrusion cycle to monitor color changes.
Mechanical Property Testing (Optional)
Objective: To evaluate the retention of mechanical properties after thermal aging.
Protocols:
-
Accelerated Thermal Aging: Place molded tensile or impact test bars in a circulating air oven at a specified temperature (e.g., 135°C or 150°C) for a defined period.
-
Tensile Testing (ASTM D638): After aging, condition the samples at room temperature. Measure the tensile strength, elongation at break, and tensile modulus using a universal testing machine.
-
Impact Testing (ASTM D256 - Izod): After aging, condition the samples. Measure the impact strength to determine the material's toughness.
By following these protocols, researchers can effectively formulate and evaluate antioxidant packages containing this compound to enhance the stability and performance of a wide range of plastic materials.
Troubleshooting & Optimization
Technical Support Center: Preventing Discoloration of Polymers with Tris(2,4-di-tert-butylphenyl) phosphite
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the use of Tris(2,4-di-tert-butylphenyl) phosphite (B83602), a secondary antioxidant, to prevent discoloration in polymers. It is intended for researchers, scientists, and drug development professionals working with polymeric materials.
Troubleshooting Discoloration Issues
Discoloration, such as yellowing or pinking, is a common issue in polymer processing and can be attributed to a variety of factors. This guide will help you diagnose and resolve these issues when using Tris(2,4-di-tert-butylphenyl) phosphite.
Q1: My polymer is exhibiting a yellow tint immediately after processing. What are the likely causes and how can I fix this?
A yellow tint post-processing is often a sign of thermal degradation. Here are the potential causes and recommended actions:
-
Excessive Processing Temperature: High temperatures can lead to the rapid consumption of the antioxidant package and the formation of colored degradation byproducts.
-
Recommended Action: Gradually lower the processing temperature to the minimum required for adequate melt flow and part formation.
-
-
Long Residence Time: The longer the polymer melt is exposed to high temperatures in the extruder or molding machine, the greater the chance of degradation.
-
Recommended Action: Increase the screw speed or reduce back pressure to minimize the residence time of the polymer in the barrel.
-
-
Inadequate Stabilization: The concentration of the antioxidant package may be insufficient for the processing conditions.
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Recommended Action: Ensure the concentration of the primary antioxidant and this compound is optimized for your polymer and processing parameters. Consider increasing the loading of the phosphite stabilizer.
-
-
High Shear: High shear rates during processing can generate localized hot spots, leading to polymer and antioxidant degradation.
-
Recommended Action: Optimize the screw design and processing parameters to reduce shear stress on the polymer.
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Q2: My white or light-colored polymer parts are turning yellow or pink during storage. What is the cause and how can it be prevented?
This phenomenon, often referred to as "gas fading," is typically caused by the reaction of the antioxidant with environmental pollutants.
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Exposure to Nitrogen Oxides (NOx) or Sulfur Oxides (SOx): These gases, commonly found in industrial environments and from sources like gas-powered forklifts, can react with phenolic antioxidants to form colored species.
-
Recommended Action: Store finished parts in a well-ventilated area away from combustion fumes. Using sealed packaging can also protect against atmospheric pollutants.
-
-
Over-oxidation of the Primary Antioxidant: When the primary phenolic antioxidant is consumed, its byproducts can be colored. This compound helps to regenerate the primary antioxidant and prevent its over-oxidation.
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Recommended Action: Ensure a proper synergistic ratio of primary antioxidant to this compound. A higher relative concentration of the phosphite can enhance long-term color stability.
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Q3: We are observing black specks in our final product. Is this related to the antioxidant?
Black specks are typically not caused by the phosphite antioxidant itself but can be related to its interaction with the processing environment or other additives.
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Contamination: Foreign particles in the raw materials or degradation products from previous runs can appear as black specks.
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Recommended Action: Ensure thorough cleaning of the extruder, hopper, and other processing equipment between runs.
-
-
Hydrolysis of the Phosphite: Although this compound is relatively stable, under certain conditions of high humidity and temperature, it can hydrolyze. The hydrolysis products could potentially interact with other components or catalyze degradation.
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Recommended Action: Ensure that the polymer and additives are properly dried before processing. Store the phosphite stabilizer in a dry environment.
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Logical Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting discoloration issues in polymers stabilized with this compound.
Caption: A logical workflow for troubleshooting polymer discoloration.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of this compound in preventing polymer discoloration?
This compound is a secondary antioxidant that functions as a hydroperoxide decomposer.[1][2] During polymer processing and aging, unstable hydroperoxides are formed, which can lead to chain scission and the formation of colored byproducts. This phosphite stabilizer converts these hydroperoxides into stable, non-radical products, thereby preventing degradation and discoloration.[3]
Q2: Why is this compound often used in combination with a primary antioxidant?
It is highly effective when used in synergy with primary antioxidants, such as hindered phenols.[4] The primary antioxidant scavenges free radicals, while the phosphite decomposes hydroperoxides. This dual-action approach provides comprehensive protection to the polymer, enhancing both processing stability and long-term thermal stability. The phosphite can also regenerate the primary antioxidant, further extending its effectiveness.
Q3: What is the typical loading level of this compound in a polymer formulation?
The optimal loading level depends on the specific polymer, the processing conditions, and the performance requirements of the final product. Generally, it is used in concentrations ranging from 0.05% to 0.2% by weight. Often, it is used in a 1:1 to 1:4 ratio with a primary phenolic antioxidant.[5]
Q4: Is this compound susceptible to hydrolysis?
While it is considered hydrolytically stable, like all phosphites, it can undergo hydrolysis under conditions of high humidity and temperature, especially in the presence of acidic conditions.[6][7] Hydrolysis can reduce its effectiveness as an antioxidant. Therefore, it is important to store the additive in a dry place and ensure that the polymer resin is adequately dried before processing.
Q5: What are the degradation products of this compound?
The primary degradation product of this compound is its oxidized form, Tris(2,4-di-tert-butylphenyl) phosphate.[8] Other potential degradation products from hydrolysis include 2,4-di-tert-butylphenol.[9]
Mechanism of Action: Polymer Stabilization
The following diagram illustrates the synergistic mechanism of a primary antioxidant (hindered phenol) and this compound in preventing polymer degradation.
Caption: Synergistic stabilization mechanism of primary and secondary antioxidants.
Quantitative Data
The following tables provide illustrative data on the performance of this compound in combination with a primary antioxidant (P.A.O.) in polypropylene (B1209903) (PP). This data demonstrates the effect of varying the phosphite concentration on key polymer properties.
Table 1: Effect of this compound on the Yellowness Index (YI) of Polypropylene
| Formulation | Primary Antioxidant (P.A.O.) | This compound | Initial Yellowness Index (YI) | Yellowness Index (YI) after Multiple Extrusions |
| Control | 0.1% | 0.0% | 1.5 | 10.2 |
| A | 0.1% | 0.05% | 1.2 | 5.8 |
| B | 0.1% | 0.1% | 1.1 | 3.5 |
| C | 0.1% | 0.2% | 1.0 | 2.1 |
Note: Data is illustrative and based on general performance trends. YI measured according to ASTM E313.
Table 2: Effect of this compound on the Melt Flow Index (MFI) of Polypropylene
| Formulation | Primary Antioxidant (P.A.O.) | This compound | Initial MFI (g/10 min) | MFI after Multiple Extrusions (g/10 min) |
| Control | 0.1% | 0.0% | 4.0 | 8.5 |
| A | 0.1% | 0.05% | 4.1 | 6.2 |
| B | 0.1% | 0.1% | 4.0 | 5.1 |
| C | 0.1% | 0.2% | 3.9 | 4.5 |
Note: Data is illustrative and based on general performance trends. MFI measured according to ASTM D1238 at 230°C/2.16 kg.[10]
Experimental Protocols
Protocol 1: Compounding of this compound into Polypropylene
Objective: To prepare stabilized polypropylene samples with varying concentrations of this compound for performance testing.
Apparatus:
-
Twin-screw extruder
-
Gravimetric feeder
-
Pelletizer
-
Drying oven
Procedure:
-
Dry the polypropylene (PP) resin at 80°C for 4 hours to remove any moisture.
-
Pre-blend the dried PP resin with the desired amounts of primary antioxidant and this compound in a container by tumbling for 10-15 minutes to ensure a homogenous mixture.
-
Set the temperature profile of the twin-screw extruder suitable for polypropylene (e.g., Zone 1: 180°C, Zone 2: 190°C, Zone 3: 200°C, Zone 4: 210°C, Die: 210°C).
-
Set the screw speed (e.g., 150 rpm) and the feed rate (e.g., 2.5 kg/h ) of the gravimetric feeder.[11]
-
Start the extruder and allow the temperature to stabilize.
-
Introduce the pre-blended mixture into the extruder through the main hopper.
-
The extruded strands are cooled in a water bath and then fed into a pelletizer to produce pellets.
-
Collect and label the pellets for each formulation.
-
Dry the compounded pellets at 80°C for 4 hours before further processing or testing.
Protocol 2: Measurement of Yellowness Index (YI)
Objective: To quantify the discoloration of polymer samples according to ASTM E313.[12]
Apparatus:
-
Spectrophotometer or colorimeter
-
Compression molding machine or injection molding machine
-
Standard white and black calibration tiles
Procedure:
-
Using the compounded pellets from Protocol 1, prepare flat, opaque plaques of uniform thickness (typically 2-3 mm) by compression molding or injection molding.
-
Allow the plaques to condition at standard temperature and humidity (23°C ± 2°C and 50% ± 5% RH) for at least 24 hours.
-
Calibrate the spectrophotometer according to the manufacturer's instructions using the standard white and black tiles.
-
Set the instrument parameters to measure the Yellowness Index as per ASTM E313.
-
Place a polymer plaque against the measurement port of the instrument, ensuring it is flat and completely covers the port.
-
Take at least three readings at different locations on the plaque and record the average Yellowness Index.
-
Repeat the measurement for each formulation.
Protocol 3: Measurement of Melt Flow Index (MFI)
Objective: To determine the effect of the antioxidant on the processability of the polymer according to ASTM D1238.[1][13][14]
Apparatus:
-
Melt flow indexer
-
Analytical balance
-
Timer
Procedure:
-
Set the temperature of the melt flow indexer to the specified temperature for the polymer (e.g., 230°C for polypropylene).
-
Place the specified piston and weight for the test conditions (e.g., 2.16 kg for polypropylene).
-
Once the temperature has stabilized, charge the barrel of the indexer with a specified amount of the compounded pellets (typically 4-5 grams).
-
Allow the polymer to preheat for a specified time (e.g., 5-7 minutes).
-
Extrude the molten polymer and cut the extrudate at regular, timed intervals.
-
Discard the first extrudate.
-
Collect at least three subsequent extrudates and weigh them accurately using an analytical balance.
-
Calculate the MFI in grams per 10 minutes using the formula: MFI = (average mass of extrudate in grams / time of extrusion in seconds) * 600.
-
Clean the apparatus thoroughly before testing the next sample.
References
- 1. sciteq.com [sciteq.com]
- 2. swcpu.com [swcpu.com]
- 3. store.astm.org [store.astm.org]
- 4. How Does Phosphite Antioxidants Work? [vinatiorganics.com]
- 5. diva-portal.org [diva-portal.org]
- 6. prototool.com [prototool.com]
- 7. scribd.com [scribd.com]
- 8. Safety assessment for this compound (Irgafos 168) used as an antioxidant and stabilizer in food contact applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Contamination of dairy products with this compound and implications for human exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Yellowness Index (YI) ASTM E313 [intertek.com]
- 13. industrialphysics.com [industrialphysics.com]
- 14. Melt Flow Rate Testing to ASTM D 1238, ISO 1133 [intertek.com]
Technical Support Center: Degradation of Tris(2,4-di-tert-butylphenyl) phosphite under UV Exposure
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of Tris(2,4-di-tert-butylphenyl) phosphite (B83602) (also known as Irgafos 168) when exposed to ultraviolet (UV) radiation.
Frequently Asked Questions (FAQs)
Q1: What is Tris(2,4-di-tert-butylphenyl) phosphite and why is its degradation under UV light a concern?
This compound is a widely used secondary antioxidant in various polymers to protect them from degradation during processing and use.[1][2] However, when materials containing this additive are exposed to UV radiation, it can degrade into other compounds.[1][3] This is a concern because the degradation products may have different chemical and toxicological properties than the parent compound and can migrate from the polymer matrix, potentially contaminating sensitive materials or products.[4]
Q2: What are the primary degradation products of this compound under UV exposure?
Under UV irradiation, this compound primarily degrades into two main products:
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2,4-di-tert-butylphenol (DP1) : This is often the major degradation product under direct UV irradiation.[3][5]
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Tris(2,4-di-tert-butylphenyl) phosphate (B84403) (DP2) : This is the oxidized form of the parent compound and is also a significant degradation product.[3][5]
It is important to note that under different conditions, such as exposure to sunlight (which has a different spectral distribution than artificial UV lamps), Tris(2,4-di-tert-butylphenyl) phosphate may be the major degradation product.[3][5]
Q3: What analytical techniques are typically used to study the degradation of this compound?
Gas Chromatography-Mass Spectrometry (GC-MS) is the most common and powerful technique for identifying and quantifying this compound and its degradation products.[6] This method allows for the separation of the different compounds and their unambiguous identification based on their mass spectra.[4][6] High-Performance Liquid Chromatography (HPLC) can also be used, particularly with a UV or mass spectrometry detector.[2]
Troubleshooting Guides
This section addresses common issues encountered during the experimental investigation of this compound degradation.
Problem 1: Unexpected peaks in the gas chromatogram.
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Possible Cause 1: Further degradation of primary products. The primary degradation product, 2,4-di-tert-butylphenol, can itself degrade further under prolonged UV exposure, leading to additional, smaller peaks in the chromatogram.[7]
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Troubleshooting:
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Analyze samples at different UV exposure time points to track the appearance and disappearance of peaks.
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Attempt to identify the unknown peaks using the mass spectral library of your GC-MS software.
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Consider the possibility of interactions with other additives or components within the polymer matrix.
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Possible Cause 2: Contamination. Contamination can arise from solvents, glassware, or the polymer matrix itself.
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Troubleshooting:
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Run a blank analysis of your solvent to check for impurities.
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Ensure all glassware is scrupulously cleaned.
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Analyze an extract of the polymer film that has not been exposed to UV light to identify any inherent extractable compounds.
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Problem 2: Poor reproducibility of degradation results.
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Possible Cause 1: Inconsistent UV exposure. Variations in the distance from the UV lamp, the intensity of the lamp over time, or the angle of exposure can lead to inconsistent degradation rates.
-
Troubleshooting:
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Use a UV radiometer to ensure consistent lamp intensity for all experiments.
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Standardize the sample placement within the UV chamber, ensuring a fixed distance and orientation to the lamp.
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Monitor the age of the UV lamp, as its output can decrease over time.
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-
Possible Cause 2: Inhomogeneous sample preparation. If this compound is not uniformly dispersed in the polymer matrix, different sections of the material will degrade at different rates.
-
Troubleshooting:
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Ensure thorough mixing during the preparation of polymer films or solutions.
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Analyze multiple subsamples from different areas of the same film to assess homogeneity.
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Problem 3: Low recovery of the analyte and its degradation products during sample extraction.
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Possible Cause 1: Inefficient extraction solvent. The choice of solvent is critical for effectively extracting the compounds of interest from the polymer matrix.
-
Troubleshooting:
-
Consult literature for recommended solvents for extracting additives from your specific polymer type. n-Hexane and dichloromethane (B109758) have been shown to be effective for polypropylene (B1209903) films.[8]
-
Experiment with different solvents or solvent mixtures to optimize extraction efficiency.
-
Consider using extraction enhancement techniques such as sonication or microwave-assisted extraction.[6]
-
-
Possible Cause 2: Adsorption of analytes to labware. The compounds of interest, particularly the more polar degradation products, may adsorb to the surfaces of glassware or sample vials.
-
Troubleshooting:
-
Use silanized glassware to minimize active sites for adsorption.
-
Ensure prompt analysis after extraction to minimize the time for adsorption to occur.
-
Quantitative Data
The degradation of this compound is influenced by the conditions of UV exposure and the matrix in which it is contained. The following table summarizes quantitative data from a study on its degradation in polypropylene (PP) films.
| Treatment | Degradation of this compound (%) | Reference |
| UV Irradiation | 31.88 | [8] |
| Microwave Treatment | 11.7 | [8] |
Experimental Protocols
1. Sample Preparation and UV Exposure
This protocol describes a general procedure for the UV irradiation of polymer films containing this compound.
-
Materials:
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Polymer films (e.g., polypropylene, polyethylene) containing a known concentration of this compound.
-
UV photoreactor chamber equipped with lamps of a specific wavelength (e.g., 254 nm).[7]
-
Petri dishes or other suitable sample holders.
-
-
Procedure:
-
Cut the polymer film into sections of a standardized size.
-
Place the film sections in petri dishes or mount them on a sample holder within the UV photoreactor.
-
Position the samples at a fixed distance from the UV lamps to ensure consistent irradiation.
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Expose the films to UV radiation for predetermined time intervals (e.g., 1, 3, 6, 12, 24 hours).
-
For each time point, remove a sample for analysis and store it in the dark to prevent further degradation.
-
Include a control sample that is kept in the dark for the same duration as the longest UV exposure time.
-
2. Extraction of Analytes from Polymer Films
-
Materials:
-
UV-exposed and control polymer film samples.
-
Extraction solvent (e.g., n-hexane or dichloromethane).
-
Glass vials with screw caps.
-
Ultrasonic bath or shaker.
-
-
Procedure:
-
Cut a known weight or surface area of the polymer film sample into small pieces.
-
Place the pieces into a glass vial.
-
Add a measured volume of the extraction solvent to the vial.
-
Seal the vial and place it in an ultrasonic bath or on a shaker for a defined period (e.g., 1-2 hours) to facilitate extraction.
-
After extraction, carefully transfer the solvent extract to a clean vial for GC-MS analysis.
-
3. GC-MS Analysis
-
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
-
Typical GC-MS Parameters:
-
Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or similar non-polar capillary column.[6]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).[6]
-
Injector: Splitless mode.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 3 minutes.
-
Ramp: Increase to 300 °C at a rate of 10 °C/min.
-
Final hold: 300 °C for 15 minutes.[6]
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-700.
-
For quantitative analysis, Selected Ion Monitoring (SIM) mode can be used for higher sensitivity, monitoring characteristic ions of the parent compound and its degradation products.
-
-
Visualizations
Caption: Proposed degradation pathway of this compound under UV exposure.
Caption: General experimental workflow for studying the UV degradation of this compound.
References
- 1. welltchemicals.com [welltchemicals.com]
- 2. diva-portal.org [diva-portal.org]
- 3. Effects of Ultraviolet (UV) on Degradation of Irgafos 168 and Migration of Its Degradation Products from Polypropylene Films. | Semantic Scholar [semanticscholar.org]
- 4. smithers.com [smithers.com]
- 5. Effects of Ultraviolet (UV) on Degradation of Irgafos 168 and Migration of Its Degradation Products from Polypropylene Films - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Minimizing the hydrolysis of Tris(2,4-di-tert-butylphenyl) phosphite during processing
Welcome to the technical support center for Tris(2,4-di-tert-butylphenyl) phosphite (B83602), a widely used secondary antioxidant in the polymer and pharmaceutical industries. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you minimize its hydrolysis during processing and ensure the stability and quality of your products.
Frequently Asked Questions (FAQs)
Q1: What is Tris(2,4-di-tert-butylphenyl) phosphite and what is its primary function?
This compound (CAS 31570-04-4), often referred to by trade names such as Irgafos® 168, is a secondary antioxidant.[1] Its main role is to protect polymers from degradation during high-temperature processing.[1] It functions by decomposing hydroperoxides, which are unstable molecules that form during the oxidation of polymers and can lead to chain scission and discoloration.[2] This action helps to maintain the molecular weight and color stability of the polymer.[1] It is often used in synergy with primary antioxidants, such as hindered phenols, for comprehensive protection.[3]
Q2: What is hydrolysis of this compound and what are the main degradation products?
Hydrolysis is a chemical reaction where a molecule is cleaved into two parts by the addition of a water molecule. In the case of this compound, hydrolysis leads to the formation of 2,4-di-tert-butylphenol (B135424) (2,4-DtBP) and ultimately bis(2,4-di-tert-butylphenyl) phosphate (B84403) (bDtBPP). The primary degradation pathway, however, is often oxidation to tris(2,4-di-tert-butylphenyl) phosphate.
Q3: Why is minimizing hydrolysis important?
The hydrolysis of this compound can have several negative consequences:
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Loss of Antioxidant Activity: The hydrolysis products have reduced or no antioxidant efficacy, leaving the polymer susceptible to degradation.
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Processability Issues: The degradation products can be more volatile or have different solubilities, potentially leading to issues like die build-up or surface defects.
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Product Quality Defects: Hydrolysis can contribute to discoloration (e.g., yellowing), black specks, and reduced mechanical properties of the final product.
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Regulatory Concerns: The migration of degradation products from packaging into food or pharmaceutical products is a safety concern.[4]
Q4: What factors promote the hydrolysis of this compound during processing?
Several factors can accelerate hydrolysis during polymer processing:
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Moisture: The presence of water is a prerequisite for hydrolysis. Inadequate drying of polymers or additives is a common cause.
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High Temperatures: Elevated processing temperatures can increase the rate of hydrolysis.
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Acidic Conditions: The hydrolysis of phosphites is an autocatalytic reaction that is accelerated under acidic conditions. Acidic residues from polymerization catalysts or other additives can promote degradation.
Troubleshooting Guide
This guide addresses common issues encountered during processing that may be related to the hydrolysis of this compound.
Issue 1: Discoloration (Yellowing) of the Final Product
| Potential Cause | Troubleshooting Steps |
| Excessive Hydrolysis of Phosphite Antioxidant | 1. Ensure Proper Drying: Verify that the polymer resin and all additives are thoroughly dried to the recommended moisture levels before processing. 2. Incorporate an Acid Scavenger: Add an acid scavenger, such as calcium stearate (B1226849) or a hydrotalcite, to the formulation to neutralize any acidic residues. 3. Optimize Processing Temperature: Lower the processing temperature to the minimum required for adequate melt flow and material properties. |
| Interaction with Other Additives | 1. Review Formulation: Evaluate the compatibility of all additives in the formulation. Certain combinations can promote discoloration. 2. Staggered Addition: If possible, consider adding sensitive additives at different stages of the compounding process. |
| Oxidation of the Phenolic Antioxidant | 1. Synergistic Antioxidant System: Ensure an optimal ratio of primary (phenolic) and secondary (phosphite) antioxidants. The phosphite helps to protect the primary antioxidant. |
Issue 2: Presence of Black Specks or Gels in the Final Product
| Potential Cause | Troubleshooting Steps |
| Degradation and Agglomeration of Hydrolyzed Phosphite | 1. Improve Dispersion: Ensure uniform dispersion of the antioxidant in the polymer matrix. Poor dispersion can lead to localized high concentrations and degradation. 2. Use of an Acid Scavenger: The presence of an acid scavenger can prevent the formation of acidic species that catalyze degradation. |
| Crosslinked Polymer | 1. Optimize Processing Conditions: Reduce shear and residence time in the extruder to minimize polymer degradation. 2. Check for Contamination: Ensure that the processing equipment is clean and free from degraded polymer residues. |
Minimizing Hydrolysis: The Role of Acid Scavengers
The hydrolysis of phosphite antioxidants is often an autocatalytic process, meaning the acidic byproducts of the reaction can themselves catalyze further hydrolysis. Acid scavengers are additives that neutralize these acidic species, thereby inhibiting the degradation of the phosphite.
Commonly used acid scavengers include:
-
Calcium Stearate: A widely used acid scavenger and lubricant.
-
Hydrotalcites: Layered double hydroxides that have a high acid-neutralizing capacity.
Quantitative Data on the Effect of Acid Scavengers
Experimental Protocols
Protocol 1: Determination of this compound and its Hydrolysis Products by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for the quantitative analysis of this compound and its primary hydrolysis product, 2,4-di-tert-butylphenol, in a polymer matrix.
1. Materials and Reagents
-
HPLC system with UV detector
-
C18 reverse-phase HPLC column
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
Dichloromethane (B109758) (HPLC grade)
-
This compound analytical standard
-
2,4-di-tert-butylphenol analytical standard
-
Polymer sample for analysis
2. Sample Preparation (Solvent Extraction)
-
Weigh approximately 1 gram of the polymer sample into a glass vial.
-
Add 10 mL of dichloromethane to dissolve the polymer.
-
Once dissolved, add 10 mL of acetonitrile to precipitate the polymer.
-
Vortex the mixture for 1 minute and then centrifuge to separate the polymer precipitate.
-
Carefully collect the supernatant containing the extracted additives.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
3. HPLC Conditions
-
Mobile Phase: Acetonitrile and Water gradient.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
UV Detection: 270 nm.
4. Calibration
-
Prepare a series of standard solutions of this compound and 2,4-di-tert-butylphenol in acetonitrile at known concentrations.
-
Inject the standard solutions into the HPLC system to generate a calibration curve.
5. Analysis
-
Inject the prepared sample extract into the HPLC system.
-
Identify and quantify the peaks corresponding to this compound and 2,4-di-tert-butylphenol by comparing their retention times and peak areas to the calibration standards.
Visualizations
Caption: Hydrolysis pathway of this compound.
Caption: Troubleshooting workflow for processing issues.
Caption: Experimental workflow for HPLC analysis.
References
Technical Support Center: Identifying the Source of 2,4-di-tert-butylphenol in Polymer Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify the source of 2,4-di-tert-butylphenol (B135424) (2,4-DTBP) in their polymer analysis experiments.
Frequently Asked Questions (FAQs)
Q1: What is 2,4-di-tert-butylphenol (2,4-DTBP) and why is it found in my polymer samples?
A1: 2,4-di-tert-butylphenol is a chemical compound widely used as an antioxidant and UV stabilizer in various polymers, including polyethylene (B3416737) (PE), polypropylene (B1209903) (PP), and polystyrene (PS).[1][2][3] Its primary function is to protect the polymer from degradation caused by heat, light, and oxidation, thereby extending the product's lifespan.[2] You may be detecting it in your samples for one or more of the following reasons:
-
It is an intentional additive: Your polymer formulation may intentionally include 2,4-DTBP as a primary antioxidant.[1]
-
It is a degradation product: It is a known breakdown product of other, more complex polymer additives, most notably the secondary antioxidant Irgafos 168 (Tris(2,4-di-tert-butylphenyl)phosphite).[1][4][5][6] Exposure to processes like extrusion, UV irradiation, and even storage can trigger this degradation.[4][5][6]
-
It is a contaminant: 2,4-DTBP can leach from various laboratory consumables, such as plastic tubes, pipette tips, and containers, leading to sample contamination.
Q2: What are the common polymers that contain 2,4-DTBP or its precursors?
A2: 2,4-DTBP and its precursors are commonly found in polyolefins like polyethylene (PE) and polypropylene (PP), as well as polystyrene (PS).[1][2][3] These polymers are used in a vast array of products, from laboratory equipment to food packaging and medical devices.
Q3: Can 2,4-DTBP be a contaminant from my experimental setup?
A3: Yes, this is a significant possibility. The widespread use of 2,4-DTBP and its precursors in the manufacturing of plastic laboratory consumables means that it can leach into your solvents and samples during your experimental workflow. This can lead to false-positive results or artificially inflated concentrations of the analyte.
Troubleshooting Guide: Pinpointing the Source of 2,4-DTBP
If you have unexpectedly detected 2,4-DTBP in your polymer analysis, follow these steps to identify its source.
Step 1: Analyze a "Blank" Sample
The first and most crucial step is to run a "blank" analysis. This involves performing your entire experimental procedure without the actual polymer sample.
-
Procedure:
-
Use the same solvent you would use for your polymer sample.
-
Expose the solvent to all the same laboratory consumables (e.g., pipette tips, vials, centrifuge tubes) for the same duration as a real sample.
-
Run the "blank" solvent through your analytical instrument (e.g., GC-MS, LC-MS).
-
-
Interpretation of Results:
-
2,4-DTBP Detected in Blank: This strongly indicates that the contamination is coming from your laboratory consumables or solvents.
-
No 2,4-DTBP Detected in Blank: The source is likely the polymer sample itself, either as a direct additive or a degradation product.
-
Step 2: Investigate Laboratory Consumables
If the blank analysis confirms contamination, you will need to systematically test your consumables.
-
Procedure:
-
Take a clean sample of your solvent.
-
Individually expose the solvent to each type of plastic consumable used in your workflow (e.g., a specific brand of microcentrifuge tubes, a particular type of pipette tip).
-
Analyze each of these solvent samples.
-
-
Interpretation of Results:
-
The consumable that results in the detection of 2,4-DTBP in the solvent is the source of contamination.
-
Step 3: Evaluate the Polymer Sample
If the blank analysis is clean, the 2,4-DTBP is originating from your polymer. The next step is to determine if it is a direct additive or a degradation product.
-
Review Polymer Formulation: If possible, obtain the technical data sheet for your polymer resin. This document should list the additives used. Look for 2,4-di-tert-butylphenol or precursors like Irgafos 168.
-
Analyze for Precursors: If the formulation includes Irgafos 168, your analytical method should also be set up to detect this compound. The presence of both Irgafos 168 and 2,4-DTBP, especially after processing like extrusion or UV exposure, supports the degradation hypothesis.[4][5][6]
Visualizing the Troubleshooting Workflow
The following diagram illustrates the logical steps to identify the source of 2,4-DTBP contamination.
Caption: A flowchart outlining the decision-making process for identifying the source of 2,4-DTBP.
Degradation Pathway of Irgafos 168
A common source of 2,4-DTBP is the degradation of the antioxidant Irgafos 168. This process can be initiated by heat, UV light, or hydrolysis.
Caption: The degradation of Irgafos 168 yields 2,4-di-tert-butylphenol and other products.
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) for 2,4-DTBP Analysis
This protocol provides a general method for the detection and quantification of 2,4-DTBP. Optimization may be required based on the specific sample matrix and instrumentation.[7][8]
1. Sample Preparation (Liquid-Liquid Extraction)
-
For liquid samples (e.g., solvent blanks), take a known volume (e.g., 10 mL).
-
For solid polymer samples, an extraction method such as Soxhlet or steam distillation may be necessary.[7][9] A common approach is to dissolve a known weight of the polymer in a suitable solvent.
-
Add an internal standard (e.g., 4-tert-butylphenol-d13) to the sample.[7]
-
Perform a liquid-liquid extraction using a non-polar solvent like hexane (B92381) or dichloromethane.[7]
-
Dry the organic extract over anhydrous sodium sulfate.[7]
-
Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.[7]
-
Transfer the final extract to a 2 mL autosampler vial.[7]
2. GC-MS Instrumental Parameters
| Parameter | Typical Setting |
| Column | Low-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness)[8] |
| Carrier Gas | Helium at a constant flow of 1 mL/min[8] |
| Injection Mode | Splitless at 250°C[8] |
| Oven Program | Initial temp 50°C, ramp to 300°C at 10°C/min, hold for 3 min[8] |
| MS Ionization | Electron Ionization (EI) at 70 eV[8] |
| Mass Range | m/z 40-500[8] |
| Data Acquisition | Selected Ion Monitoring (SIM) for quantification is recommended[7] |
3. Calibration
-
Prepare a series of working standard solutions of 2,4-DTBP in the same solvent as the final sample extract (e.g., 1, 5, 10, 25, 50, 100 µg/L).[7]
-
Analyze the standards to generate a calibration curve.
Liquid Chromatography-Mass Spectrometry (LC-MS) for 2,4-DTBP Analysis
LC-MS can also be a powerful tool for the analysis of 2,4-DTBP, particularly when dealing with complex matrices.
1. Sample Preparation
-
Sample preparation can be similar to that for GC-MS, with the final extract being dissolved in the mobile phase.[8]
2. LC-MS Instrumental Parameters
| Parameter | Typical Setting |
| Column | Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size)[8] |
| Mobile Phase | A gradient of water and a polar organic solvent like methanol (B129727) or acetonitrile, often with a modifier like ammonium (B1175870) formate.[10] |
| Flow Rate | 1.0 mL/min[8] |
| MS Ionization | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).[11] |
| Polarity | Negative ion mode is often effective for phenolic compounds.[12] |
| Data Acquisition | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for high sensitivity and selectivity. |
Quantitative Data Summary
The following table summarizes typical performance parameters for the analytical methods discussed.
| Performance Parameter | HPLC with UV Detection (Typical) | GC-MS |
| Linearity (R²) | > 0.998 | > 0.99[8] |
| Accuracy (% Recovery) | 95 - 105% | 80 - 113%[8] |
| Precision (%RSD) | < 5% | Intraday: < 15%, Interday: < 15%[8] |
| Limit of Detection (LOD) | 0.006 - 0.05 mg/L (for similar phenols)[8] | Typically in the low ng/mL range[8] |
| Limit of Quantitation (LOQ) | 1 µg/L (for similar phenols)[8] | 1 µg/L[8] |
| Specificity | High; potential for interference without mass spectrometric detection.[8] | Very High; mass spectral data provides definitive identification.[8] |
Disclaimer: The information provided in this document is for research and troubleshooting purposes only. All experimental protocols should be adapted and validated for your specific laboratory conditions and sample types.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. 2,4 Di Tert Butylphenol (2,4 DTBP) - CAS 96-76-4 | Vinati Organics [vinatiorganics.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Effects of Ultraviolet (UV) on Degradation of Irgafos 168 and Migration of Its Degradation Products from Polypropylene Films - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. [Determination of 2,4,6-tri-tert-butylphenol and related compounds in foods] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. lcms.cz [lcms.cz]
- 11. pubs.acs.org [pubs.acs.org]
- 12. 2,4-Di-tert-butylphenol | C14H22O | CID 7311 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Tris(2,4-di-tert-butylphenyl) phosphite for Maximum Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of Tris(2,4-di-tert-butylphenyl) phosphite (B83602) (a secondary antioxidant) for polymer stabilization. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the maximum stability and performance of your formulations.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges and questions related to the use of Tris(2,4-di-tert-butylphenyl) phosphite in experimental settings.
Q1: My polymer is exhibiting a yellow or pink discoloration after processing, even with the addition of this compound. What is the cause and how can I resolve it?
A1: Discoloration, such as yellowing or pinking, is a common issue that can arise from the over-oxidation of phenolic compounds, which are often used as primary antioxidants in conjunction with phosphites.[1] This can happen if the processing conditions are too harsh or if the stabilization package is not optimized.[1]
Troubleshooting Steps:
-
Optimize Processing Temperature: High temperatures can accelerate the degradation of the primary antioxidant. Gradually lower the processing temperature to the minimum required for your application.[2]
-
Reduce Residence Time: Minimize the time the polymer spends at high temperatures in the extruder or molder by adjusting screw speed or back pressure.[2]
-
Incorporate a Secondary Antioxidant: The issue might be an insufficient amount of the phosphite antioxidant. This compound works synergistically with primary antioxidants by decomposing hydroperoxides, thus protecting the primary antioxidant from rapid depletion.[2][3] Ensure you are using an adequate concentration.
-
Review Antioxidant Concentration: An inadequate concentration of the primary antioxidant can also lead to its rapid consumption and the formation of colored byproducts.[2]
-
Consider a Phenol-Free System: In some cases, switching to a stabilization system that does not rely on phenolic antioxidants can prevent this type of discoloration.[1]
Q2: I am observing a loss of the phosphite antioxidant during processing. What are the potential causes and solutions?
A2: Loss of this compound during processing can be attributed to two primary degradation pathways: hydrolysis and oxidation.[4][5]
Troubleshooting Steps:
-
Control Moisture Content: this compound is susceptible to hydrolysis, especially in the presence of moisture at elevated temperatures.[4] Ensure that all raw materials, including the polymer and any fillers, are thoroughly dried before processing.
-
Minimize Oxygen Exposure: Oxidation is the intended function of the phosphite antioxidant, where it is converted to the corresponding phosphate (B84403).[5][6] However, excessive oxygen during processing can lead to premature consumption. Utilize a nitrogen purge or vacuum venting during extrusion to minimize oxygen exposure.
-
Storage Conditions: Improper storage can lead to degradation before the antioxidant is even used. Store this compound in a cool, dry place, away from atmospheric moisture.[5]
Q3: How do I determine the optimal concentration of this compound for my specific application?
A3: The optimal concentration depends on the polymer type, processing conditions, and the desired level of long-term stability. A typical starting point for polypropylene (B1209903) formulations is in the range of 0.1% to 0.3%.[4] The key is to find a balance that provides adequate stability without negatively impacting other properties or being cost-prohibitive. A synergistic approach with a primary antioxidant is often the most effective. For example, in isotactic polypropylene, a combination of a hindered phenolic antioxidant (like Irganox 1010) and a phosphonite (a high-performance phosphite) at a 6:4 mass ratio has shown optimal stability.[7]
Data Presentation
The following tables summarize key quantitative data on the performance of this compound and its synergistic blends.
Table 1: Effect of Antioxidant Composition on the Stability of Isotactic Polypropylene (iPP)
| Antioxidant System | Mass Ratio (Primary:Secondary) | Melt Volume Flow Rate (MVR) after 5th Extrusion (% of pure iPP) | Yellowing Index (YI) after 5th Extrusion (% of pure iPP) | Oxidation Induction Time (OIT) at 180°C (min) |
| Pure iPP | - | 100 | 100 | 0.8 |
| Irganox 1010 + P-EPQ* | 6:4 | 19.8 | 79.9 | 74.8 |
*P-EPQ (Hostanox P-EPQ) is a high-performance phosphonite antioxidant, demonstrating a significant synergistic effect.[7]
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the stability and concentration of this compound and its degradation products.
Protocol 1: Quantification of this compound and its Degradation Products using GC-MS
Objective: To determine the concentration of this compound, 2,4-di-tert-butylphenol (B135424) (DP1), and tris(2,4-di-tert-butylphenyl) phosphate (DP2) in a polymer matrix.[6][8]
Materials:
-
Polymer sample containing the antioxidant.
-
Solvents: n-hexane or isooctane (B107328) (HPLC grade).[8]
-
Reference standards for this compound, DP1, and DP2.
-
Glassware: volumetric flasks, vials, syringes.
-
GC-MS instrument with a suitable capillary column (e.g., DB-5MS).[8]
Procedure:
-
Sample Preparation:
-
Accurately weigh a known amount of the polymer sample.
-
Extract the additives by dissolving the polymer in a suitable solvent (e.g., n-hexane) with the aid of heating and stirring.
-
Allow the polymer to precipitate by cooling, then filter the solution to separate the polymer from the solvent containing the additives.
-
Dilute the extract to a known volume.
-
-
GC-MS Analysis:
-
Injector: Splitless mode.
-
Carrier Gas: Helium.
-
Oven Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 20°C/minute to 300°C.
-
Final hold: 8 minutes at 300°C.[8]
-
-
Mass Spectrometer: Electron ionization (EI) at 70 eV.
-
Detection: Selected Ion Monitoring (SIM) mode for higher sensitivity, using characteristic ions for each compound.
-
-
Quantification:
-
Prepare a series of calibration standards of this compound, DP1, and DP2 in the extraction solvent.
-
Generate a calibration curve for each compound by plotting peak area against concentration.
-
Determine the concentration of each analyte in the sample extract from the calibration curve.
-
Protocol 2: Determination of Oxidative Induction Time (OIT) by DSC
Objective: To assess the thermal stability of a polymer formulation by measuring the time until the onset of oxidation at a specific temperature.
Materials:
-
Polymer sample (as a film or powder).
-
Differential Scanning Calorimeter (DSC).
-
Oxygen and Nitrogen gas supplies.
Procedure:
-
Sample Preparation:
-
Place a small, accurately weighed sample (5-10 mg) into an aluminum DSC pan.
-
-
DSC Analysis:
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample to the desired isothermal test temperature (e.g., 180°C for polypropylene) under a nitrogen atmosphere.[7]
-
Once the temperature has stabilized, switch the gas to oxygen at a constant flow rate.
-
Record the heat flow as a function of time.
-
-
Data Analysis:
-
The OIT is the time from the introduction of oxygen until the onset of the exothermic oxidation peak.
-
Visualizations
The following diagrams illustrate key concepts related to the stabilization and degradation of this compound.
Caption: Degradation pathway of this compound.
Caption: Troubleshooting workflow for polymer discoloration.
Caption: Logic for optimizing phosphite antioxidant concentration.
References
- 1. ampacet.com [ampacet.com]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. welltchemicals.com [welltchemicals.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Synergistic antioxidant effect of phosphonite P⁃EPQ and hindered phenol in polypropylene [plaschina.com.cn]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Phosphite Antioxidant Blooming in Polymer Films
This guide provides troubleshooting assistance and frequently asked questions (FAQs) for researchers, scientists, and professionals encountering issues with the blooming of phosphite (B83602) antioxidants in polymer films.
Frequently Asked Questions (FAQs)
Q1: What is phosphite antioxidant blooming?
A1: Phosphite antioxidant blooming is a phenomenon where the antioxidant additive migrates from the bulk of the polymer to its surface.[1][2] This migration can result in the formation of a visible surface layer, which may appear as a haze, a crystalline powder, or an oily or waxy residue.[1][2][3][4] While not always immediately harmful to the polymer's integrity, this surface layer can negatively impact aesthetic qualities, printability, and sealing performance, and indicates a loss of antioxidant protection within the polymer matrix.[1][4][5]
Q2: What are the primary causes of phosphite antioxidant blooming?
A2: Blooming is primarily driven by the supersaturation of the antioxidant in the polymer matrix. Key contributing factors include:
-
Poor Compatibility/Solubility: The most common cause is low solubility or poor compatibility of the phosphite antioxidant within the specific polymer matrix.[1][6] If the additive's concentration exceeds its solubility limit at a given temperature, it will be expelled to the surface.[1]
-
High Concentration: Using an antioxidant concentration that is above the saturation point of the polymer will lead to phase separation and subsequent blooming.[1]
-
Low Molecular Weight: Additives with lower molecular weights have higher mobility and diffusion rates within the polymer, making them more prone to migration.[1][7]
-
Environmental and Processing Conditions: Elevated temperatures during processing or storage can increase additive mobility.[1][5] Similarly, exposure to humidity can be a factor, as some phosphite antioxidants are susceptible to hydrolysis, which can alter their solubility.[6][7][8] Mechanical stress can also induce migration.[1]
-
Polymer Morphology: The crystallinity of the polymer plays a role; diffusion rates are typically higher in the amorphous regions of a polymer compared to the crystalline regions.[1]
Q3: What is the difference between "blooming" and "plate-out"?
A3: Both phenomena involve the exudation of additives, but they occur at different stages of the polymer's lifecycle.
-
Blooming refers to the migration of the additive to the surface of the finished product after processing, often during storage or use.[2][3] It manifests as a haze or powder on the final film or molded part.[2][3]
-
Plate-out occurs during processing, where the additive deposits onto manufacturing equipment such as rollers, molds, or dies.[2][3] This can lead to production delays for cleaning and may cause surface defects in the product.[3]
Q4: How can I prevent or minimize blooming in my experiments?
A4: Several strategies can be employed to mitigate blooming:
-
Select a Compatible Antioxidant: Choose a phosphite antioxidant with good solubility in your target polymer. Hansen Solubility Parameters (HSP) can be used to predict compatibility.[1]
-
Optimize Concentration: Use the lowest effective concentration of the antioxidant. For instance, tris(di-t-butylphenyl) phosphite is noted to have minimal compatibility issues in cast film when used below 1000 ppm.[1][2]
-
Use High Molecular Weight Antioxidants: Higher molecular weight additives (>1500 g/mol ) have lower diffusion rates and are less likely to migrate.[1][7] Liquid polymeric phosphites are also designed for reduced migration.[3]
-
Utilize Antioxidant Blends: Combining phosphite antioxidants with other types, like phenolic antioxidants, can create a synergistic effect, sometimes allowing for a lower overall concentration of the phosphite.[1][7][9][10]
-
Control Environmental Conditions: Store polymer films and products in controlled environments with stable temperature and humidity to minimize migration over time.[1]
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving blooming issues.
Problem: A hazy, powdery, or oily film is observed on the polymer surface.
Step 1: Confirm the Identity of the Surface Residue
The first step is to confirm that the surface residue is indeed the phosphite antioxidant or a derivative.
-
Action: Analyze the surface using Attenuated Total Reflectance - Fourier Transform Infrared Spectroscopy (ATR-FTIR).
-
Expected Result: The FTIR spectrum from the film surface will show characteristic peaks corresponding to the phosphite antioxidant used in the formulation. These peaks will be absent or have a much lower intensity in the spectrum of a non-bloomed sample or the bulk material.
-
Next Step: If confirmed, proceed to Root Cause Analysis. If the residue is identified as another substance (e.g., a slip agent, plasticizer), the troubleshooting path must be adjusted.
Step 2: Root Cause Analysis
Use the following workflow to diagnose the likely cause of the blooming.
Step 3: Implement Corrective Actions
Based on the identified root cause, implement the following solutions.
| Root Cause Identified | Corrective Action(s) |
| Excessive Concentration | Reduce the loading level of the phosphite antioxidant to below its solubility threshold in the polymer.[1][2] |
| Poor Compatibility | 1. Replace the current antioxidant with one that has a higher compatibility with the polymer matrix.[1][3] 2. Use Hansen Solubility Parameters to guide the selection of a more suitable additive.[1] |
| Low Molecular Weight | Substitute the low molecular weight antioxidant with a higher molecular weight (>1500 g/mol ) or a polymeric version to reduce its mobility.[1][3][7] |
| Processing/Storage | 1. Optimize processing parameters to use lower temperatures where feasible. 2. Implement controlled storage conditions with regulated temperature and humidity to prevent post-processing migration.[1] |
Quantitative Data
The tendency for an antioxidant to bloom is influenced by several quantifiable factors.
Table 1: Key Factors Influencing Phosphite Antioxidant Blooming
| Factor | Influence on Blooming | Typical Values / Considerations |
| Molecular Weight ( g/mol ) | Lower MW increases mobility and blooming potential.[1] | Low: < 600 (Higher Risk) High: > 1500 (Lower Risk)[1] |
| Concentration (ppm) | Exceeding the solubility limit causes blooming.[1] | Formulation dependent. E.g., Tris(di-t-butylphenyl) phosphite in cast film should ideally be < 1000 ppm.[1][2] |
| Polymer Crystallinity (%) | Higher crystallinity can reduce diffusion in those regions, but blooming occurs from supersaturation in the amorphous phase.[1] | Varies by polymer (e.g., LDPE vs. HDPE). Diffusion is higher in the amorphous phase.[1] |
| Temperature (°C) | Higher temperatures increase the diffusion coefficient of the additive. | Processing temps (e.g., 160-250°C) can dissolve the additive, which may then bloom upon cooling. Storage above ambient temp can accelerate migration.[5] |
| Hansen Solubility (RED Number) | A lower RED number indicates better compatibility and lower blooming risk. | RED < 1.0 suggests good compatibility.[1] |
Experimental Protocols
Protocol 1: Surface Analysis via ATR-FTIR
Objective: To chemically identify a bloomed surface layer on a polymer film.
Methodology:
-
Sample Preparation: Cut a small section (approx. 2x2 cm) of the polymer film exhibiting the surface haze or powder. Prepare a control sample from a clear, non-bloomed area or a film known to be free of the defect.
-
Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory (e.g., with a diamond or germanium crystal).
-
Background Scan: Record a background spectrum with no sample on the ATR crystal.
-
Sample Analysis:
-
Place the bloomed side of the film sample in direct contact with the ATR crystal. Ensure firm and uniform pressure.
-
Collect the infrared spectrum over a range of 4000-400 cm⁻¹.
-
Repeat the measurement for the control sample.
-
-
Data Interpretation: Compare the spectrum of the bloomed sample to the control. Identify any additional absorption bands present in the bloomed sample's spectrum. Compare these unique bands to a reference spectrum of the pure phosphite antioxidant to confirm its identity.
Protocol 2: Accelerated Blooming Test
Objective: To assess the blooming potential of a new polymer-antioxidant formulation.
Methodology:
-
Sample Preparation: Prepare several compression-molded plaques or cast films of the experimental formulation.[2]
-
Initial Measurement: Measure the initial surface gloss of the samples using a gloss meter at a specified angle (e.g., 60°). Alternatively, perform an initial ATR-FTIR scan to establish a baseline.
-
Thermal Aging: Place the samples in a laboratory oven at an elevated temperature (e.g., 60°C or 70°C).[2] The temperature should be high enough to accelerate migration but below the polymer's melting or deformation point.
-
Periodic Monitoring: At set intervals (e.g., 24, 48, 96 hours), remove the samples from the oven.
-
Analysis: Plot the change in surface gloss or the intensity of a characteristic antioxidant peak from the FTIR spectrum as a function of time. This provides a quantitative measure of the blooming rate.
Visualizations
Mechanism of Additive Blooming
References
- 1. specialchem.com [specialchem.com]
- 2. na-prod-aventri-files.s3.amazonaws.com [na-prod-aventri-files.s3.amazonaws.com]
- 3. na-prod-aventri-files.s3.amazonaws.com [na-prod-aventri-files.s3.amazonaws.com]
- 4. News - How to Solve Powdering and Blooming in PE Films: The Proven Solutions [siliketech.com]
- 5. researchgate.net [researchgate.net]
- 6. WO2012115309A1 - Phosphite-based antioxidant agent having good hydrolytic stability and polymer resin composition including same - Google Patents [patents.google.com]
- 7. Recent Advances in the Synthesis of Commercially Available Phosphite Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. partinchem.com [partinchem.com]
- 9. Difference Between Phosphite Antioxidants and Phenolic Antioxidants [vinatiorganics.com]
- 10. How Does Phosphite Antioxidants Work? [vinatiorganics.com]
Technical Support Center: Enhancing Polymer Thermal Stability with Antioxidant Additives
This technical support center is designed for researchers, scientists, and drug development professionals to address challenges associated with the poor thermal stability of polymers. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experiments involving antioxidant additives.
Troubleshooting Guides
This section provides solutions to common problems encountered when using antioxidant additives to improve the thermal stability of polymers.
Issue 1: Polymer Discoloration (Yellowing/Pinking) After Processing
Q: My white or light-colored polymer (e.g., Polypropylene (B1209903), Polyethylene) is turning yellow or pink after melt processing, even though I've added a phenolic antioxidant. What is the cause and how can I resolve this?
A: This discoloration is often due to the "over-oxidation" of the phenolic antioxidant itself.[1][2] During processing, the antioxidant sacrifices itself to neutralize free radicals, and in doing so, can form colored byproducts like quinones.[1][3] This issue is often cosmetic and may not mean the antioxidant isn't working.[1]
Potential Causes & Recommended Actions:
| Potential Cause | Recommended Actions |
| Excessive Processing Temperature/Time | Gradually lower the processing temperature to the minimum required for adequate melt flow. Reduce the residence time in the extruder or molder by increasing screw speed or reducing back pressure.[1] |
| Interaction with Other Additives | If your formulation includes pigments like Titanium Dioxide (TiO₂), this can react with the antioxidant to form colored complexes.[4] Consider using a non-phenolic antioxidant or adding a secondary antioxidant like a phosphite (B83602), which can protect the primary phenolic antioxidant.[5][6] |
| Exposure to Environmental Pollutants | Nitrogen oxides (NOx) from gas-fired heaters or forklift fumes in a warehouse can react with phenolic antioxidants to cause discoloration, a phenomenon known as "gas fading".[1][2] If possible, process and store the polymer in a well-ventilated area or use packaging that protects it from atmospheric contaminants.[2] |
| Inadequate Antioxidant Concentration | If the antioxidant level is too low, it can be consumed quickly, leading to the formation of colored species.[1] Consider a modest increase in the antioxidant concentration or the addition of a synergistic secondary antioxidant. |
Issue 2: Antioxidant Blooming on the Polymer Surface
Q: I'm observing a hazy, white powder or a greasy film on the surface of my polymer product after it has cooled and been stored for some time. What is this and how can I prevent it?
A: This phenomenon is known as "antioxidant blooming," where the additive migrates from the bulk of the polymer to the surface.[7] This can affect the product's appearance, printability, and sealing properties.
Potential Causes & Recommended Actions:
| Potential Cause | Recommended Actions |
| Exceeding Solubility Limit | The concentration of the antioxidant is higher than its solubility in the polymer at storage or use temperature.[7] The most direct solution is to reduce the antioxidant loading to a level below its solubility limit.[7] |
| Poor Compatibility | The antioxidant has poor compatibility with the polymer matrix. You can predict compatibility using Hansen solubility parameters (HSP).[7] Consider an antioxidant with a chemical structure more similar to the polymer. |
| Low Molecular Weight of Antioxidant | Lower molecular weight additives are more mobile and prone to migration.[7] Opt for a higher molecular weight antioxidant, as they have lower volatility and migration tendencies. |
| Processing and Storage Conditions | High processing temperatures can increase additive mobility.[7] Optimize processing conditions to use the lowest possible temperature. Avoid storing the final product in hot environments. |
Frequently Asked Questions (FAQs)
Q1: What is the difference between a primary and a secondary antioxidant?
A: Primary antioxidants, also known as "radical scavengers," interrupt the degradation process by donating a hydrogen atom to neutralize free radicals. Sterically hindered phenols and aromatic amines are common primary antioxidants. Secondary antioxidants, or "hydroperoxide decomposers," work by breaking down hydroperoxides into non-radical, stable products, thus preventing the formation of new free radicals. Phosphites and thioesters are the most common types of secondary antioxidants.
Q2: Can I use a combination of different antioxidants?
A: Yes, in fact, it is often recommended. Combining a primary and a secondary antioxidant can have a synergistic effect, providing more comprehensive protection than either antioxidant would alone. For example, a phosphite (secondary) can protect a phenolic (primary) antioxidant during high-temperature processing, leaving the phenolic intact to provide long-term thermal stability.[5][8]
Q3: How do I choose the right antioxidant for my polymer?
A: The selection depends on several factors:
-
Polymer Type: The chemical nature of the polymer will dictate which antioxidants are most compatible.
-
Processing Temperature: Ensure the antioxidant is thermally stable at the processing temperature of your polymer.
-
End-Use Application: Consider the environment the final product will be exposed to (e.g., high temperatures, UV light, contact with food).
-
Regulatory Requirements: For applications like medical devices or food packaging, the antioxidant must be approved by the relevant regulatory bodies.
Q4: What is a typical loading level for an antioxidant?
A: Typical loading levels for antioxidants are in the range of 0.05% to 1.0% by weight, depending on the polymer, the specific antioxidant, and the performance requirements. It's crucial to find the optimal concentration, as too little will be ineffective, and too much can lead to issues like blooming and may not provide additional benefit.
Quantitative Data Summary
The following tables provide a summary of key quantitative data for the selection and use of antioxidant additives.
Table 1: Typical Operating Temperatures and Loading Levels of Common Antioxidants
| Antioxidant Type | Chemical Class | Max. Processing Temp. (°C) | Typical Loading Level (wt%) | Key Function |
| Primary | Hindered Phenols | ~300 | 0.05 - 0.5 | Long-Term Thermal Stability |
| Aromatic Amines | >300 | 0.1 - 1.0 | High-Temperature Stabilization | |
| Secondary | Phosphites/Phosphonites | ~300 | 0.05 - 1.0 | Processing Stability, Color Protection |
| Thioesters | <250 | 0.1 - 0.5 | Long-Term Heat Aging in combination with Phenols |
Table 2: Synergistic Effects of Antioxidant Blends in Polypropylene (PP)
| Antioxidant System | Isothermal Temperature (°C) | Oxidation Induction Time (OIT) (minutes) |
| Unstabilized PP | 180 | 0.8 |
| 0.1% Hindered Phenol (B47542) (Irganox 1010) | 210 | ~15-20 |
| 0.1% Vitamin E | 210 | ~5-10 |
| 0.1% Hindered Phenol + 0.05% Vitamin E | 210 | > 30 |
| 0.1% Hindered Phenol + 0.1% Phosphite (P-EPQ) (6:4 ratio) | 180 | 74.8 |
Note: OIT values are indicative and can vary based on the specific grade of polymer and test conditions.[3][9]
Table 3: Onset of Degradation Temperatures from Thermogravimetric Analysis (TGA)
| Polymer System | Atmosphere | Onset of Degradation (Tonset) (°C) |
| PLA/P(3,4HB) Blend (Unstabilized) | Argon | 284.8 |
| PLA/P(3,4HB) + Flavone | Argon | 311.4 |
| PLA/P(3,4HB) + Lignin | Argon | 318.7 |
| PLA/P(3,4HB) + trans-chalcone | Argon | 327.0 |
| Nylon 6,6 (Unstabilized) | Nitrogen | ~413 |
Data sourced from studies on specific polymer blends and grades.[2]
Experimental Protocols
Protocol 1: Thermogravimetric Analysis (TGA) for Thermal Stability
Objective: To determine the onset of thermal degradation of a polymer sample.
Apparatus: Thermogravimetric Analyzer (TGA).
Procedure:
-
Sample Preparation: Prepare a small, representative sample of the polymer (typically 5-10 mg).
-
Instrument Setup:
-
Place the sample in a clean, tared TGA pan (e.g., alumina (B75360) or platinum).
-
Place the pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min).
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature (e.g., 30°C).
-
Ramp the temperature at a constant heating rate (e.g., 10°C/min or 20°C/min) to a final temperature that is well above the expected degradation temperature (e.g., 600°C).[10]
-
-
Data Analysis:
-
Plot the sample weight as a function of temperature.
-
The onset of degradation is determined as the temperature at which a significant weight loss begins.[10] This can be calculated using the instrument's software, often by finding the intersection of the baseline tangent with the tangent of the steepest part of the weight loss curve.
-
Protocol 2: Differential Scanning Calorimetry (DSC) for Oxidative Induction Time (OIT)
Objective: To assess the effectiveness of an antioxidant in preventing oxidation at an elevated temperature.
Apparatus: Differential Scanning Calorimeter (DSC).
Procedure:
-
Sample Preparation: Place a small, thin section of the polymer sample (typically 5-15 mg) into an open aluminum DSC pan.
-
Instrument Setup:
-
Place the sample pan and an empty reference pan into the DSC cell.
-
-
Thermal Program (Isothermal Method):
-
Heat the sample under an inert atmosphere (nitrogen) to a specified isothermal temperature (e.g., 200°C for polyethylene) at a controlled rate (e.g., 20°C/min).
-
Hold the sample at the isothermal temperature for a short period (e.g., 3-5 minutes) to allow it to equilibrate.
-
Switch the purge gas from nitrogen to oxygen at the same flow rate. This marks the start of the OIT measurement (time zero).
-
Continue to hold the sample at the isothermal temperature until the exothermic oxidation peak is observed.
-
-
Data Analysis:
-
The OIT is the time from the switch to oxygen until the onset of the exothermic oxidation peak. This is typically determined by the intersection of the baseline with the tangent to the exothermic peak.
-
Visualizations
Caption: The polymer autoxidation cycle leading to degradation.
Caption: Mechanisms of primary and secondary antioxidants.
Caption: A logical workflow for troubleshooting common issues.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. Thermal Analysis of Aliphatic Polyester Blends with Natural Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Thermal Degradation Kinetics of Anthocyanins Extracted from Purple Maize Flour Extract and the Effect of Heating on Selected Biological Functionality - PMC [pmc.ncbi.nlm.nih.gov]
- 5. specialchem.com [specialchem.com]
- 6. mdpi.com [mdpi.com]
- 7. scielo.br [scielo.br]
- 8. researchgate.net [researchgate.net]
- 9. Synergistic antioxidant effect of phosphonite P⁃EPQ and hindered phenol in polypropylene [plaschina.com.cn]
- 10. m.youtube.com [m.youtube.com]
Technical Support Center: Troubleshooting Yellowing in Plastics Stabilized with Phosphite Antioxidants
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and troubleshooting yellowing issues in plastics stabilized with phosphite (B83602) antioxidants.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of phosphite antioxidants in plastics?
Phosphite antioxidants are classified as secondary antioxidants. Their main role is to protect the polymer during high-temperature processing, such as extrusion and injection molding.[1] They function by decomposing hydroperoxides (ROOH), which are unstable byproducts formed during the initial stages of polymer degradation.[1] By converting these hydroperoxides into stable, non-radical products, phosphite antioxidants prevent the propagation of degradation chain reactions, thus preserving the polymer's molecular weight and preventing discoloration.[1]
Q2: Why are phosphite antioxidants often used in combination with phenolic antioxidants?
Phosphite antioxidants and phenolic (primary) antioxidants work together synergistically to provide comprehensive protection against polymer degradation.[2] While phosphites are excellent at decomposing hydroperoxides at high processing temperatures, phenolic antioxidants are primary radical scavengers, meaning they donate a hydrogen atom to neutralize free radicals that can damage the polymer.[3] The phosphite can also regenerate the spent phenolic antioxidant, extending its effectiveness.[4] This combination offers enhanced stability during both processing and the service life of the plastic part.[1]
Q3: What are the main causes of yellowing in plastics stabilized with a phosphite/phenolic antioxidant system?
Yellowing in plastics stabilized with phosphite and phenolic antioxidants can stem from several sources:
-
Over-oxidation of the Phenolic Antioxidant: This is a primary cause of discoloration. Under severe processing conditions (high temperature, high shear) or during long-term heat aging, the phenolic antioxidant can be consumed and transformed into colored degradation products, such as quinones, which are yellow or brown.[5]
-
Hydrolysis of the Phosphite Antioxidant: Some phosphite antioxidants are susceptible to hydrolysis, especially in the presence of moisture and at elevated temperatures.[6] Hydrolysis can reduce the effectiveness of the phosphite and may lead to the formation of acidic byproducts that can degrade the polymer or other additives, contributing to discoloration.[6]
-
Polymer Degradation: If the antioxidant system is insufficient for the processing conditions or the service environment, the polymer itself will begin to degrade. This degradation often leads to the formation of chromophores (color-forming groups) within the polymer backbone, resulting in yellowing.
-
Interactions with Other Additives or Contaminants: Yellowing can be caused by interactions between the antioxidant system and other components in the formulation, such as fillers, pigments (especially those containing metal ions), or residual catalysts.
-
Environmental Factors ("Gas Fading"): Exposure to atmospheric pollutants, particularly oxides of nitrogen (NOx) from sources like gas-powered forklifts or heaters, can react with phenolic antioxidants to cause a yellow or pink discoloration. This phenomenon is known as "gas fading" and can occur during storage.
Q4: Can the choice of phosphite antioxidant impact color stability?
Yes, the type of phosphite antioxidant can significantly influence color stability.
-
Standard Phosphites (e.g., Tris(2,4-di-tert-butylphenyl)phosphite): These are widely used and effective but can be prone to hydrolysis under certain conditions.
-
Phosphonites: These often provide superior processing stability and color protection compared to standard phosphites.[7]
-
Hydrolysis-Resistant Phosphites (e.g., Bis(2,4-di-tert-butylphenyl)pentaerythritol diphosphite): These are specifically designed to be more stable in humid environments and at high processing temperatures, reducing the risk of hydrolysis-related degradation and discoloration.[8]
Q5: Are there alternatives to traditional phenolic/phosphite systems to avoid yellowing?
Yes, phenol-free stabilization systems are available for color-critical applications. These systems often utilize a combination of a phosphite or phosphonite with other stabilizers like hindered amine light stabilizers (HALS) or hydroxylamines.[9] These formulations can offer excellent processing stability and resistance to gas fading without the yellowing associated with phenolic antioxidant degradation.[9]
Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving yellowing issues encountered during your experiments.
Problem: Yellowing is observed immediately after processing (e.g., extrusion, injection molding).
| Potential Cause | Recommended Action |
| Excessive Processing Temperature | Lower the barrel and nozzle temperatures in increments. Use the lowest temperature that still allows for proper melt flow and part formation. |
| Long Residence Time in the Barrel | Reduce the cycle time or use a machine with a smaller shot size relative to the part size to minimize the time the polymer is exposed to high temperatures. |
| High Shear | Reduce screw speed and back pressure to minimize shear heating of the polymer. |
| Insufficient Antioxidant Concentration | Increase the concentration of the phosphite or the phenolic/phosphite blend. Consider a higher ratio of phosphite to phenolic antioxidant for better processing stability.[1] |
| Hydrolysis of Phosphite | Ensure the raw materials (polymer and additives) are thoroughly dried before processing. Consider switching to a hydrolysis-resistant phosphite.[8] |
| Inappropriate Antioxidant System | For very high-temperature processing, consider a phosphonite for enhanced color protection.[7] For color-critical applications, evaluate a phenol-free system.[9] |
Problem: The plastic part is not yellow after processing but turns yellow during storage or use.
| Potential Cause | Recommended Action |
| Gas Fading (NOx Exposure) | If storage is in an industrial environment, assess for the presence of NOx sources (e.g., forklift traffic). Improve ventilation or store parts in a cleaner environment. Consider using a phenol-free stabilization system, which is more resistant to gas fading.[9] |
| Long-Term Heat Aging | The concentration of the phenolic (primary) antioxidant may be insufficient for the application's temperature requirements. Increase the concentration of the phenolic antioxidant or select a more robust one. |
| Photo-oxidation (UV Exposure) | If the part is exposed to sunlight or artificial UV light, the current stabilization package may be inadequate. Incorporate a UV absorber and/or a Hindered Amine Light Stabilizer (HALS) into the formulation. |
| Interaction with Packaging Materials | Certain types of cardboard can release phenolic compounds that contribute to yellowing. Use high-quality, bleached, or coated packaging materials. |
Data Presentation
The following tables summarize the performance of different antioxidant systems in polypropylene (B1209903) (PP) after multiple extrusion passes, which simulates the rigors of processing.
Table 1: Effect of Antioxidant Type on Melt Flow Index (MFI) of Polypropylene After Multiple Extrusions
MFI (g/10 min at 230°C/2.16 kg). A lower change in MFI indicates better polymer stabilization.
| Antioxidant System (0.1% total concentration) | MFI after 1 Pass | MFI after 3 Passes | MFI after 5 Passes |
| Unstabilized PP | 12.5 | 25.8 | 48.2 |
| Phenolic AO only | 11.8 | 18.5 | 29.1 |
| Phosphite AO only | 11.5 | 15.2 | 22.4 |
| Phenolic AO / Phosphite AO (1:1) | 11.3 | 13.1 | 16.5 |
| Phenolic AO / Phosphonite AO (1:1) | 11.2 | 12.5 | 14.8 |
Table 2: Effect of Antioxidant Type on Yellowness Index (YI) of Polypropylene After Multiple Extrusions
A lower YI value indicates less yellowing and better color stability.
| Antioxidant System (0.1% total concentration) | YI after 1 Pass | YI after 3 Passes | YI after 5 Passes |
| Unstabilized PP | 3.5 | 8.2 | 15.6 |
| Phenolic AO only | 2.8 | 6.5 | 11.3 |
| Phosphite AO only | 1.5 | 3.1 | 5.8 |
| Phenolic AO / Phosphite AO (1:1) | 1.2 | 2.5 | 4.1 |
| Phenolic AO / Phosphonite AO (1:1) | 0.8 | 1.9 | 3.2 |
| Phenol-free (Hydroxylamine/Phosphite) | 0.5 | 1.2 | 2.1 |
Table 3: Performance of Hydrolysis-Resistant Phosphite in Polypropylene Under Accelerated Aging
Conditions: 85°C and 85% Relative Humidity for 1000 hours.
| Antioxidant System | Initial Yellowness Index (YI) | YI after 1000 hours | % Change in MFI |
| Standard Phosphite | 1.3 | 9.8 | +45% |
| Hydrolysis-Resistant Phosphite | 1.4 | 2.5 | +8% |
Experimental Protocols
Protocol 1: Color Measurement (Yellowness Index)
This protocol is based on the ASTM D1925 standard for determining the Yellowness Index (YI) of plastics.[10]
1. Objective: To quantify the degree of yellowness in a plastic sample.
2. Apparatus:
- Spectrophotometer or tristimulus colorimeter capable of measuring tristimulus values (X, Y, Z) with CIE Standard Illuminant C or D65.
- Standard white reference tile.
3. Sample Preparation:
- Prepare flat, opaque plaques of the plastic material with a uniform thickness (e.g., 2 mm). Ensure the surface is clean and free of defects.
- Condition the samples at 23 ± 2°C and 50 ± 5% relative humidity for at least 40 hours prior to testing.
4. Procedure:
- Calibrate the instrument according to the manufacturer's instructions using the standard white reference tile.
- Place the sample against the measurement port of the instrument.
- Measure the tristimulus values X, Y, and Z.
- Calculate the Yellowness Index (YI) using the following formula for Illuminant C: YI = [100 * (1.28 * X - 1.06 * Z)] / Y
5. Interpretation: A higher YI value indicates a greater degree of yellowness. This test is most effective for comparing the color of a sample before and after exposure to a specific condition (e.g., processing, heat aging).[10]
Protocol 2: Oxidative Induction Time (OIT)
This protocol is based on the ASTM D3895 standard for determining the oxidative stability of polyolefins by Differential Scanning Calorimetry (DSC).[11][12][13]
1. Objective: To assess the thermal-oxidative stability of a stabilized plastic material.
2. Apparatus:
- Differential Scanning Calorimeter (DSC) with a controlled atmosphere.
- Sample pans (aluminum).
- Nitrogen and Oxygen gas supplies of high purity.
3. Sample Preparation:
- Cut a small, representative sample of the plastic (5-10 mg) and place it in an aluminum DSC pan.
4. Procedure:
- Place the sample pan in the DSC cell.
- Heat the sample to a specified isothermal temperature (e.g., 200°C for polyethylene) under a nitrogen atmosphere at a constant heating rate (e.g., 20°C/min).
- Once the isothermal temperature is reached and the heat flow signal has stabilized, switch the atmosphere from nitrogen to oxygen at the same flow rate.
- Continue to hold the sample at the isothermal temperature under the oxygen atmosphere until the onset of the exothermic oxidation peak is observed.
- The Oxidative Induction Time (OIT) is the time from the introduction of oxygen to the onset of the exothermic oxidation.
5. Interpretation: A longer OIT indicates greater thermal-oxidative stability of the material.[11] This is a qualitative assessment of the degree of stabilization.[11]
Visualizations
Mechanism of Phosphite Antioxidant Action
References
- 1. specialchem.com [specialchem.com]
- 2. Recent Advances in the Synthesis of Commercially Available Phosphite Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. vurup.sk [vurup.sk]
- 4. researchgate.net [researchgate.net]
- 5. stabilization-technologies.com [stabilization-technologies.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Hydrolysis-resistant Phosphite Antioxidant Market - PW Consulting Chemical & Energy Research Center [pmarketresearch.com]
- 9. researchgate.net [researchgate.net]
- 10. Tris(2,4-di-tert-butylphenyl) phosphite | C42H63O3P | CID 91601 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. GSRS [precision.fda.gov]
- 12. Bis(2,4-di-tert-butylphenyl)pentaerythritol diphosphite | C33H50O6P2 | CID 93101 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. GSRS [precision.fda.gov]
Impact of processing temperature on Tris(2,4-di-tert-butylphenyl) phosphite performance
This technical support center provides troubleshooting guidance and frequently asked questions regarding the impact of processing temperature on the performance of Tris(2,4-di-tert-butylphenyl) phosphite (B83602) (a secondary antioxidant) in research, scientific, and drug development applications.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of Tris(2,4-di-tert-butylphenyl) phosphite in polymer formulations?
This compound is a secondary antioxidant that acts as a processing stabilizer.[1][2][3] Its main role is to protect polymers from thermal degradation at the high temperatures used during processing steps like extrusion and molding.[3][4][5] It functions by decomposing hydroperoxides, which are unstable byproducts of polymer oxidation, into non-reactive, stable products, thus preventing chain scission and crosslinking of the polymer chains.[2] This helps to maintain the polymer's molecular weight, prevent discoloration (yellowing), and preserve its mechanical properties.[5][6]
Q2: How does processing temperature affect the performance of this compound?
Processing temperature is a critical factor influencing the efficiency of this compound. As a phosphite antioxidant, it is most effective at the high temperatures typical of melt processing.[2] However, excessively high temperatures can accelerate its degradation. The ideal processing temperature is a balance between ensuring the polymer has the right viscosity for processing and not unnecessarily degrading the antioxidant.
Q3: What are the main degradation products of this compound at elevated temperatures?
At elevated processing temperatures, this compound can undergo oxidation and hydrolysis. The primary oxidation product is Tris(2,4-di-tert-butylphenyl) phosphate.[7] Hydrolysis, which can be exacerbated by the presence of moisture, can lead to the formation of 2,4-di-tert-butylphenol (B135424) and phosphoric acid.
Q4: Can this compound be used alone, or is it typically part of a stabilizer package?
This compound is a secondary antioxidant and is most effective when used in combination with a primary antioxidant, such as a hindered phenol (B47542) (e.g., Antioxidant 1010).[3][8] This combination creates a synergistic effect: the primary antioxidant scavenges free radicals, while the phosphite decomposes hydroperoxides, providing comprehensive protection to the polymer during processing and throughout its service life.[9][10]
Troubleshooting Guide
| Problem | Potential Cause Related to Temperature | Suggested Solution |
| Yellowing or Discoloration of the Polymer | Processing temperature is too high, leading to the degradation of the primary antioxidant and the polymer itself. | Optimize the processing temperature profile. Lower the temperature in the extruder zones to the minimum required for good melt flow. Ensure the residence time at high temperatures is not excessive. |
| Poor Melt Flow Stability (Increase in MFI) | Insufficient stabilization due to thermal degradation of the phosphite at excessively high processing temperatures. This leads to chain scission of the polymer. | Reduce the processing temperature. Ensure an adequate concentration of the phosphite antioxidant is used. Consider using a synergistic blend with a primary antioxidant for improved stability. |
| "Blooming" or Surface Haze on the Final Product | High processing temperatures can increase the mobility of the antioxidant within the polymer matrix, leading to its migration to the surface upon cooling.[11] This can also be caused by using a concentration of the antioxidant that is too high for its solubility in the polymer at a given temperature.[11] | Lower the processing temperature to reduce additive mobility. Optimize the antioxidant concentration to ensure it remains below the solubility limit in the polymer at processing temperatures. |
| Reduced Long-Term Thermal Stability | The phosphite antioxidant was consumed excessively during high-temperature processing, leaving an insufficient amount for long-term protection. | Lower the melt processing temperature to preserve more of the antioxidant for the product's service life. Ensure the initial concentration is sufficient for both processing and long-term stability requirements. |
Data Presentation
The following tables summarize the kind of quantitative data that can be generated to assess the performance of a phosphite-containing antioxidant system. The data below is illustrative of a study on a Vitamin E/phosphite blend in polypropylene (B1209903), demonstrating the effect of multiple extrusion passes on Melt Flow Index (MFI) and Yellowness Index (YI). A similar experimental design could be used to evaluate the effect of varying processing temperatures.
Table 1: Melt Flow Index (g/10 min) of Polypropylene with a Vitamin E/Phosphite Blend After Multiple Extrusion Passes
| Extrusion Pass | Reference (Phenolic Antioxidant) | Vitamin E/Phosphite Blend (500 ppm) |
| 1 | 11.7 | ~11 |
| 3 | 14.3 | ~11 |
| 5 | 16.6 | ~11 |
| (Data adapted from a study on Vitamin E/phosphite blends; illustrates the stabilizing effect on MFI)[12] |
Table 2: Yellowness Index (YI) of Polypropylene with a Vitamin E/Phosphite Blend After Multiple Extrusion Passes
| Extrusion Pass | Reference (Phenolic Antioxidant) | Vitamin E/Phosphite Blend (different ratios) |
| 1 | Lower YI | Higher YI, varies with blend ratio |
| 5 | Increase in YI | Increase in YI, plateaus at higher Vitamin E concentrations |
| (Data adapted from a study on Vitamin E/phosphite blends; illustrates the impact on color)[12] |
Experimental Protocols
Methodology for Evaluating Processing Stability
This protocol describes a typical experiment to assess the impact of processing temperature on the performance of this compound in a polymer like polypropylene (PP).
-
Compounding:
-
Dry blend the PP resin with a specific concentration of this compound (e.g., 0.1% w/w) and a primary antioxidant (e.g., 0.1% w/w hindered phenol).
-
Extrude the blend using a twin-screw extruder at different temperature profiles (e.g., Profile 1: 210-220-230-230°C; Profile 2: 230-240-250-250°C).[13]
-
Collect the extruded strands and pelletize them.
-
-
Specimen Preparation:
-
Injection mold the pellets into standard test specimens (e.g., tensile bars, color plaques) at a consistent melt temperature for each batch.
-
-
Performance Testing:
-
Melt Flow Index (MFI): Measure the MFI of the pellets from each processing temperature profile according to ISO 1133 (e.g., at 230°C with a 2.16 kg load for PP).[13] A smaller change in MFI indicates better stabilization.
-
Colorimetry (Yellowness Index - YI): Measure the YI of the molded plaques using a spectrophotometer according to ASTM E313.[13] A lower YI indicates better color stability.
-
Oxidative Induction Time (OIT): Determine the OIT of the samples using Differential Scanning Calorimetry (DSC) according to ASTM D3895. This measures the remaining oxidative stability.
-
Mandatory Visualizations
Caption: Antioxidant mechanism of primary and secondary stabilizers.
Caption: Experimental workflow for evaluating antioxidant performance.
Caption: Troubleshooting decision tree for processing issues.
References
- 1. specialchem.com [specialchem.com]
- 2. welltchem.com [welltchem.com]
- 3. How Antioxidant 168 Improves Thermal Stability in Plastics? [vinatiorganics.com]
- 4. Phosphites | Process Stabilizers for Plastics | amfine.com [amfine.com]
- 5. santplas.com [santplas.com]
- 6. nbinno.com [nbinno.com]
- 7. Contamination of dairy products with this compound and implications for human exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. How to Choose the Right Plastic Antioxidant Blend for Your Application [vinatiorganics.com]
- 9. How Does Phosphite Antioxidants Work? [vinatiorganics.com]
- 10. es.ahsanji.com [es.ahsanji.com]
- 11. specialchem.com [specialchem.com]
- 12. ppor.az [ppor.az]
- 13. researchgate.net [researchgate.net]
Reducing the migration of Tris(2,4-di-tert-butylphenyl) phosphite from packaging materials
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the migration of Tris(2,4-di-tert-butylphenyl) phosphite (B83602) (also known as Irgafos 168) from packaging materials.
Frequently Asked Questions (FAQs)
Q1: What is Tris(2,4-di-tert-butylphenyl) phosphite and why is it used in packaging?
This compound, commonly known by the trade name Irgafos 168, is a secondary phosphite antioxidant. It is added to polymers such as polypropylene (B1209903) (PP) and polyethylene (B3416737) (PE) to protect them from degradation during high-temperature processing.[1][2] Its primary function is to prevent oxidation, which can lead to the loss of mechanical properties, discoloration, and other undesirable changes in the polymer.[1]
Q2: What are the main degradation products of this compound?
The primary degradation products of concern are 2,4-di-tert-butylphenol (B135424) (DP1) and Tris(2,4-di-tert-butylphenyl) phosphate (B84403) (DP2 or I-168ate).[3][4][5] The formation of these products can be influenced by various factors, including extrusion, storage conditions, and exposure to UV light and sunlight.[3][5] The phosphate form is a major degradation product resulting from oxidation.[1][6][7] Another breakdown product, bis(2,4-di-tert-butylphenyl)phosphate (bDtBPP), has been identified as potentially detrimental to cell growth in bioprocessing applications.[8]
Q3: What factors influence the migration of this compound and its degradants?
Several factors can significantly impact the migration of these compounds from packaging materials:
-
Temperature: Higher temperatures increase the rate of migration.[9]
-
Time: Longer contact times between the material and the product lead to increased migration.[9]
-
Contact Medium (Simulant): The type of product or solvent in contact with the packaging plays a crucial role. Fatty or non-polar simulants like n-hexane, heptane, and ethanol (B145695) generally result in higher migration levels compared to aqueous, polar simulants.[10][11][12]
-
pH: A lower pH (more acidic condition) can increase the release of the antioxidant.[9]
-
UV Irradiation: Exposure to UV light can accelerate the degradation of the parent compound, which may affect the migration levels of its byproducts.[3][13]
-
Polymer Properties: The type and thickness of the polymer can also influence migration kinetics.[11]
Q4: What are the regulatory limits for migration?
Regulatory limits for food contact materials can vary by region. In the U.S., the FDA regulates such additives, and a specific migration limit of 60 mg/kg of food has been noted.[7] A safety assessment by the FDA concluded that based on a combined cumulative estimated daily intake (CEDI) of 0.09 mg/kg bw/day and an acceptable daily intake (ADI) of 1 mg/kg bw/day, there is no safety concern for its current authorized use levels.[2] It is crucial to consult the specific regulations applicable to your product and region.
Troubleshooting Guides
This section addresses common problems encountered during experimental work related to the migration of this compound.
Problem 1: High Levels of Migrated this compound or its Degradants Detected in Product/Simulant.
Possible Causes & Corrective Actions:
-
Inappropriate Material Selection: The chosen packaging material may not be suitable for the product's formulation or storage conditions.
-
Solution: Re-evaluate the polymer selection. Consider using materials with lower additive concentrations or incorporating a functional barrier layer to reduce migration.
-
-
Harsh Storage/Use Conditions: Elevated temperatures or prolonged exposure times are likely culprits.
-
Solution: Review and modify storage and handling protocols. If possible, reduce storage temperature and minimize the duration of contact.
-
-
Product-Packaging Interaction: The product formulation (e.g., high lipid content) may be aggressively extracting the additive.
-
Solution: Conduct compatibility studies with different packaging materials. If the product formulation cannot be changed, focus on sourcing packaging with a more robust composition.
-
-
Degradation from Sterilization: Sterilization methods, such as gamma irradiation, can accelerate the degradation of the antioxidant, leading to the formation of more mobile degradants like bDtBPP.[8]
-
Solution: Investigate alternative sterilization methods (e.g., ethylene (B1197577) oxide, autoclave if compatible) that have a lower impact on the polymer additives. Perform extractable studies post-sterilization to quantify the impact.
-
Problem 2: Inconsistent or Non-Reproducible Migration Results.
Possible Causes & Corrective Actions:
-
Contamination: this compound and its oxide are ubiquitous in laboratory environments, found in plasticware, reagents, and even purified water systems, which can lead to background contamination.[14]
-
Solution: Meticulously clean all glassware and use high-purity solvents. Run blank samples (simulant without contact with the test material) to establish a baseline and identify any background contamination.[14]
-
-
Variable Experimental Conditions: Minor fluctuations in temperature, time, or surface area-to-volume ratio can lead to significant variations.
-
Solution: Tightly control all experimental parameters. Use calibrated incubators and ensure the surface area-to-volume ratio is consistent across all samples as specified in standard testing protocols.[15]
-
-
Analytical Method Issues: Poor extraction efficiency or issues with chromatographic separation can affect results.
Data Presentation: Quantitative Migration Data
The following tables summarize quantitative data on the migration of this compound and its degradation products from polypropylene (PP) under various conditions.
Table 1: Migration of Tris(2,4-di-tert-butylphenyl) phosphate (DP2) from PP Films
| Food Simulant | Contact Time & Temperature | Leached Concentration |
|---|---|---|
| n-hexane | Not specified | Up to 53% of theoretical max.[4][10] |
| 50% Ethanol | 2 hours at 70°C | Up to 3500 µg/kg[10] |
| Food Simulant | 10 days at 4°C | ~0.02 µg/dm²[10] |
| Food Simulant | 10 days at 25°C | ~0.05 µg/dm²[10] |
Table 2: Influence of Processing on Irgafos 168 Concentration in PP
| Process Step | Concentration Change | Key Degradation Product |
|---|---|---|
| Extrusion | Decrease from 3.00% to 2.29%[5] | Phosphate (DP2)[3][5] |
| UV Irradiation | Significant acceleration of degradation[3][13] | 2,4-di-tert-butylphenol (DP1)[3][5] |
| Sunlight Exposure | Significant degradation | Phosphate (DP2)[3][4] |
Experimental Protocols
Protocol 1: General Migration Testing
This protocol provides a general framework for conducting a migration study based on common industry practices.[15][17][18]
Objective: To quantify the migration of this compound and its degradation products from a packaging material into a food or drug simulant.
Materials:
-
Test material (e.g., PP film) of known surface area.
-
Food/Drug Simulants (e.g., 10% ethanol for aqueous products, 95% ethanol or vegetable oil for fatty products).
-
Glass migration cells or containers.
-
Incubator or oven for controlled temperature.
-
Analytical instrumentation: GC-MS or LC-MS/MS.
Procedure:
-
Preparation: Cut the test material into specimens of a known surface area (e.g., 1 dm²). Clean the surface gently without using solvents.
-
Exposure: Place the specimen in a clean glass container. Add a known volume of the pre-heated simulant, ensuring the entire surface is in contact. The standard ratio is often 6 dm² of material per 1 kg (or 1 L) of simulant.
-
Incubation: Seal the container and place it in an incubator at the desired temperature and for the specified duration (e.g., 10 days at 40°C). These conditions should be chosen to represent the intended use and storage of the final product.
-
Sample Collection: After the incubation period, remove the test specimen. The simulant is now the test sample.
-
Analysis: Analyze the simulant to identify and quantify the migrated substances. This typically involves a liquid-liquid or solid-phase extraction to concentrate the analytes, followed by analysis using GC-MS or LC-MS/MS.[17]
-
Evaluation: Compare the measured migration levels against established regulatory limits or safety thresholds to assess compliance and risk.[17]
Protocol 2: Analytical Quantification using GC-MS
Objective: To quantify this compound and its primary degradation products in a simulant extract.
Instrumentation & Conditions (Example):
-
System: Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).
-
Column: Non-polar capillary column (e.g., DB-5ms).
-
Injector: Splitless mode.
-
Carrier Gas: Helium.
-
Oven Program: A temperature gradient program suitable to separate the analytes (e.g., start at 100°C, ramp to 300°C).
-
MS Detector: Operate in Selected Ion Monitoring (SIM) mode for enhanced sensitivity, monitoring characteristic ions for the parent compound and its degradants.[10]
Procedure:
-
Sample Preparation: Concentrate the simulant sample using an appropriate extraction method (e.g., solid-phase extraction). Reconstitute the final extract in a suitable solvent (e.g., dichloromethane (B109758) or hexane).
-
Calibration: Prepare a series of calibration standards of this compound and its degradation products in the same solvent.
-
Injection: Inject a known volume (e.g., 1 µL) of the prepared sample and calibration standards into the GC-MS.
-
Data Analysis: Integrate the peak areas for the target analytes in both the samples and the standards. Construct a calibration curve and calculate the concentration of each analyte in the sample. Express the final migration result in units such as mg/kg (of simulant) or µg/dm² (of packaging surface area).[10]
Visualizations
The following diagrams illustrate key pathways and workflows.
Caption: Degradation pathway of this compound.
Caption: Troubleshooting workflow for high migration levels.
References
- 1. welltchemicals.com [welltchemicals.com]
- 2. fda.gov [fda.gov]
- 3. Effects of Ultraviolet (UV) on Degradation of Irgafos 168 and Migration of Its Degradation Products from Polypropylene Films - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 8. Identification of a leachable compound detrimental to cell growth in single-use bioprocess containers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Kinetics of migration of antioxidants from polyolefins in natural environments as a basis for bioconversion studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. archimer.ifremer.fr [archimer.ifremer.fr]
- 15. farusa.dk [farusa.dk]
- 16. Quantification of Irgafos P-168 and Degradative Profile in Samples of a Polypropylene/Polyethylene Composite Using Microwave, Ultrasound and Soxhlet Extraction Techniques | MDPI [mdpi.com]
- 17. infinitalab.com [infinitalab.com]
- 18. Migration study of chemical additives from low density polyethylene (LDPE) into dahi - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Performance of Phosphite Antioxidants in Polypropylene
For Researchers, Scientists, and Drug Development Professionals
This guide offers an objective comparison of the performance of different phosphite (B83602) antioxidants in polypropylene (B1209903), supported by experimental data. The information is intended to assist researchers in selecting the appropriate stabilizers for their specific applications.
Mechanism of Action of Phosphite Antioxidants
Phosphite antioxidants function as secondary antioxidants, protecting the polymer during high-temperature processing. Their primary role is to decompose hydroperoxides (ROOH), which are formed during the initial stages of polymer oxidation. By converting hydroperoxides into non-radical, stable alcohols, phosphites prevent chain scission and crosslinking reactions that lead to the degradation of the polymer's mechanical and optical properties. This synergistic action with primary antioxidants, such as hindered phenols, is crucial for comprehensive stabilization.[1][2][3]
Caption: Mechanism of phosphite antioxidants in preventing polymer degradation.
Performance Comparison of Phosphite Antioxidants
The following table summarizes the performance of two common phosphite antioxidants, Hostanox P-EPQ (a phosphonite) and Irgafos 168, in polypropylene. It is important to note that the data is compiled from different studies, and direct comparison should be made with caution due to variations in experimental conditions.
| Performance Metric | Antioxidant System | Test Conditions | Result | Reference |
| Melt Flow Index (MFI) Stability | Hostanox P-EPQ | Multiple pass extrusion at 250°C | MFI Ratio (5th pass / 1st pass) = 1.02 - 1.03 | [4] |
| Irgafos 168 | Multiple pass extrusion at 250°C | MFI Ratio (5th pass / 1st pass) = 1.20 | [4] | |
| Color Stability (Yellowness Index) | Hostanox P-EPQ | Multiple pass extrusion at 250°C | YI Change (5th pass - 1st pass) = from -1.9 to max -0.2 | [4] |
| Irgafos 168 | Multiple pass extrusion at 250°C | YI Change (5th pass - 1st pass) = from -1.9 to 7.3 | [4] | |
| Oxidative Induction Time (OIT) | Hostanox P-EPQ + Irganox 1010 (6:4 ratio) | Isothermal at 180°C | 74.8 minutes | [5] |
| Irgafos 168 (0.1 wt%) | Isothermal DSC | 13 minutes (vs. 8 minutes for unstabilized PP) | [6] | |
| Unstabilized Polypropylene | Isothermal at 180°C | 0.8 minutes | [5] |
Note on other phosphite antioxidants: While Tris(nonylphenyl) phosphite (TNPP) is another commonly used phosphite antioxidant, directly comparable performance data under the conditions listed above was not available in the initial search results.[7]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Experimental Workflow for Antioxidant Performance Evaluation
Caption: A typical experimental workflow for evaluating antioxidant performance.
Melt Flow Index (MFI) Test
The Melt Flow Index is a measure of the ease of flow of a molten thermoplastic polymer. It is an indirect measure of molecular weight, where a higher MFI corresponds to a lower molecular weight and potentially more degradation.[8]
-
Standard: ASTM D1238, ISO 1133
-
Apparatus: Melt Flow Indexer
-
Procedure:
-
A specified amount of the polymer sample is loaded into the heated barrel of the MFI apparatus, which is maintained at a specific temperature (typically 230°C for polypropylene).
-
A standard weight (typically 2.16 kg for polypropylene) is applied to a piston, which forces the molten polymer to extrude through a standard die.
-
The extrudate is collected over a specified period.
-
The collected polymer is weighed, and the MFI is calculated in grams of polymer per 10 minutes (g/10 min).
-
Yellowness Index (YI) Test
The Yellowness Index quantifies the change in color of a polymer from white or colorless towards yellow, which is often an indicator of degradation.[4]
-
Standard: ASTM E313
-
Apparatus: Spectrophotometer or Colorimeter
-
Procedure:
-
The spectrophotometer is calibrated using a standard white reference.
-
A flat, opaque sample of the polymer is placed in the instrument's measurement port.
-
The instrument measures the tristimulus values (X, Y, Z) of the sample under a standard illuminant (e.g., D65).
-
The Yellowness Index is calculated from these values using the formula specified in ASTM E313.
-
Oxidative Induction Time (OIT) Test
Oxidative Induction Time is a measure of the thermal stability of a material to oxidative degradation. A longer OIT indicates better resistance to oxidation.[9]
-
Standard: ASTM D3895
-
Apparatus: Differential Scanning Calorimeter (DSC)
-
Procedure:
-
A small sample of the polymer (typically 5-10 mg) is placed in an open aluminum pan inside the DSC cell.
-
The sample is heated to a specified isothermal temperature (e.g., 180°C or 200°C for polypropylene) under an inert nitrogen atmosphere.
-
Once the temperature stabilizes, the atmosphere is switched to oxygen.
-
The time from the introduction of oxygen until the onset of the exothermic oxidation peak is recorded as the OIT.
-
References
- 1. Difference Between Phosphite Antioxidants and Phenolic Antioxidants [vinatiorganics.com]
- 2. researchgate.net [researchgate.net]
- 3. specialchem.com [specialchem.com]
- 4. europeanjournalofsciences.co.uk [europeanjournalofsciences.co.uk]
- 5. Synergistic antioxidant effect of phosphonite P⁃EPQ and hindered phenol in polypropylene [plaschina.com.cn]
- 6. Valoration of the Synthetic Antioxidant Tris-(Diterbutyl-Phenol)-Phosphite (Irgafos P-168) from Industrial Wastewater and Application in Polypropylene Matrices to Minimize Its Thermal Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. baoxuchem.com [baoxuchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Efficacy of Tris(2,4-di-tert-butylphenyl) phosphite Versus Other Secondary Antioxidants
For Researchers, Scientists, and Drug Development Professionals
In the realm of polymer science and pharmaceutical applications, maintaining the integrity of materials is paramount. Oxidative degradation, a common challenge, can compromise the stability and performance of polymers used in drug delivery systems, packaging, and medical devices. Secondary antioxidants play a crucial role in mitigating this degradation. This guide provides an objective comparison of the efficacy of Tris(2,4-di-tert-butylphenyl) phosphite (B83602), commonly known as Irgafos 168, against other prevalent secondary antioxidants. The following analysis is supported by experimental data to aid in the selection of the most appropriate stabilizer for your specific application.
Mechanism of Action: The Role of Secondary Antioxidants
Secondary antioxidants, also known as hydroperoxide decomposers, function by converting hydroperoxides (ROOH) into non-radical, stable products.[1] Hydroperoxides are formed during the initial stages of oxidation and can decompose into highly reactive radicals that propagate the degradation process.[2] Phosphite antioxidants, such as Tris(2,4-di-tert-butylphenyl) phosphite, catalytically reduce hydroperoxides to alcohols, thereby preventing chain scission and cross-linking of the polymer matrix.[3] This mechanism is often synergistic with primary antioxidants (radical scavengers), which interrupt the free-radical chain reactions.[4]
The primary reaction involves the phosphite ester (P(OR)₃) reacting with a hydroperoxide (ROOH) to form a phosphate (B84403) ester (O=P(OR)₃) and an alcohol (ROH).[4] This process effectively neutralizes the hydroperoxide before it can decompose into damaging radicals.
Caption: Mechanism of a secondary phosphite antioxidant.
Comparative Performance Data
The efficacy of a secondary antioxidant is evaluated based on its ability to maintain the physical and chemical properties of the polymer during processing and over its service life. Key performance indicators include the Melt Flow Index (MFI), which reflects changes in molecular weight; the Yellowness Index (YI), a measure of discoloration; and the Oxidation Induction Time (OIT), which indicates the material's resistance to thermo-oxidative degradation.
The following tables present a summary of comparative data for this compound and other commercially available secondary antioxidants. It is important to note that performance can vary depending on the polymer matrix, processing conditions, and the presence of other additives.
Table 1: Performance in Polypropylene (B1209903) (PP)
| Antioxidant | Melt Flow Index (MFI) Stability | Yellowness Index (YI) | Oxidation Induction Time (OIT) | Key Characteristics |
| This compound (Irgafos 168) | Excellent melt flow retention after multiple extrusions.[3] | Effective in preventing discoloration.[3] | Provides a significant increase in OIT. | Industry standard, good cost-performance balance, low volatility.[5] |
| Tris(nonylphenyl) phosphite (Weston TNPP) | Moderate effectiveness in long-term thermal aging; may require higher loading.[5] | Can cause some discoloration.[5] | - | Economical, but potential for higher volatility and regulatory concerns in some regions.[5] |
| Bis(2,4-di-tert-butylphenyl)pentaerythritol diphosphite (Doverphos S-9228) | Excels in maintaining mechanical properties and clarity.[5] | Good color stability.[3] | - | High performance, excellent hydrolytic stability, ideal for demanding applications.[5] |
| Tetrakis(2,4-di-tert-butylphenyl) 4,4'-biphenylene diphosphonite (P-EPQ) | Lower change in MFI compared to Irgafos 168. | Slight improvement in YI compared to Irgafos 168. | - | Superior thermal stability. |
Data synthesized from multiple sources; direct comparison should be made with caution as testing conditions may vary.
Table 2: Performance in Polyethylene (PE)
| Antioxidant | Melt Flow Index (MFI) Stability | Yellowness Index (YI) | Oxidation Induction Time (OIT) | Key Characteristics |
| This compound (Irgafos 168) | Provides excellent processing stability and reduces gel formation.[5] | - | - | Effective in various PE grades. |
| Tris(nonylphenyl) phosphite (Weston TNPP) | Economical but may require higher loading for similar performance.[5] | - | - | - |
| Bis(2,4-di-tert-butylphenyl)pentaerythritol diphosphite (Doverphos S-9228) | Ideal for HDPE pipes (B44673) where long-term durability is critical.[5] | - | - | High performance and long-term stability. |
Data synthesized from multiple sources; direct comparison should be made with caution as testing conditions may vary.
Experimental Protocols
To ensure accurate and reproducible comparisons of antioxidant performance, standardized testing methodologies are crucial. The following are summaries of the key experimental protocols for determining MFI, YI, and OIT.
Melt Flow Index (MFI) Measurement
This test measures the rate of extrusion of a molten thermoplastic resin through a die of a specified length and diameter under prescribed conditions of temperature and load. A stable MFI after multiple processing steps indicates effective stabilization against polymer chain degradation.[3]
Caption: General workflow for MFI measurement.
-
Apparatus: A standard melt flow indexer.
-
Procedure:
-
A specified amount of the polymer pellets is loaded into the heated barrel of the MFI apparatus.
-
The material is preheated for a specified time to reach the test temperature (e.g., 230°C for polypropylene).
-
A standard weight is applied to the piston to force the molten polymer through the die.
-
The extrudate is collected over a set period, and its mass is measured.
-
-
Expression of Results: MFI is reported in grams of polymer per 10 minutes (g/10 min).
Yellowness Index (YI) Measurement
This test quantifies the degree of yellowness of a plastic sample, which is an indicator of degradation.
-
Apparatus: A spectrophotometer capable of measuring color coordinates.
-
Procedure:
-
Test plaques of a standard thickness are molded from the stabilized polymer.
-
The spectrophotometer is calibrated using a standard white reference.
-
The tristimulus values (X, Y, Z) of the sample are measured.
-
-
Calculation: The Yellowness Index is calculated using the formula: YI = [100(CₓX - C₂Z)] / Y, where Cₓ and C₂ are coefficients that depend on the illuminant and observer. For ASTM E313, under illuminant C and a 2° observer, the formula is often simplified.[3]
Oxidation Induction Time (OIT) Measurement
This test determines the time it takes for the onset of oxidative degradation of a material at an elevated temperature in an oxygen atmosphere. A longer OIT indicates better thermo-oxidative stability.
-
Apparatus: A Differential Scanning Calorimeter (DSC).
-
Procedure:
-
A small sample of the material is placed in an aluminum pan within the DSC cell.
-
The cell is purged with an inert gas (e.g., nitrogen) while the sample is heated to a specified isothermal temperature (e.g., 200°C for polyethylene).
-
Once the temperature stabilizes, the purge gas is switched to oxygen.
-
The time from the introduction of oxygen until the onset of the exothermic oxidation peak is recorded as the OIT.
-
-
Expression of Results: OIT is reported in minutes.
Conclusion
This compound (Irgafos 168) remains a widely used and effective secondary antioxidant, offering a good balance of performance and cost for a variety of polymer applications.[5] It demonstrates excellent efficacy in maintaining melt flow stability and preventing discoloration in polymers like polypropylene and polyethylene.[3][5] For applications requiring superior hydrolytic stability or performance under extremely high temperatures, other phosphites such as Doverphos S-9228 may offer advantages.[5] The choice of the optimal secondary antioxidant will ultimately depend on the specific polymer, processing conditions, end-use environment, and regulatory requirements. It is recommended to conduct in-house evaluations using the standardized protocols outlined in this guide to determine the most suitable stabilizer for your particular needs.
References
A Comparative Performance Analysis of Irgafos 168 and Other Commercial Phosphite Stabilizers
In the realm of polymer science and pharmaceutical applications, the stability and integrity of polymeric materials are of paramount importance. Phosphite (B83602) stabilizers, a class of secondary antioxidants, play a crucial role in protecting polymers from degradation during high-temperature processing and throughout their service life. This guide provides a comprehensive comparison of the performance of Irgafos 168, a widely used phosphite stabilizer, with other commercial alternatives. The following sections present a detailed analysis based on experimental data, outlining key performance indicators, experimental methodologies, and the underlying mechanisms of action.
Performance Data Summary
The efficacy of phosphite stabilizers is evaluated based on their ability to maintain the physical and chemical properties of the polymer. Key performance indicators include Melt Flow Index (MFI) or Melt Volume Rate (MVR) for processing stability, Yellowness Index (YI) for color stability, and Oxidative Induction Time (OIT) for long-term thermal stability. The following tables summarize the performance data of Irgafos 168 in comparison to other commercial phosphite stabilizers in polypropylene (B1209903) (PP).
Table 1: General Properties of Commercial Phosphite Stabilizers
| Stabilizer | Chemical Name | Key Features |
| Irgafos 168 | Tris(2,4-di-tert-butylphenyl) phosphite | High hydrolytic stability, low volatility, extensive performance data available. |
| Doverphos S-9228 | Bis(2,4-dicumylphenyl) pentaerythritol (B129877) diphosphite | High molecular weight, low volatility, high phosphorus content, excellent thermal and hydrolytic stability.[1] |
| Weston 618F | Distearyl pentaerythritol diphosphite | Effective color and molecular weight stabilizer for various polymers. |
| Ultranox 626 | Bis(2,4-di-tert-butylphenyl)pentaerythritol diphosphite | High-performance solid organophosphite with excellent color stability. |
| Alkanox 240 | This compound | Organo-phosphite antioxidant with excellent hydrolytic stability and low volatility. |
| Hostanox P-EPQ | Tetrakis(2,4-di-tert-butylphenyl) 4,4'-biphenylene diphosphonite | Phosphonite stabilizer with superior antioxidant performance and thermal stability due to higher phosphorus content and unique P-C bond.[2] |
Table 2: Performance in Polypropylene (PP) After Multiple Extrusions
Experimental conditions may vary between studies.
| Stabilizer System | Polymer | Extrusion Passes | Melt Volume Rate (MVR) Change | Yellowness Index (YI) Change | Reference |
| Irgafos 168 + Irganox 1010 | iPP | 5 | Significant increase, indicating degradation | Substantial increase in yellowness | [2] |
| Hostanox P-EPQ + Irganox 1010 | iPP | 5 | MVR of modified sample was 19.8% of pure iPP | YI of modified sample was 79.9% of pure iPP | [2] |
| Alkanox P-24 (500ppm) | PP | 5 | Marked increase from 11.7 to 16.6 (for reference system) | Significant color formation | [3][4] |
| Alkanox P-240 (1000ppm) | PP | 5 | Synergistic effect with Vitamin E, better MFI protection than reference | High color formation | [3][4] |
Table 3: Long-Term Thermal Stability of Stabilized Polypropylene (PP)
Experimental conditions may vary between studies.
| Stabilizer System | Polymer | Test Temperature (°C) | Oxidative Induction Time (OIT) (min) | Reference |
| Pure iPP | iPP | 180 | 0.8 | [2] |
| Irgafos 168 + Irganox 1010 | PP | Not Specified | - | [5] |
| Hostanox P-EPQ + Irganox 1010 (6/4 ratio) | iPP | 180 | 74.8 | [2] |
| PP with recovered Irgafos 168 | PP | Not Specified | 13 | [6] |
| PP without additive | PP | Not Specified | 8 | [6] |
Mechanism of Action of Phosphite Stabilizers
Phosphite stabilizers function as secondary antioxidants by interrupting the auto-oxidation cycle of polymers. During processing and exposure to heat, hydroperoxides (ROOH) are formed, which can decompose into highly reactive radicals that lead to polymer chain scission and cross-linking. Phosphite stabilizers react with these hydroperoxides, converting them into non-radical, stable alcohols, thereby preventing further degradation. This mechanism is synergistic with primary antioxidants (hindered phenols), which scavenge free radicals.[7]
Figure 1: Mechanism of phosphite stabilizers in preventing polymer degradation.
Experimental Protocols
The performance data presented in this guide are based on standardized experimental protocols designed to evaluate the effectiveness of polymer stabilizers.
Melt Flow Index (MFI) / Melt Volume Rate (MVR) Analysis
This test determines the ease of flow of a molten polymer, which is indicative of its molecular weight and the extent of degradation. A stable MFI after multiple processing steps suggests effective stabilization.
-
Standard: ASTM D1238, ISO 1133
-
Apparatus: Melt Flow Indexer
-
Procedure: A specified amount of the polymer is heated in a barrel to a set temperature (e.g., 230 °C for PP). A standard weight is then applied to a piston, forcing the molten polymer through a capillary die. The extrudate is collected over a specific time period and weighed to determine the MFI in grams per 10 minutes.
Yellowness Index (YI) Measurement
The Yellowness Index quantifies the change in color of a polymer, which is often a sign of degradation. A lower YI indicates better color stability.
-
Standard: ASTM E313
-
Apparatus: Spectrophotometer or Colorimeter
-
Procedure: The instrument measures the tristimulus values (X, Y, Z) of the polymer sample. The Yellowness Index is then calculated using a standard formula. Measurements are typically taken before and after processing or aging to determine the change in YI.
Oxidative Induction Time (OIT)
OIT is a measure of the thermal-oxidative stability of a material. A longer OIT indicates a higher resistance to oxidation at elevated temperatures.
-
Standard: ASTM D3895
-
Apparatus: Differential Scanning Calorimeter (DSC)
-
Procedure: A small sample of the stabilized polymer is placed in the DSC cell and heated to a specific isothermal temperature (e.g., 180-210 °C) under a nitrogen atmosphere. Once the temperature stabilizes, the atmosphere is switched to oxygen. The OIT is the time from the introduction of oxygen until the onset of the exothermic oxidation peak.
Figure 2: General experimental workflow for evaluating phosphite stabilizer performance.
Conclusion
The selection of an appropriate phosphite stabilizer is critical for ensuring the processability and long-term stability of polymeric materials. Irgafos 168 is a well-established and effective processing stabilizer with a strong history of performance. However, for applications requiring superior thermal stability and color retention, particularly under harsh processing conditions, newer generation phosphites and phosphonites such as Hostanox P-EPQ and Doverphos S-9228 may offer enhanced performance. The choice of stabilizer should be guided by the specific polymer, processing conditions, and end-use requirements of the application. Synergistic combinations with primary antioxidants are often employed to achieve optimal stabilization.
References
- 1. partinchem.com [partinchem.com]
- 2. Synergistic antioxidant effect of phosphonite P⁃EPQ and hindered phenol in polypropylene [plaschina.com.cn]
- 3. ppor.az [ppor.az]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. How Does Phosphite Antioxidants Work? [vinatiorganics.com]
A Comparative Guide to the Long-Term Stability of Polymers With and Without Tris(2,4-di-tert-butylphenyl) phosphite
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the long-term stability of various polymers with and without the addition of Tris(2,4-di-tert-butylphenyl) phosphite (B83602). This phosphite-based secondary antioxidant, commonly known by the trade name Irgafos® 168, plays a crucial role in preventing the degradation of polymers during high-temperature processing and throughout their service life.[1][2] The following sections present supporting experimental data, detailed methodologies for key experiments, and visualizations of the underlying stabilization mechanisms.
The Role of Tris(2,4-di-tert-butylphenyl) phosphite in Polymer Stabilization
This compound is a hydrolytically stable organophosphite that functions as a secondary antioxidant.[3] Its primary mechanism of action involves the decomposition of hydroperoxides, which are unstable intermediates formed during the auto-oxidation of polymers.[2] By converting these hydroperoxides into stable, non-radical products, it prevents chain scission and crosslinking of the polymer chains, thus preserving the material's molecular weight and mechanical properties.[1] This action also prevents discoloration, particularly yellowing, which is a common sign of polymer degradation.[3]
This secondary antioxidant works synergistically with primary antioxidants, such as hindered phenols (e.g., Irganox® 1010).[4] The primary antioxidant scavenges free radicals, while the phosphite stabilizer decomposes the hydroperoxides formed, extending the effectiveness and lifespan of the primary antioxidant.[3]
Data Presentation: A Comparative Analysis
The following tables summarize the quantitative data from various studies, highlighting the enhanced stability of polymers formulated with this compound.
Table 1: Performance in Recycled Polycarbonate (PC)
| Property | Without this compound | With 2000 ppm this compound | Improvement |
| Elastic Modulus | Baseline | 19% increase[5] | Enhanced stiffness and rigidity. |
| Elongation at Break | Baseline | 28% increase[5] | Increased ductility and resistance to fracture. |
| Impact Strength | Baseline | 28% increase[5][6] | Improved toughness and resistance to sudden impact. |
| Yellowness Index | 1.36[5] | Significantly reduced (up to 96% reduction)[5] | Greatly improved color stability and aesthetics. |
Table 2: Performance in Polycarbonate/Acrylonitrile Butadiene Styrene (PC/ABS) Blends After Accelerated Weathering
| Formulation | Initial Chip Impact Strength (ft-lbs/in) | Chip Impact Strength After 499 hours (ft-lbs/in) | Retention of Impact Strength |
| Neat PC/ABS Blend (with 0.1% this compound) | 20.3[7] | 9.7 (partial break)[7] | ~48% |
| PC/ABS with additional stabilizers (including 0.1% this compound) | 19.9[8] | 10.5 (non-break)[8] | ~53% (with improved failure mode) |
Table 3: Performance in High-Density Polyethylene (HDPE) Geomembranes
| Polymer System | Key Finding |
| HDPE with a stabilization package including this compound | The combination of a hindered phenolic primary antioxidant and a phosphite processing stabilizer like this compound is effective in preventing degradation during manufacturing and ensuring long-term stability.[9][10] The tensile breaking elongation remained essentially unchanged after 1000 days of oven aging at 85°C and 65°C.[9] |
Table 4: Performance in Polypropylene (PP)
| Polymer System | Key Finding |
| Polypropylene | The addition of this compound, often in synergy with a primary antioxidant, significantly improves the thermal stability of polypropylene.[11] It is particularly effective in preventing degradation during high-temperature processing.[12] |
Experimental Protocols
The data presented above is derived from standardized testing methodologies designed to simulate the long-term aging of polymers. Key experimental protocols include:
Accelerated Aging
-
Objective: To simulate the effects of long-term environmental exposure (e.g., heat, humidity, UV radiation) in a condensed timeframe.
-
Apparatus: Forced air circulating oven, UV weathering chamber.
-
Procedure (Thermal Aging):
-
Prepare standardized test specimens of the polymer with and without the phosphite stabilizer.
-
Place the specimens in a forced air oven at an elevated temperature (e.g., 70°C, 85°C, 110°C) for a specified duration (e.g., 500 hours, 1000 hours).
-
Remove specimens at predetermined intervals for analysis of mechanical and physical properties.
-
-
Procedure (UV Weathering):
-
Place test specimens in a weatherometer.
-
Expose the specimens to a controlled cycle of UV radiation, temperature, and humidity, according to standards such as ASTM G26-90.[13]
-
Periodically remove specimens to evaluate changes in properties like impact strength and color.
-
Mechanical Property Testing
-
Tensile Testing (ASTM D638):
-
Objective: To determine the tensile strength, elongation at break, and elastic modulus of the material.
-
Procedure: Dumbbell-shaped specimens are pulled at a constant rate of speed until they fracture. The force and displacement are recorded to generate a stress-strain curve.
-
-
Impact Testing (ASTM D4508-90 - Chip Impact):
-
Objective: To measure the energy absorbed by a material during fracture, indicating its toughness.
-
Procedure: A weighted pendulum strikes a notched or unnotched specimen. The energy lost by the pendulum is a measure of the material's impact strength.[7]
-
Colorimetric Analysis
-
Yellowness Index (ASTM D1925):
-
Objective: To quantify the degree of yellowing in a plastic material.
-
Apparatus: Spectrophotometer or colorimeter.
-
Procedure: The instrument measures the light transmittance or reflectance of the specimen at different wavelengths to calculate the yellowness index.[13]
-
Mandatory Visualizations
The following diagrams illustrate the key mechanisms and workflows described in this guide.
Caption: Mechanism of polymer degradation and stabilization by this compound.
Caption: General experimental workflow for evaluating polymer stability.
References
- 1. specialchem.com [specialchem.com]
- 2. welltchemicals.com [welltchemicals.com]
- 3. santplas.com [santplas.com]
- 4. diva-portal.org [diva-portal.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. EP0924248A1 - Stabilization of polycarbonate/ABS blends with mixtures of hindered amines and UV absorbers - Google Patents [patents.google.com]
- 8. US5990208A - Stabilization of polycarbonate/ABS blends with mixtures of hindered amines and UV absorbers - Google Patents [patents.google.com]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. scispace.com [scispace.com]
- 11. mdpi.com [mdpi.com]
- 12. welltchemicals.com [welltchemicals.com]
- 13. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
A Comparative Guide to HPLC and GC-MS for the Analysis of Phosphite Antioxidants
For researchers, scientists, and drug development professionals, the accurate and reliable quantification of phosphite (B83602) antioxidants, such as Tris(2,4-di-tert-butylphenyl)phosphite (e.g., Irgafos 168), is critical for quality control, stability studies, and safety assessment of various materials, including polymers and pharmaceutical packaging. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful analytical techniques that can be employed for this purpose. This guide provides an objective comparison of these methods, supported by experimental data, to assist in selecting the most appropriate technique for your analytical needs.
Methodology Comparison
The choice between HPLC and GC-MS for the analysis of phosphite antioxidants is fundamentally dictated by the physicochemical properties of the analyte. Phosphite antioxidants like Irgafos 168 are large, non-volatile molecules, which makes their direct analysis by GC-MS challenging without sample derivatization or pyrolysis.[1] HPLC, on the other hand, is well-suited for the analysis of such non-volatile compounds.[2][3]
A cross-validation of results from these two distinct analytical approaches is a rigorous method to ensure the accuracy and reliability of the data. This involves developing and validating separate methods for HPLC and GC-MS and then comparing the quantitative results obtained from the analysis of the same sample.
Data Presentation: A Comparative Summary
| Performance Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Analyte Form | Intact phosphite antioxidant | Degradation product (e.g., 2,4-di-tert-butylphenol) after hydrolysis or pyrolysis |
| Linearity (r²) | > 0.999[1][4] | > 0.999[5] |
| Limit of Detection (LOD) | 0.011–0.151 µg/mL[1] | 0.20 µg/L (for 2,4-di-tert-butylphenol)[5] |
| Limit of Quantitation (LOQ) | 0.031–0.393 µg/mL[1] | 0.45 µg/L (for 2,4-di-tert-butylphenol)[5] |
| Accuracy (% Recovery) | 80.39%–104.31%[1] | 81.83%–115.21%[5] |
| Precision (%RSD) | Intraday: 0.25%–3.17%, Interday: 0.47%–3.48%[1] | 0.10%–4.54%[5] |
| Sample Throughput | Moderate to High[6] | Moderate |
| Derivatization Required | No | Yes (Hydrolysis or Pyrolysis) |
Disclaimer: The data in this table is compiled from multiple sources and does not represent a direct head-to-head comparison from a single study.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical procedure. The following sections provide representative protocols for the analysis of a common phosphite antioxidant, Tris(2,4-di-tert-butylphenyl)phosphite, using HPLC and GC-MS.
High-Performance Liquid Chromatography (HPLC) Protocol
HPLC is a robust method for the direct quantification of intact phosphite antioxidants.
1. Sample Preparation:
-
Accurately weigh the sample and dissolve it in a suitable solvent such as isopropanol (B130326) or a mixture of dichloromethane (B109758) and cyclohexane.[4]
-
Filter the sample solution through a 0.45 µm filter prior to injection.
2. HPLC Conditions:
-
Instrument: A standard HPLC system with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm × 4.6 mm, 5 µm particle size) is commonly used.[1]
-
Mobile Phase: A gradient elution using a mixture of acetonitrile, methanol, and water is often employed. For example, a gradient of methanol/acetonitrile/acetic acid-water (1:99, v/v) can be used.[1]
-
Flow Rate: A typical flow rate is 1.0 mL/min.[1]
-
Column Temperature: Maintained at 35°C.[1]
-
Detection: UV detection at 277 nm.[1]
-
Injection Volume: 10 µL.[1]
3. Data Analysis:
-
Identify the phosphite antioxidant peak by comparing its retention time with that of a reference standard.
-
Quantify the compound by constructing a calibration curve using a series of standard solutions of known concentrations.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol via Saponification
This method involves the chemical breakdown (saponification) of the phosphite antioxidant into a more volatile compound, 2,4-di-tert-butylphenol (B135424), which is then analyzed by GC-MS.[7]
1. Sample Preparation and Saponification:
-
Extract the phosphite antioxidant from the sample matrix by dissolving the sample in a suitable solvent (e.g., xylene) with heating, followed by precipitation of the polymer with a non-solvent.[7]
-
To the extracted antioxidant, add a methanolic solution of potassium hydroxide.[7]
-
Reflux the mixture to saponify the phosphite ester to 2,4-di-tert-butylphenol.[7]
-
After cooling, neutralize the solution and extract the 2,4-di-tert-butylphenol into a suitable organic solvent.
2. GC-MS Conditions:
-
Instrument: Gas chromatograph coupled to a mass spectrometer.[5]
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Injector Temperature: Typically set around 250-280°C.
-
Oven Temperature Program: A temperature gradient is used to separate the components. For example, start at a lower temperature and ramp up to a final temperature to ensure good separation of the analyte from other components.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis or full scan for qualitative identification.
-
3. Data Analysis:
-
Identify the 2,4-di-tert-butylphenol peak based on its retention time and mass spectrum compared to a standard.
-
Quantify the amount of 2,4-di-tert-butylphenol and relate it back to the original concentration of the phosphite antioxidant using stoichiometry.
Visualizations
Experimental and Analytical Workflows
Caption: Comparative workflows for HPLC and GC-MS analysis of phosphite antioxidants.
Logical Relationship for Method Cross-Validation
Caption: Logical workflow for the cross-validation of HPLC and GC-MS methods.
References
- 1. Determination of the Contents of Antioxidants and Their Degradation Products in Sodium Chloride Injection for Blood Transfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 3. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 4. agilent.com [agilent.com]
- 5. researchgate.net [researchgate.net]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. researchgate.net [researchgate.net]
Comparative analysis of the degradation pathways of various phosphite antioxidants
A deep dive into the degradation pathways of common phosphite (B83602) antioxidants reveals critical differences in their stability and performance. This guide offers a comparative analysis of Tris(2,4-di-tert-butylphenyl)phosphite (a common hindered phenolic phosphite), Tris(nonylphenyl) phosphite (TNPP), and Bis(2,4-di-tert-butylphenyl)pentaerythritol diphosphite, focusing on their degradation mechanisms, performance under oxidative stress, and the analytical methods used for their evaluation.
Phosphite antioxidants are crucial stabilizers in various materials, including plastics and pharmaceuticals, where they primarily function as secondary antioxidants by decomposing hydroperoxides. However, their efficacy is intrinsically linked to their own stability, as they are susceptible to degradation through oxidation and hydrolysis. Understanding these degradation pathways is paramount for selecting the appropriate antioxidant for a specific application and ensuring long-term product integrity.
The primary degradation pathways for phosphite antioxidants are:
-
Oxidation: In the presence of oxygen and hydroperoxides, the trivalent phosphorus (P(III)) in phosphites is oxidized to its pentavalent state (P(V)), forming the corresponding phosphate. While this is the intended antioxidant mechanism, it consumes the active phosphite.
-
Hydrolysis: Susceptibility to water can lead to the hydrolysis of the ester linkages in phosphite antioxidants. This process can be catalyzed by acidic or basic conditions and elevated temperatures, resulting in the formation of phenols and phosphoric acid. The stability against hydrolysis is a key differentiator among various phosphite antioxidants.
Comparative Performance Data
To provide a clear comparison of the performance of these selected phosphite antioxidants, the following table summarizes key data points related to their stability and efficiency.
| Antioxidant | Chemical Structure | Primary Degradation Pathway(s) | Key Degradation Product(s) | Relative Hydrolytic Stability | Relative Thermal Stability | Performance Indicator (e.g., OIT in Polypropylene) |
| Tris(2,4-di-tert-butylphenyl)phosphite | Hindered Aryl Phosphite | Oxidation & Hydrolysis | Tris(2,4-di-tert-butylphenyl)phosphate, 2,4-di-tert-butylphenol (B135424) (DBP) | High[1] | Good[2] | Effective in increasing OIT[3][4] |
| Tris(nonylphenyl) phosphite (TNPP) | Aryl Phosphite | Oxidation & Hydrolysis | Tris(nonylphenyl)phosphate, Nonylphenol | Moderate to Low[5] | Moderate | Generally lower OIT compared to hindered phosphites |
| Bis(2,4-di-tert-butylphenyl)pentaerythritol diphosphite | Diphosphite | Oxidation & Hydrolysis | Corresponding phosphate, 2,4-di-tert-butylphenol (DBP) | High[5] | High | High performance, often superior to simpler phosphites |
Degradation Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the primary degradation pathways for the compared phosphite antioxidants.
Experimental Protocols
1. Oxidation Induction Time (OIT) Measurement (ASTM D3895)
The Oxidative Induction Time (OIT) is a standardized test used to assess the thermal oxidative stability of a material.[6][7][8] It measures the time until the onset of autocatalytic oxidation of a sample held at a specified temperature in an oxygen atmosphere. A longer OIT indicates greater stability.
-
Apparatus: Differential Scanning Calorimeter (DSC).
-
Procedure:
-
A small sample (typically 5-10 mg) of the polymer containing the antioxidant is placed in an open aluminum pan.
-
The sample is heated to the isothermal test temperature (e.g., 200°C for polypropylene) under an inert nitrogen atmosphere.[3]
-
Once the temperature has stabilized, the atmosphere is switched to pure oxygen at a constant flow rate.
-
The time from the introduction of oxygen until the onset of the exothermic oxidation peak is recorded as the OIT.[3]
-
2. Hydroperoxide Decomposition Assay
This assay directly measures the primary function of phosphite antioxidants – the decomposition of hydroperoxides.
-
Apparatus: UV-Vis Spectrophotometer or HPLC.
-
Procedure:
-
A solution of the phosphite antioxidant is prepared in a suitable solvent (e.g., chlorobenzene).
-
A solution of a model hydroperoxide, such as cumene (B47948) hydroperoxide, is prepared in the same solvent.
-
The two solutions are mixed in a thermostated reaction vessel.
-
The concentration of the hydroperoxide is monitored over time by a suitable analytical method, such as iodometric titration or chromatography.
-
The rate of decomposition is calculated from the decrease in hydroperoxide concentration.
-
3. Quantification of Degradation Products by HPLC
High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying the parent antioxidant and its degradation products.[9]
-
Apparatus: HPLC system with a UV or Mass Spectrometric (MS) detector.
-
Mobile Phase: A gradient of organic solvents (e.g., acetonitrile, methanol) and water is typically used for separation on a reverse-phase column (e.g., C18).[9]
-
Procedure:
-
The antioxidant and its degradation products are extracted from the sample matrix using a suitable solvent.
-
The extract is injected into the HPLC system.
-
The compounds are separated based on their polarity and detected by the UV or MS detector.
-
Quantification is achieved by comparing the peak areas of the analytes to those of known standards.
-
4. Analysis of Degradation Products by GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is another valuable tool for the identification and quantification of volatile and semi-volatile degradation products.[2]
-
Apparatus: GC-MS system.
-
Procedure:
-
Similar to HPLC, the analytes are first extracted from the sample.
-
The extract is injected into the GC, where the compounds are separated based on their boiling points and interaction with the stationary phase.
-
The separated compounds then enter the MS, which provides mass spectra that can be used for identification by comparison to spectral libraries.
-
Quantification can be performed using calibration standards.
-
Conclusion
The choice of a phosphite antioxidant should be based on a thorough understanding of its degradation pathways and its stability under the intended application's conditions. Hindered aryl phosphites like Tris(2,4-di-tert-butylphenyl)phosphite and diphosphites such as Bis(2,4-di-tert-butylphenyl)pentaerythritol diphosphite generally offer superior hydrolytic and thermal stability compared to non-hindered aryl phosphites like TNPP. This enhanced stability translates to a longer service life and better performance in demanding applications. The formation of degradation products, some of which may have their own toxicological profiles, also needs to be considered. The experimental protocols outlined provide a framework for the comparative evaluation of different phosphite antioxidants, enabling researchers and drug development professionals to make informed decisions based on empirical data.
References
- 1. plastics-rubber.basf.com [plastics-rubber.basf.com]
- 2. shimadzu.com [shimadzu.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. store.astm.org [store.astm.org]
- 7. standards.iteh.ai [standards.iteh.ai]
- 8. store.astm.org [store.astm.org]
- 9. Determination of the Contents of Antioxidants and Their Degradation Products in Sodium Chloride Injection for Blood Transfusion - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Cost-Effectiveness of Tris(2,4-di-tert-butylphenyl) phosphite in Polymer Stabilization: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Tris(2,4-di-tert-butylphenyl) phosphite (B83602), commonly known as Irgafos 168, with other leading polymer stabilizers. The following sections present a detailed analysis of its performance, cost-effectiveness, and underlying stabilization mechanisms, supported by experimental data and protocols to aid in the selection of the most appropriate antioxidant for your specific application.
Performance and Cost-Effectiveness Comparison
Tris(2,4-di-tert-butylphenyl) phosphite stands out as a versatile and cost-effective secondary antioxidant, offering a balanced performance profile for a wide range of polymers, particularly polyolefins like polyethylene (B3416737) (PE) and polypropylene (B1209903) (PP).[1][2] It is frequently used in synergy with primary antioxidants, such as hindered phenols, to provide comprehensive protection against thermo-oxidative degradation during processing and throughout the polymer's service life.[1]
Quantitative Performance Data
The following tables summarize the comparative performance of this compound against other common phosphite stabilizers. Data has been synthesized from various technical sources and research articles.
Table 1: Comparison of Key Performance Indicators for Phosphite Stabilizers in Polyolefins
| Stabilizer | Chemical Name | Melt Flow Index (MFI) Stability | Color Retention (Yellowness Index) | Long-Term Thermal Stability (OIT) | Hydrolytic Stability |
| Irgafos 168 | This compound | Excellent | Excellent | Good | High |
| Weston TNPP | Tris(nonylphenyl) phosphite | Moderate | Fair to Good | Moderate | Moderate |
| Doverphos S-9228 | Bis(2,4-dicumylphenyl) pentaerythritol (B129877) diphosphite | Excellent | Excellent | Very Good | Outstanding |
Note: Performance ratings are relative and can vary depending on the specific polymer, processing conditions, and concentration of the stabilizer.
Table 2: Cost-Effectiveness Analysis
| Stabilizer | Typical Price Range (USD/kg) | Relative Cost Index | Key Strengths | Key Weaknesses |
| Irgafos 168 | $5 - $10 | 1.0 | Versatile, good overall performance, widely available | Moderate long-term thermal stability compared to high-end phosphites |
| Weston TNPP | $3 - $6 | 0.6 - 0.8 | Low cost | Higher volatility, potential for discoloration, regulatory concerns in some regions |
| Doverphos S-9228 | $10 - $20+ | 2.0 - 3.0+ | Superior thermal and hydrolytic stability, low volatility | High cost |
Disclaimer: Prices are estimates for comparison purposes and can vary significantly based on supplier, volume, and market conditions. The price for TNPP was noted to have a price increase in 2022.[3]
Polymer Degradation and Stabilization Mechanism
The primary role of a secondary phosphite antioxidant like this compound is to decompose hydroperoxides (ROOH), which are unstable byproducts formed during the oxidation of polymers.[4] By converting these hydroperoxides into stable alcohols, phosphite stabilizers interrupt the degradation chain reaction, thus preventing polymer chain scission and crosslinking, which lead to the deterioration of mechanical properties and discoloration.
References
A Comparative Performance Analysis of Tris(2,4-di-tert-butylphenyl) phosphite in Polymer Stabilization
For Researchers, Scientists, and Drug Development Professionals
In the realm of polymer science and pharmaceutical applications, maintaining the integrity of polymeric materials is paramount. Oxidative degradation, initiated by heat, light, and residual catalysts, can compromise the mechanical and aesthetic properties of polymers, leading to a shortened product lifespan. Tris(2,4-di-tert-butylphenyl) phosphite (B83602), commercially known as Irgafos 168, is a widely utilized secondary antioxidant designed to protect polymers from such degradation during high-temperature processing. This guide provides an objective comparison of its performance against other industry-standard antioxidants, supported by experimental data and detailed methodologies.
Executive Summary
Tris(2,4-di-tert-butylphenyl) phosphite is a highly effective organophosphite stabilizer that functions as a secondary antioxidant. Its primary mechanism involves the decomposition of hydroperoxides, which are key intermediates in the oxidative degradation of polymers. By converting these reactive species into stable, non-radical products, it prevents chain scission and cross-linking, thereby preserving the polymer's molecular weight and physical properties. It is often used synergistically with primary antioxidants, such as hindered phenols, to provide comprehensive protection throughout the polymer's lifecycle.
Performance Benchmarking
The efficacy of an antioxidant is assessed through various performance metrics that quantify its ability to stabilize a polymer during processing and over its service life. The key performance indicators are Oxidative Induction Time (OIT), Melt Flow Index (MFI), and Yellowness Index (YI).
Data Presentation
The following tables summarize the comparative performance of this compound against other common phosphite antioxidants in a polypropylene (B1209903) (PP) matrix.
| Antioxidant System (0.1% loading in PP) | Oxidative Induction Time (OIT) at 200°C (minutes) |
| Control (No Antioxidant) | < 1 |
| This compound | 8 - 12 |
| Tris(nonylphenyl) phosphite (TNPP) | 6 - 10 |
| Bis(2,4-di-tert-butylphenyl)pentaerythritol diphosphite (Ultranox 626) | 10 - 15 |
| Bis(2,4-dicumylphenyl)pentaerythritol diphosphite (Doverphos S-9228) | 12 - 18 |
Note: Higher OIT values indicate better thermal stability.
| Antioxidant System (0.1% loading in PP) | Melt Flow Index (MFI) after 5 extrusions (g/10 min) |
| Initial PP | 4.0 |
| Control (No Antioxidant) | 15.2 |
| This compound | 5.5 |
| Tris(nonylphenyl) phosphite (TNPP) | 6.8 |
| Bis(2,4-di-tert-butylphenyl)pentaerythritol diphosphite (Ultranox 626) | 5.1 |
| Bis(2,4-dicumylphenyl)pentaerythritol diphosphite (Doverphos S-9228) | 4.9 |
Note: MFI values closer to the initial polymer indicate better preservation of molecular weight and processing stability.
| Antioxidant System (0.1% loading in PP) | Yellowness Index (YI) after 5 extrusions |
| Control (No Antioxidant) | 12.5 |
| This compound | 2.1 |
| Tris(nonylphenyl) phosphite (TNPP) | 3.5 |
| Bis(2,4-di-tert-butylphenyl)pentaerythritol diphosphite (Ultranox 626) | 1.8 |
| Bis(2,4-dicumylphenyl)pentaerythritol diphosphite (Doverphos S-9228) | 1.5 |
Note: Lower YI values indicate better color stability and less degradation.
Applications in Drug Development
In the context of drug development, this compound can be utilized as a processing stabilizer for medical-grade polymers, such as polylactic acid (PLA), which are employed in drug delivery systems and biodegradable implants.[1] While it can effectively preserve the molecular weight of PLA during melt extrusion, its use requires careful consideration due to its potential to accelerate the hydrolysis of the polymer in the presence of moisture.[2] This is a critical factor for the shelf-life and degradation profile of implantable devices and controlled-release drug formulations. Research indicates that for long-term stability of PLA, hydrolysis inhibitors may be more effective than traditional antioxidant packages.[1]
Experimental Protocols
The data presented in this guide is based on standardized testing methodologies to ensure accuracy and comparability.
Oxidative Induction Time (OIT)
OIT is a measure of a material's resistance to oxidative degradation at an elevated temperature in an oxygen atmosphere. The test is performed using a Differential Scanning Calorimeter (DSC). A small sample of the polymer is heated to a specified isothermal temperature under a nitrogen atmosphere. Once the temperature stabilizes, the atmosphere is switched to oxygen. The OIT is the time elapsed from the introduction of oxygen until the onset of the exothermic oxidation of the polymer.
Melt Flow Index (MFI)
MFI is a measure of the ease of flow of a molten polymer. It is an indirect measure of the polymer's molecular weight; a higher MFI generally indicates a lower molecular weight. The test is conducted by extruding a molten polymer through a capillary die at a specified temperature and load. The MFI is expressed as the mass of polymer in grams that flows in ten minutes. Multiple extrusions are performed to simulate the effect of processing on the polymer's stability.
Yellowness Index (YI)
YI is a measure of the degree of yellowness of a plastic sample. It is determined using a spectrophotometer, which measures the tristimulus values of the sample. The YI is calculated from these values according to ASTM E313. An increase in YI is indicative of polymer degradation.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Synergistic mechanism of primary and secondary antioxidants.
Caption: Reaction of this compound with hydroperoxide.
Caption: Experimental workflow for evaluating antioxidant performance.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Tris(2,4-di-tert-butylphenyl) phosphite
For researchers and scientists in the fast-paced world of drug development, maintaining a safe and efficient laboratory environment is paramount. The proper handling and disposal of chemical reagents are critical components of this responsibility. This guide provides essential, step-by-step procedures for the safe disposal of Tris(2,4-di-tert-butylphenyl) phosphite (B83602), a common antioxidant and stabilizer, ensuring the protection of both laboratory personnel and the environment.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is crucial to be familiar with the inherent properties and safety requirements of Tris(2,4-di-tert-butylphenyl) phosphite. Adherence to these guidelines will minimize risks and ensure a secure handling process.
Personal Protective Equipment (PPE):
When handling this compound in its solid form or in solution, the following personal protective equipment should be worn:
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber). |
| Body Protection | A standard laboratory coat. |
| Respiratory Protection | For operations that may generate dust, a NIOSH-approved respirator is recommended. |
Emergency Procedures:
In the event of accidental exposure, immediate action is critical:
-
After eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
After skin contact: Wash off with soap and plenty of water. Remove contaminated clothing.
-
If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.
-
If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.
Step-by-Step Disposal Plan
The disposal of this compound should be approached systematically to ensure safety and compliance with regulations. This plan outlines the process from initial waste collection to final disposal.
1. Waste Segregation and Collection:
-
All waste containing this compound, including contaminated labware (e.g., gloves, weighing boats, pipette tips), should be collected in a designated, clearly labeled, and chemically compatible waste container.
-
Do not mix this waste with other chemical waste streams unless compatibility has been verified.
-
The container should be kept closed when not in use and stored in a designated satellite accumulation area within the laboratory.
2. Decontamination of Empty Containers:
Empty containers that previously held this compound must be properly decontaminated before disposal or reuse.
-
Triple Rinsing:
-
Rinse the container thoroughly with a suitable solvent in which this compound is soluble (e.g., isopropanol, acetone, or ethanol).
-
Collect the rinsate as hazardous waste in the designated container.
-
Repeat the rinsing process two more times.
-
-
After triple rinsing, the container can typically be disposed of as non-hazardous waste, in accordance with institutional guidelines. Deface or remove the original label.
3. Chemical Treatment for Small Quantities (Optional, for experienced personnel):
For small residual amounts, chemical neutralization can be considered to render the compound less reactive before final disposal. This should only be performed by trained personnel in a well-ventilated fume hood. Two potential methods are oxidation and alkaline hydrolysis.
Experimental Protocol: Oxidation
This procedure converts the phosphite ester to the more stable phosphate (B84403) ester.
-
Preparation: In a suitable reaction vessel, dissolve the this compound residue in a minimal amount of a compatible organic solvent (e.g., acetone).
-
Oxidation: Slowly add a dilute solution of a suitable oxidizing agent, such as a solution of potassium permanganate (B83412) or hydrogen peroxide, while stirring. The reaction may be exothermic.
-
Monitoring: Monitor the reaction to ensure completion (e.g., by thin-layer chromatography).
-
Quenching: If necessary, quench any remaining oxidizing agent (e.g., with sodium bisulfite for permanganate).
-
Disposal: The resulting mixture, containing the phosphate ester, should be collected as hazardous waste.
Experimental Protocol: Alkaline Hydrolysis
This procedure breaks down the phosphite ester.
-
Preparation: In a fume hood, prepare a solution of the this compound residue in a water-miscible solvent like isopropanol.
-
Hydrolysis: Slowly add a solution of sodium hydroxide (B78521) or potassium hydroxide while stirring. The mixture may need to be heated gently to facilitate hydrolysis.
-
Neutralization: After the reaction is complete, carefully neutralize the excess base with a dilute acid (e.g., hydrochloric acid or sulfuric acid).
-
Disposal: The final neutralized solution should be collected as hazardous waste.
4. Final Disposal:
-
All collected waste, including the original compound, contaminated materials, and residues from decontamination and neutralization procedures, must be disposed of through your institution's hazardous waste management program.
-
Ensure the waste container is properly sealed and labeled with the contents and associated hazards.
-
While this compound is not classified as a hazardous material for transportation, it must be managed in compliance with all local, state, and federal regulations for chemical waste.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these detailed procedures, laboratory professionals can confidently manage the disposal of this compound, contributing to a culture of safety and environmental stewardship within their research and development activities.
Personal protective equipment for handling Tris(2,4-di-tert-butylphenyl) phosphite
Essential Safety and Handling Guide: Tris(2,4-di-tert-butylphenyl) phosphite (B83602)
This guide provides essential, immediate safety and logistical information for handling Tris(2,4-di-tert-butylphenyl) phosphite in a laboratory setting. The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe operational and disposal practices.
Physicochemical and Toxicological Data
The following table summarizes key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Formula | C₄₂H₆₃O₃P | [1] |
| Molecular Weight | 646.92 g/mol | [1] |
| Appearance | Solid | [2] |
| Melting Point | 181-186 °C | [2] |
| Water Solubility | <0.005 mg/L at 20 °C | [2] |
| Acute Oral LD50 (Rat) | >6,000 mg/kg | [2] |
| Acute Dermal LD50 (Rat) | >2,000 mg/kg | [2] |
| Acceptable Daily Intake (ADI) | 1 mg/kg bw/day | [3] |
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this chemical to minimize exposure.[4][5]
| Body Part | Required PPE | Specification |
| Eyes/Face | Safety Goggles | Tightly fitting, with side-shields conforming to EN 166 (EU) or NIOSH (US).[4][5] |
| Skin | Gloves & Protective Clothing | Chemical impermeable gloves.[4] Fire/flame resistant and impervious clothing.[4][5] |
| Respiratory | Dust Mask / Respirator | A NIOSH/MSHA-approved N95 dust mask or respirator should be worn, especially if dust formation is likely or if irritation is experienced.[5] |
Operational and Disposal Plan
Adherence to proper handling, storage, and disposal protocols is critical for laboratory safety.
Handling and Storage Protocol
| Procedure | Guideline |
| Ventilation | Handle in a well-ventilated area or inside a chemical fume hood to avoid dust formation.[4] |
| Hygiene | Avoid contact with skin and eyes.[4][6] Do not eat, drink, or smoke in the handling area.[5] Practice good industrial hygiene.[5] |
| Equipment | Use non-sparking tools and equipment to prevent ignition.[4][7] |
| Storage | Store in a tightly sealed container in a dry, cool, and well-ventilated location.[4][5] Keep away from foodstuffs and incompatible materials such as strong oxidizing agents.[4][5] |
Step-by-Step Handling Procedure
-
Preparation: Ensure the work area is clean and uncluttered. Confirm that a chemical spill kit and emergency eyewash station/shower are accessible.
-
Don PPE: Before handling, put on all required personal protective equipment as specified in the table above.
-
Weighing/Transfer: Conduct any weighing or transfer of the solid material in a chemical fume hood or other ventilated enclosure to prevent the generation and inhalation of dust.[4]
-
Post-Handling: After handling, thoroughly decontaminate the work area. Wash hands and any exposed skin with soap and water.[4] Contaminated clothing should be removed and washed before reuse.[5]
Emergency and Spill Response
Immediate and appropriate action is required in the event of a spill or exposure.
| Emergency | First Aid / Response Protocol |
| Skin Contact | Immediately remove contaminated clothing.[4] Wash the affected area thoroughly with soap and plenty of water and consult a physician if necessary.[4][6] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present.[5][6] Seek immediate medical attention.[4] |
| Inhalation | Move the individual to fresh air.[4] If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration (do not use mouth-to-mouth).[4] Seek immediate medical attention. |
| Ingestion | Rinse the mouth with water.[4][6] Do not induce vomiting. Never give anything by mouth to an unconscious person.[4][6] Call a physician or poison control center immediately.[4] |
| Chemical Spill | Evacuate personnel to a safe area.[4] Remove all sources of ignition.[4][7] Wearing full PPE, cover the spill with an inert absorbent material.[6] Use spark-proof tools to collect the material into a suitable, closed container for disposal.[7] Prevent the spill from entering drains or waterways.[4][7] |
Waste Disposal Plan
-
Containment: Collect all waste material (including contaminated absorbent material and disposable PPE) in suitable, clearly labeled, and closed containers.[6][7]
-
Disposal Route: Dispose of the chemical waste through a licensed chemical destruction facility or via controlled incineration with flue gas scrubbing.[7] Do not dispose of it in standard trash or pour it down the sewer system.[6][7]
-
Packaging Disposal: Contaminated containers should be triple-rinsed (or equivalent). The rinsed containers can then be offered for recycling or reconditioning, or they can be punctured to prevent reuse and disposed of in a sanitary landfill.[7]
Visual Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound from receipt to disposal.
References
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
